Product packaging for Pyrimidine-4,6-dicarboxylic acid(Cat. No.:CAS No. 16490-02-1)

Pyrimidine-4,6-dicarboxylic acid

Cat. No.: B031161
CAS No.: 16490-02-1
M. Wt: 168.11 g/mol
InChI Key: XIEOKRXVAACBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrimidine-4,6-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O4 B031161 Pyrimidine-4,6-dicarboxylic acid CAS No. 16490-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEOKRXVAACBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286236
Record name pyrimidine-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16490-02-1
Record name 16490-02-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrimidine-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4,6-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Pyrimidinedicarboxylic Acid (CAS 16490-02-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of 4,6-Pyrimidinedicarboxylic acid (CAS 16490-02-1). This compound serves as a crucial building block in medicinal chemistry, particularly in the development of enzyme inhibitors for various therapeutic targets.

Core Chemical Identity and Properties

4,6-Pyrimidinedicarboxylic acid, a heterocyclic compound, is distinguished by a pyrimidine (B1678525) core functionalized with two carboxylic acid groups at the 4 and 6 positions. This structural arrangement imparts specific chemical reactivity and allows for its use as a versatile scaffold in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4,6-Pyrimidinedicarboxylic Acid

PropertyValueSource(s)
CAS Number 16490-02-1[1][2]
Molecular Formula C₆H₄N₂O₄[2]
Molecular Weight 168.11 g/mol [2]
Melting Point 238-240 °C[1]
Boiling Point 497.4 °C at 760 mmHg[1]
Density 1.665 g/cm³[1]
pKa 2.14 (Predicted)[1]
Appearance Solid[3]
Solubility Data not readily available[1]
Storage Temperature 2-8°C, under inert gas[1]

Table 2: Spectroscopic and Computational Data for 4,6-Pyrimidinedicarboxylic Acid

Data TypeValueSource(s)
XLogP3 -0.1[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 100 Ų[2]
Complexity 186[2]

Synthesis and Derivatization

The synthesis of 4,6-Pyrimidinedicarboxylic acid can be achieved through various organic chemistry routes. A common method involves the oxidation of a readily available precursor, 4,6-dimethylpyrimidine (B31164).

Experimental Protocol: Synthesis of 4,6-Pyrimidinedicarboxylic Acid

This protocol is a representative method based on the oxidation of a substituted pyrimidine.

Materials:

  • 4,6-dimethylpyrimidine

  • Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • A solution of 4,6-dimethylpyrimidine is prepared in an appropriate solvent, such as aqueous sulfuric acid.

  • The solution is heated to reflux.

  • Potassium permanganate is added portion-wise to the refluxing solution. The reaction is exothermic and should be controlled carefully.

  • After the addition is complete, the mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The hot solution is then filtered to remove manganese dioxide (MnO₂).

  • The filtrate is cooled, and excess oxidizing agent is quenched by the addition of sodium bisulfite.

  • The solution is then cooled in an ice bath to precipitate the crude 4,6-Pyrimidinedicarboxylic acid.

  • The crude product is collected by vacuum filtration and washed with cold water.

  • Further purification can be achieved by recrystallization from hot water or another suitable solvent.

The dicarboxylic acid functionality of this molecule allows for a wide range of derivatization reactions, including esterification and amidation, to produce a library of compounds for screening in drug discovery programs.

Biological Significance and Applications

4,6-Pyrimidinedicarboxylic acid is a key intermediate in the synthesis of potent and selective enzyme inhibitors. Its derivatives have shown significant activity against matrix metalloproteinase-13 (MMP-13) and the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.

Inhibition of Matrix Metalloproteinase-13 (MMP-13)

MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage.[4][5] Overexpression of MMP-13 is implicated in the pathogenesis of osteoarthritis.[4][5] Derivatives of 4,6-Pyrimidinedicarboxylic acid have been developed as selective inhibitors of MMP-13, offering a potential therapeutic strategy for osteoarthritis.

MMP13_Signaling_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Signaling_Pathways Signaling Pathways (NF-κB, MAPK) Cytokines->Signaling_Pathways MMP13_Gene MMP-13 Gene Transcription Signaling_Pathways->MMP13_Gene MMP13_Protein MMP-13 Protein Synthesis & Secretion MMP13_Gene->MMP13_Protein Active_MMP13 Active MMP-13 MMP13_Protein->Active_MMP13 ECM Extracellular Matrix (Type II Collagen) Active_MMP13->ECM cleavage Degradation Cartilage Degradation ECM->Degradation Inhibitor 4,6-Pyrimidinedicarboxylic Acid Derivatives (Inhibitor) Inhibitor->Active_MMP13 inhibition

Caption: MMP-13 Signaling Pathway in Osteoarthritis.

Experimental Protocol: MMP-13 Inhibition Assay

This fluorometric assay quantifies the enzymatic activity of MMP-13.

Materials:

  • Recombinant human MMP-13

  • Fluorogenic MMP-13 substrate

  • Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl)

  • Test inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In the microplate, add the assay buffer, the test inhibitor solution, and the recombinant MMP-13 enzyme.

  • Incubate the mixture at room temperature for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by MMP-13 results in a fluorescent signal.

  • The rate of the reaction is determined from the linear phase of the fluorescence curve.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the reaction rates against the inhibitor concentrations.[6][7][8]

Inhibition of JMJD2 Histone Demethylases

The JMJD2 family of enzymes are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins.[9][10] Dysregulation of JMJD2 activity is associated with various cancers.[9][10] 4,6-Pyrimidinedicarboxylic acid serves as a scaffold for the design of inhibitors targeting these enzymes.

JMJD2_Signaling_Pathway JMJD2 JMJD2 Histone Demethylase Histone Histone H3 (methylated) JMJD2->Histone demethylation Demethylated_Histone Histone H3 (demethylated) Histone->Demethylated_Histone Chromatin Chromatin Remodeling Demethylated_Histone->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cancer Cancer Progression Gene_Expression->Cancer Inhibitor 4,6-Pyrimidinedicarboxylic Acid Derivatives (Inhibitor) Inhibitor->JMJD2 inhibition

References

Derivatization of Pyrimidine-4,6-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine-4,6-dicarboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. The presence of two carboxylic acid groups at the 4 and 6 positions of the pyrimidine (B1678525) ring offers reactive sites for various chemical modifications, leading to a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the primary derivatization strategies for this compound, with a focus on amidation and esterification. It includes detailed experimental protocols, quantitative data on synthesized derivatives, and visualizations of synthetic workflows and relevant biological pathways.

Core Derivatization Strategies

The primary methods for the derivatization of this compound involve the transformation of its carboxylic acid functionalities into amides and esters. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility, stability, and bioavailability, as well as for exploring its structure-activity relationships in various biological targets.

Amidation

The conversion of the carboxylic acid groups to amides is a key derivatization pathway that has yielded compounds with significant therapeutic potential. Notably, Pyrimidine-4,6-dicarboxamides have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis.[1]

Several synthetic routes can be employed for amidation, often requiring the activation of the carboxylic acids to facilitate the reaction with a desired amine.

1. Acyl Chloride Formation: A common method involves the conversion of the dicarboxylic acid to its corresponding diacyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride is then reacted with the target amine to form the diamide.

2. Mixed Anhydride (B1165640) Method: The dicarboxylic acid can be converted into a mixed anhydride by reacting it with a suitable chloroformate, such as ethyl chloroformate. This activated intermediate then readily reacts with an amine to yield the desired amide.[2]

3. Peptide Coupling Reagents: Modern peptide coupling reagents offer a mild and efficient alternative for amide bond formation. Reagents like 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to directly couple the dicarboxylic acid with amines.[3]

Esterification

Esterification of this compound is another important derivatization strategy, often employed to create precursors for further reactions or to modify the pharmacokinetic profile of the molecule.

1. Fischer Esterification: This classic method involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

2. Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling: For milder reaction conditions, particularly with sensitive substrates, dicyclohexylcarbodiimide (DCC) can be used as a coupling agent. In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), DCC facilitates the formation of the ester bond at room temperature.[1]

Quantitative Data on Derivatives

The following tables summarize the quantitative data for selected derivatives of this compound.

Table 1: Physicochemical Properties of Dimethyl Pyrimidine-4,6-dicarboxylate

PropertyValueReference
CAS Number6345-43-3[4]
Molecular FormulaC₈H₈N₂O₄[5]
Molecular Weight196.16 g/mol [5]
Melting Point78-79 °C[4][6]
Boiling Point305.7 °C at 760 mmHg[4]
Density1.293 g/cm³[4]

Table 2: Synthesis and Properties of Selected Pyrimidine-4,6-dicarboxamide Derivatives

DerivativeAmineCoupling MethodYield (%)Melting Point (°C)Biological Target
This compound dihydrazideHydrazine (B178648) hydrate (B1144303)Direct condensation95>300Proline/Lysine Hydroxylase Inhibitor
This compound di-(3-hydroxypropyl)-amide3-Amino-1-propanolNot specifiedNot specifiedNot specifiedProline/Lysine Hydroxylase Inhibitor
This compound di-acetohydrazideAcetylhydrazineAcetic anhydrideNot specified>300Proline/Lysine Hydroxylase Inhibitor
N,N'-bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide4-Fluoro-3-methylbenzylamineAcyl chlorideNot specifiedNot specifiedMMP-13 Inhibitor

Experimental Protocols

Synthesis of Dimethyl Pyrimidine-4,6-dicarboxylate

This protocol describes the Fischer esterification of this compound.

Materials:

  • This compound (10 g, 0.059 mol)

  • Methanol (B129727) (1.4 L)

  • Concentrated hydrochloric acid (10.93 mL, 0.356 mol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Suspend this compound in methanol in a round-bottom flask.[6]

  • Slowly add concentrated hydrochloric acid to the suspension.[6]

  • Heat the reaction mixture to reflux at 65 °C with stirring for 3 hours.[6]

  • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[6]

  • Redissolve the residue in a minimal amount of methanol and filter the solution.[6]

  • Concentrate the filtrate to yield the product, dimethyl pyrimidine-4,6-dicarboxylate.[6]

Expected Yield: 94.4%[6] Characterization: Mass spectrometry (ES+) m/z = 197.20 [M+H]⁺[6]

Synthesis of this compound Dihydrazide

This protocol details the synthesis of a dihydrazide derivative from the corresponding dimethyl ester.

Materials:

  • Dimethyl pyrimidine-4,6-dicarboxylate (2 g)

  • Methanol (75 mL)

  • Hydrazine hydrate (1.1 g)

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve dimethyl pyrimidine-4,6-dicarboxylate in methanol at room temperature in a beaker with stirring.[2]

  • Add hydrazine hydrate to the solution.[2]

  • Continue stirring at room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

Expected Yield: 1.9 g[2]

General Procedure for the Synthesis of Pyrimidine-4,6-dicarboxamides using HATU coupling

This protocol outlines a general method for the synthesis of dicarboxamides using a peptide coupling agent.

Materials:

  • This compound (1 equivalent)

  • Amine (2.2 equivalents)

  • HATU (2.2 equivalents)

  • N,N-diisopropylethylamine (DIPEA) (4 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound in anhydrous DMF under an inert atmosphere, add the amine, followed by DIPEA and HATU.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Synthetic Workflow for a Selective MMP-13 Inhibitor

The following diagram illustrates a synthetic pathway for a Pyrimidine-4,6-dicarboxamide derivative investigated as a selective MMP-13 inhibitor.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product This compound dimethyl ester This compound dimethyl ester Partial Hydrolysis Partial Hydrolysis This compound dimethyl ester->Partial Hydrolysis Base 4-Fluoro-3-methyl-benzylamine hydrochloride 4-Fluoro-3-methyl-benzylamine hydrochloride Amide Coupling (HATU, HOAt, NMM) Amide Coupling (HATU, HOAt, NMM) 4-Fluoro-3-methyl-benzylamine hydrochloride->Amide Coupling (HATU, HOAt, NMM) Substituted benzylamine (B48309) hydrochloride Substituted benzylamine hydrochloride Second Amide Coupling (HATU, HOAt, NMM) Second Amide Coupling (HATU, HOAt, NMM) Substituted benzylamine hydrochloride->Second Amide Coupling (HATU, HOAt, NMM) Partial Hydrolysis->Amide Coupling (HATU, HOAt, NMM) This compound monomethyl ester Ester Hydrolysis Ester Hydrolysis Amide Coupling (HATU, HOAt, NMM)->Ester Hydrolysis Mono-amide mono-ester intermediate Ester Hydrolysis->Second Amide Coupling (HATU, HOAt, NMM) Base Selective MMP-13 Inhibitor (e.g., AQU-019) Selective MMP-13 Inhibitor (e.g., AQU-019) Second Amide Coupling (HATU, HOAt, NMM)->Selective MMP-13 Inhibitor (e.g., AQU-019)

Caption: Synthetic workflow for a selective MMP-13 inhibitor.

Signaling Pathway of MMP-13 in Osteoarthritis

This diagram illustrates the role of MMP-13 in the degradation of articular cartilage in osteoarthritis and the inhibitory action of Pyrimidine-4,6-dicarboxamide derivatives.

G cluster_disease Osteoarthritis Pathogenesis cluster_intervention Therapeutic Intervention Inflammatory Stimuli (e.g., IL-1β, TNF-α) Inflammatory Stimuli (e.g., IL-1β, TNF-α) Chondrocytes Chondrocytes Inflammatory Stimuli (e.g., IL-1β, TNF-α)->Chondrocytes activate MMP-13 (Collagenase-3) MMP-13 (Collagenase-3) Chondrocytes->MMP-13 (Collagenase-3) upregulate expression and secretion Type II Collagen Degradation Type II Collagen Degradation MMP-13 (Collagenase-3)->Type II Collagen Degradation catalyzes Cartilage Breakdown Cartilage Breakdown Type II Collagen Degradation->Cartilage Breakdown Pyrimidine-4,6-dicarboxamide Derivatives Pyrimidine-4,6-dicarboxamide Derivatives Pyrimidine-4,6-dicarboxamide Derivatives->MMP-13 (Collagenase-3) inhibit

Caption: Role of MMP-13 in osteoarthritis and its inhibition.

References

The Biological Versatility of Pyrimidine Dicarboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine (B1678525) dicarboxylic acids represent a class of heterocyclic compounds with a structurally versatile scaffold that has garnered significant attention in medicinal chemistry. The strategic placement of two carboxylic acid groups on the pyrimidine ring allows for a multitude of chemical modifications, leading to a diverse range of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological activities of pyrimidine dicarboxylic acids and their derivatives, with a focus on their enzymatic inhibition and modulation of key signaling pathways. The information is presented to facilitate further research and drug development efforts in areas such as oncology, inflammation, and regenerative medicine.

Enzyme Inhibition: A Key Mechanism of Action

Derivatives of pyrimidine dicarboxylic acids have emerged as potent inhibitors of several key enzymes implicated in various disease pathologies. The dicarboxylic acid moieties often serve as critical pharmacophores for interacting with the active sites of these enzymes.

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Pyrimidine-4,6-dicarboxamides, synthesized from the corresponding dicarboxylic acid, have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a collagenase involved in the degradation of the extracellular matrix in diseases like osteoarthritis.[1]

Table 1: Inhibitory Activity of Pyrimidine-4,6-dicarboxylic Acid Derivatives against MMP-13

CompoundTarget EnzymeIC50
N4,N6-bis[(4-fluoro-3-methylphenyl)methyl]-4,6-pyrimidinedicarboxamideMMP-138 nM[1]
Proline and Lysine (B10760008) Hydroxylase Inhibition

Certain diamide (B1670390) derivatives of this compound are known to inhibit proline hydroxylase and lysine hydroxylase.[1] These enzymes are crucial for the post-translational modification of collagen, and their inhibition can have significant effects on collagen biosynthesis and deposition, which is relevant in fibrotic diseases.[1]

Modulation of Cell Signaling Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives have been shown to modulate intracellular signaling pathways, influencing cellular processes such as differentiation and proliferation.

Osteogenesis via the BMP2/SMAD1 Signaling Pathway

A notable biological activity of certain pyrimidine derivatives is the promotion of osteogenesis through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This pathway is critical for bone formation and regeneration. While specific data on the parent pyrimidine dicarboxylic acids is limited, derivatives have demonstrated potent effects at low concentrations.

Table 2: Osteogenic Activity of a Pyrimidine Derivative

Compound ClassEffective Concentration for Osteogenesis
N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide1 pM (in vitro)

This activity highlights the potential of the pyrimidine scaffold in developing anabolic agents for bone-related disorders.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of pyrimidine dicarboxylic acids and their derivatives. The following sections provide outlines for key experimental protocols.

MMP-13 Inhibition Assay

This protocol is designed to determine the inhibitory activity of test compounds against MMP-13.

Materials:

  • Recombinant human MMP-13

  • Fluorogenic MMP-13 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 25 µL of the diluted compounds to the wells of the microplate.

  • Add 50 µL of the MMP-13 enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission) every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Alkaline Phosphatase (ALP) Activity Assay for Osteoblast Differentiation

This assay is a common method to assess the early stages of osteoblast differentiation.

Materials:

  • Osteoprogenitor cells (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

  • Test compounds

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well clear microplates

  • Spectrophotometer

Procedure:

  • Seed osteoprogenitor cells in a 96-well plate and culture until they reach confluence.

  • Replace the growth medium with osteogenic differentiation medium containing various concentrations of the test compounds.

  • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • After the incubation period, wash the cells with PBS and lyse them with the cell lysis buffer.

  • Transfer the cell lysate to a new 96-well plate.

  • Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 0.1 M NaOH.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content of each sample.

Western Blot Analysis of BMP2/SMAD1 Pathway Proteins

This protocol is used to detect the expression levels of key proteins in the BMP2/SMAD1 signaling pathway.

Materials:

  • Cell lysates from cells treated with test compounds

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-BMP2, anti-phospho-SMAD1, anti-SMAD1, anti-RUNX2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations of Pathways and Workflows

BMP2/SMAD1 Signaling Pathway in Osteogenesis

BMP2_SMAD1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrimidine Derivative Pyrimidine Derivative BMP2 BMP2 Pyrimidine Derivative->BMP2 promotes BMPR BMP Receptor BMP2->BMPR binds pSMAD1 p-SMAD1/5/8 BMPR->pSMAD1 phosphorylates Complex p-SMAD1/5/8-SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex RUNX2 RUNX2 Complex->RUNX2 activates Osteogenic_Genes Osteogenic Genes RUNX2->Osteogenic_Genes upregulates Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation leads to

Caption: BMP2/SMAD1 signaling pathway activated by a pyrimidine derivative.

General Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Add Test Compound to Microplate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Add Enzyme and Incubate C->D E Initiate Reaction with Substrate D->E F Measure Signal (e.g., Fluorescence, Absorbance) E->F G Calculate Initial Velocities F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

Pyrimidine dicarboxylic acids and their derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their ability to selectively inhibit key enzymes and modulate critical signaling pathways underscores their importance in drug discovery. While much of the currently available data focuses on derivatized forms, the pyrimidine dicarboxylic acid core provides a versatile and valuable scaffold for further chemical exploration and biological evaluation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a foundation for researchers to further investigate the therapeutic potential of this important class of molecules.

References

An In-depth Technical Guide to Pyrimidine-4,6-dicarboxylic Acid: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Heterocycle

Pyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound that has emerged as a highly versatile building block in both medicinal chemistry and materials science. Its rigid pyrimidine (B1678525) core, strategically functionalized with two carboxylic acid groups, provides a unique scaffold for creating complex molecular architectures. The nitrogen atoms within the pyrimidine ring, along with the carboxylate oxygens, serve as excellent coordination sites for metal ions, making it a valuable ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Furthermore, the carboxylic acid groups act as convenient handles for derivatization, particularly into amides, leading to compounds with significant biological activity.[1] This guide provides a comprehensive overview of its synthesis, key reactions, and its role as a scaffold for potent enzyme inhibitors.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential data for its identification and use in experimental settings.

PropertyValue
IUPAC Name This compound
CAS Number 16490-02-1
Molecular Formula C₆H₄N₂O₄
Molecular Weight 168.11 g/mol
Canonical SMILES C1=C(N=CN=C1C(=O)O)C(=O)O
InChI Key XIEOKRXVAACBHI-UHFFFAOYSA-N
Monoisotopic Mass 168.01710661 Da
Topological Polar Surface Area 100 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Data sourced from PubChem CID 239360.[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established pathways. Below are detailed protocols for the parent compound and its key applications.

Synthesis of this compound

A common and straightforward method for preparing the title compound is through the hydrolysis of its corresponding dimethyl ester.

G cluster_reagents Reagents cluster_process Process cluster_product Product A Dimethyl pyrimidine- 4,6-dicarboxylate P1 Dissolve ester in MeOH A->P1 B 1 N Sodium Hydroxide (NaOH) P2 Add NaOH solution B->P2 C Methanol (MeOH) C->P1 D 5 N Hydrochloric Acid (HCl) P5 Acidify with HCl to pH 2-3 D->P5 P1->P2 P3 Stir at RT for 2 hours P2->P3 P4 Evaporate solvent P3->P4 P4->P5 P6 Filter white precipitate P5->P6 P7 Wash with distilled water P6->P7 Z This compound (Yield: 86%) P7->Z G cluster_reagents Reagents cluster_process Process cluster_product Product A This compound or monoester derivative P1 Combine starting materials, coupling agents, and base in solvent A->P1 B Amine (e.g., 4-Fluoro-3-methyl-benzylamine) B->P1 C Coupling Agents (HATU, HOAt) C->P1 D Base (e.g., DIPEA) D->P1 E Solvent (e.g., DMF) E->P1 P2 Stir at RT P1->P2 P3 Aqueous workup P2->P3 P4 Purification (e.g., Chromatography) P3->P4 Z Pyrimidine-4,6-dicarboxamide Derivative P4->Z G Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Mechanical Stress Pathway Signaling Cascades (NF-κB, MAPK, PI3K/AKT) Stimuli->Pathway activate MMP13 MMP-13 Gene Transcription & Expression Pathway->MMP13 upregulate Collagen Type II Collagen (in Cartilage Matrix) MMP13->Collagen cleave Degradation Cartilage Degradation Collagen->Degradation OA Osteoarthritis Progression Degradation->OA Inhibitor Pyrimidine-4,6-dicarboxamide Inhibitors Inhibitor->MMP13 inhibit G H3K9me3 Repressive Chromatin (Histone H3 Lysine 9 Trimethylation) JMJD2 JMJD2/KDM4 Demethylases (e.g., JMJD2B, JMJD2C) H3K9me3->JMJD2 target H3K9me2 Active/Permissive Chromatin (H3K9 Dimethylation) JMJD2->H3K9me2 demethylate Transcription Gene Transcription H3K9me2->Transcription enables Inhibitor Pyrimidine-based Inhibitor Scaffolds Inhibitor->JMJD2 inhibit

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Pyrimidine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine (B1678525) nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the worlds of biology and medicine. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code. Beyond this profound biological role, the pyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse pharmacopeia. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine-based ligands, from their initial synthesis to their development into cornerstone therapeutic agents. We will delve into the foundational synthetic methodologies, present key quantitative data on early ligands, and visualize the biological pathways they modulate.

The Early Syntheses: From Barbituric Acid to the Parent Pyrimidine

The story of synthetic pyrimidines begins not with the parent heterocycle itself, but with one of its most famous derivatives: barbituric acid. The systematic study of pyrimidines was pioneered in the late 19th century, laying the chemical groundwork for future discoveries.

The Landmark Synthesis of Barbituric Acid by von Baeyer (1864)

In 1864, the German chemist Adolf von Baeyer first synthesized barbituric acid by condensing urea (B33335) with malonic acid derivatives.[1] This discovery was a pivotal moment, not for its immediate therapeutic application, but for establishing a viable route to this new class of compounds. Later, in 1879, the French chemist Édouard Grimaux improved upon this by reacting urea and malonic acid in the presence of phosphorus oxychloride.[2]

Pinner's Pyrimidine Synthesis (1884)

The systematic investigation into the broader class of pyrimidines is largely credited to Adolf Pinner.[3] Beginning in 1884, Pinner developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters or β-diketones.[4][5] This reaction, now known as the Pinner pyrimidine synthesis, was a significant step forward in accessing a wider variety of substituted pyrimidines.

Isolation of the Parent Pyrimidine by Gabriel and Colman (1900)

It was not until 1900 that Siegmund Gabriel and James Colman reported the first synthesis of the parent pyrimidine compound.[3] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

The Rise of the Barbiturates: The First Pyrimidine-Based Drugs

The therapeutic potential of pyrimidine-based ligands was first realized with the development of the barbiturates, a class of drugs that profoundly affect the central nervous system.

The Dawn of a New Era in Sedation: Barbital (B3395916) (1903)

In 1902, Emil Fischer and Joseph von Mering discovered that 5,5-diethylbarbituric acid, which they named barbital (and was commercially known as Veronal), was a potent hypnotic.[1] This marked the birth of the first commercially successful pyrimidine-based drug and opened the floodgates for the development of a plethora of barbiturate (B1230296) derivatives for use as sedatives, hypnotics, and anticonvulsants.

Table 1: Physicochemical Properties of Barbital

PropertyValueReference(s)
Molecular FormulaC₈H₁₂N₂O₃[6]
Molecular Weight184.19 g/mol [7]
Melting Point188-192 °C[6]
Water Solubility7.149 g/L (25 °C)[6]
pKa7.43 (at 25 °C)[6]
AppearanceWhite crystalline powder[7]
Mechanism of Action: Modulating GABA-A Receptor Activity

Barbiturates exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8] By binding to a distinct site on the receptor, they prolong the opening of the chloride ion channel, leading to an enhanced inhibitory signal and a decrease in neuronal excitability.

GABA_A_Receptor_Pathway cluster_membrane Cell Membrane GABA_A GABA-A Receptor Cl_ion GABA_A->Cl_ion Channel Opens Longer GABA GABA GABA->GABA_A Binds Barbital Barbital Barbital->GABA_A Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Expanding the Therapeutic Landscape: Pyrimidine-Based Sulfa Drugs

The versatility of the pyrimidine scaffold was further demonstrated with the development of the sulfonamide (sulfa) drugs, the first class of systemic antibacterial agents.

The Discovery of Sulfadiazine: A Pyrimidine in the Fight Against Bacteria

While the first sulfa drug, Prontosil, was discovered in the 1930s, the incorporation of a pyrimidine ring led to the development of highly effective and less toxic derivatives.[9] Sulfadiazine, introduced in the early 1940s, became a cornerstone of antibacterial therapy.

Table 2: Early Pyrimidine-Based Sulfa Drugs

DrugYear of Introduction (Approx.)Key Therapeutic Use
Sulfadiazine1941Systemic bacterial infections
Sulfamerazine1943Systemic bacterial infections
Sulfamethazine1943Veterinary and human medicine
Mechanism of Action: Inhibiting Folic Acid Synthesis

Sulfa drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[10] Folic acid is essential for the synthesis of nucleotides and amino acids, and its inhibition halts bacterial growth and replication.[11] This mechanism provides selective toxicity, as humans obtain folic acid from their diet and lack the DHPS enzyme.

The Antiviral Revolution: Pyrimidine Nucleoside Analogs

The discovery of pyrimidine nucleoside analogs as potent antiviral agents marked a turning point in the fight against viral diseases, most notably the HIV/AIDS pandemic.

Zidovudine (AZT): The First Antiretroviral

Zidovudine (3'-azido-3'-deoxythymidine), also known as AZT, was first synthesized in 1964 by Jerome Horwitz as a potential anti-cancer agent but showed little efficacy.[12][13] In 1984, its potent activity against the newly discovered human immunodeficiency virus (HIV) was demonstrated.[12] This led to its rapid development and approval in 1987 as the first drug for the treatment of AIDS.[14]

Table 3: Key Data for Zidovudine (AZT)

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₃N₅O₄[14]
Molecular Weight267.24 g/mol [14]
Year of Synthesis1964[12]
Year of FDA Approval1987[14]
Mechanism of ActionReverse Transcriptase Inhibitor
Mechanism of Action: Terminating Viral DNA Synthesis

AZT is a nucleoside analog that, once inside a host cell, is phosphorylated to its active triphosphate form. This active form competes with the natural nucleoside, thymidine (B127349) triphosphate, for incorporation into the growing viral DNA chain by the viral enzyme reverse transcriptase. The azido (B1232118) group at the 3' position of AZT prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral DNA chain.

AZT_Mechanism cluster_cell Host Cell AZT Zidovudine (AZT) AZT_TP AZT-Triphosphate (Active Form) AZT->AZT_TP Phosphorylation RT HIV Reverse Transcriptase AZT_TP->RT Incorporation Viral_DNA Growing Viral DNA RT->Viral_DNA Synthesizes Termination Chain Termination Viral_DNA->Termination Leads to

Experimental Protocols

Representative Historical Synthesis: Barbital (Fischer and von Mering, 1903)

While the original 1903 publication by Fischer and von Mering provides a descriptive account, a typical laboratory synthesis of barbital based on their work would involve the following general steps. It is important to note that specific quantities and reaction conditions would have been optimized and may not be fully detailed in the initial report.

Workflow for Barbital Synthesis

Barbital_Synthesis_Workflow Start Start Materials: - Diethyl malonate - Urea - Sodium ethoxide Condensation Condensation Reaction: - Reflux in ethanol (B145695) Start->Condensation Workup Aqueous Workup: - Acidification Condensation->Workup Isolation Isolation and Purification: - Crystallization Workup->Isolation Product Product: Barbital Isolation->Product

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate followed by a solution of urea in warm absolute ethanol.

  • Condensation: Heat the reaction mixture to reflux for several hours. A precipitate of the sodium salt of barbital will form.

  • Workup: After the reaction is complete, cool the mixture and add water to dissolve the precipitate. Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the free barbital.

  • Isolation and Purification: Collect the crude barbital by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., hot water or ethanol).

The journey of pyrimidine-based ligands, from the initial synthesis of barbituric acid to the development of life-saving antiviral drugs, is a testament to the power of chemical synthesis and the profound impact of small molecules on human health. The pyrimidine scaffold continues to be a fertile ground for drug discovery, with new derivatives constantly being explored for a wide range of therapeutic applications. This enduring legacy solidifies the pyrimidine nucleus as one of the most significant and versatile heterocycles in the history of medicinal chemistry.

References

Physicochemical Characteristics of Pyrimidine-4,6-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₄N₂O₄. As a derivative of pyrimidine (B1678525), a fundamental component of nucleic acids, this molecule and its analogues are of significant interest in medicinal chemistry and materials science. The presence of two carboxylic acid groups on the pyrimidine ring imparts unique physicochemical properties that make it a versatile building block for the synthesis of novel compounds, including potential therapeutic agents and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the behavior of the compound in various experimental and physiological conditions, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Identifier Value
IUPAC Name This compound[1]
CAS Number 16490-02-1[1]
Molecular Formula C₆H₄N₂O₄[1]
Molecular Weight 168.11 g/mol [1]
Canonical SMILES C1=C(N=CN=C1C(=O)O)C(=O)O[1]
InChI Key XIEOKRXVAACBHI-UHFFFAOYSA-N[1]
Property Value
Melting Point 238–240 °C
pKa₁ 2.14
pKa₂ (Data not available)
Solubility in Water (Data not available)
Solubility in DMSO (Data not available)
Solubility in Ethanol (Data not available)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. Below are the expected characteristics based on the analysis of related pyrimidine derivatives.

Spectroscopy Observed/Expected Features
¹H NMR Signals corresponding to the protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid groups.[2]
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the carboxylic acid groups.[2]
FTIR Characteristic absorption bands for O-H stretching of the carboxylic acids, C=O stretching of the carboxyl groups (around 1650 cm⁻¹), and C-N and C=C stretching vibrations of the pyrimidine ring.[2]
UV-Vis Absorption bands corresponding to π→π* and n→π* electronic transitions within the pyrimidine ring and carboxylate groups.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of pyrimidine carboxylic acids, often involving the loss of CO₂.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible determination of the physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding dimethyl ester.[3]

Workflow for Synthesis:

start Start with Dimethyl pyrimidine-4,6-dicarboxylate hydrolysis Hydrolysis with NaOH in Methanol (B129727)/Water start->hydrolysis acidification Acidification with HCl hydrolysis->acidification filtration Filtration and Washing acidification->filtration product This compound filtration->product

Synthesis of this compound.

Procedure:

  • Dissolve Dimethyl pyrimidine-4,6-dicarboxylate in a mixture of methanol and aqueous sodium hydroxide (B78521) solution.

  • Stir the reaction mixture at room temperature to facilitate hydrolysis.

  • After the reaction is complete, remove the methanol by evaporation.

  • Acidify the remaining aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the dicarboxylic acid.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with distilled water and dry to obtain this compound.[3]

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination:

start Dissolve compound in water titration Titrate with standardized NaOH solution start->titration measurement Record pH after each addition of titrant titration->measurement analysis Plot pH vs. volume of NaOH measurement->analysis pka Determine pKa values from the titration curve analysis->pka

Workflow for pKa determination.

Procedure:

  • Prepare a standard solution of this compound of known concentration in deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points and two half-equivalence points are expected.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination:

start Add excess solid to solvent (e.g., water, DMSO) equilibration Shake at constant temperature until equilibrium is reached start->equilibration separation Separate solid from the solution (e.g., filtration, centrifugation) equilibration->separation analysis Determine the concentration of the dissolved compound in the supernatant separation->analysis solubility Calculate solubility analysis->solubility

Workflow for solubility determination.

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Context: Role in Signaling Pathways

Pyrimidine biosynthesis is a fundamental cellular process that is tightly regulated to meet the demands for nucleotide precursors for DNA and RNA synthesis. The de novo pyrimidine synthesis pathway is influenced by key signaling pathways that control cell growth and proliferation, notably the mTOR (mechanistic target of rapamycin) pathway.

mTORC1 Signaling and Pyrimidine Biosynthesis:

Growth factor signaling activates the PI3K-Akt pathway, which in turn activates mTORC1. Activated mTORC1 then phosphorylates and activates S6 Kinase 1 (S6K1). S6K1 directly phosphorylates and activates the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which catalyzes the first three steps of de novo pyrimidine synthesis.[2][4][5] This signaling cascade ensures that pyrimidine production is coupled with growth signals, providing the necessary building blocks for ribosome biogenesis and cell proliferation.[2][6]

cluster_0 Cellular Signaling cluster_1 De Novo Pyrimidine Biosynthesis GrowthFactors Growth Factors PI3K_Akt PI3K-Akt Pathway GrowthFactors->PI3K_Akt activates mTORC1 mTORC1 PI3K_Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates CAD CAD Enzyme Complex S6K1->CAD phosphorylates and activates Pyrimidine_Synthesis Pyrimidine Synthesis CAD->Pyrimidine_Synthesis catalyzes

mTOR signaling in pyrimidine synthesis.

Conclusion

This compound is a molecule with significant potential in various scientific domains. This guide has provided a summary of its known physicochemical characteristics, along with standardized protocols for their experimental determination. The elucidation of its role within the mTOR signaling pathway highlights its relevance in the context of cell growth and metabolism. Further research to determine the second pKa value and quantitative solubility in various solvents will provide a more complete understanding of this versatile compound and facilitate its application in the development of new materials and therapeutics.

References

Theoretical and Computational Explorations of Pyrimidine-4,6-dicarboxylate and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of pyrimidine-4,6-dicarboxylate and its derivatives. The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and understanding its electronic and structural properties through computational approaches is pivotal for the rational design of novel therapeutics. This document synthesizes key findings from various studies, presenting data in a structured format to facilitate comparison and further research.

Molecular Properties of Pyrimidine-4,6-dicarboxylate Core

The parent compound, pyrimidine-4,6-dicarboxylic acid, possesses a distinct set of physicochemical properties that form the basis for its derivatization and application in drug design.[1]

PropertyValueUnit
Molecular Weight168.11 g/mol
XLogP3-AA-0.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
Exact Mass168.01710661Da
Monoisotopic Mass168.01710661Da
Topological Polar Surface Area100 Ų
Heavy Atom Count12
Formal Charge0
Complexity186

Computational Methodologies

A variety of computational techniques have been employed to investigate pyrimidine derivatives, with Density Functional Theory (DFT) being a prominent method for elucidating electronic structure and reactivity.

Density Functional Theory (DFT)

DFT calculations are instrumental in understanding the geometric and electronic properties of pyrimidine derivatives. A common approach involves geometry optimization and frequency calculations to confirm the structure as an energy minimum.

Typical Experimental Protocol for DFT Calculations:

  • Model Construction: An excerpt of the molecule of interest is cut from X-ray crystallographic data or built using molecular modeling software.

  • Computational Software: A quantum chemistry package such as Gaussian is frequently used.[2]

  • Functional and Basis Set: The B3LYP hybrid functional combined with a basis set like 6-31G+(d) is a common choice for these types of molecules.[2]

  • Solvent Model: To simulate a more realistic environment, a solvent model like the SM8 aqueous solvent model can be employed.[3]

  • Calculations: The geometry of the molecule is optimized to find the lowest energy conformation. Subsequent frequency calculations are performed to verify that the optimized structure corresponds to a true minimum on the potential energy surface.[2]

  • Analysis: The output is analyzed to determine various properties such as bond lengths, bond angles, Mulliken atomic charges, and molecular electrostatic potential (MEP) surfaces.[4][5]

The following DOT script illustrates a generalized workflow for DFT calculations.

DFT_Workflow Start Define Molecular Structure ChooseMethod Select DFT Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) Start->ChooseMethod GeomOpt Geometry Optimization ChooseMethod->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc VerifyMin Verify True Minimum FreqCalc->VerifyMin VerifyMin->GeomOpt If Not Minimum PropCalc Calculate Properties (Bond Lengths, Angles, MEP, etc.) VerifyMin->PropCalc If Minimum Analyze Analyze and Interpret Results PropCalc->Analyze

A generalized workflow for Density Functional Theory (DFT) calculations.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mode of a ligand to its protein target.

Typical Experimental Protocol for Molecular Docking:

  • Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of the pyrimidine derivative is generated and optimized for its geometry and charge distribution.

  • Docking Software: Programs such as AutoDock or Glide are commonly used.

  • Grid Generation: A grid box is defined around the active site of the target protein.

  • Docking Simulation: The software samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function.

  • Analysis: The resulting poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

The logical relationship in a molecular docking study is depicted in the following DOT script.

Molecular_Docking_Logic Protein Target Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) Protein->PrepProtein Ligand Pyrimidine Derivative (Ligand) PrepLigand Prepare Ligand (Optimize geometry) Ligand->PrepLigand DefineSite Define Binding Site (Grid Box) PrepProtein->DefineSite Docking Perform Docking Simulation PrepLigand->Docking DefineSite->Docking Analyze Analyze Binding Poses and Scores Docking->Analyze KeyInteractions Identify Key Interactions (H-bonds, etc.) Analyze->KeyInteractions

Logical workflow for a typical molecular docking study.

Applications in Drug Discovery

Computational studies on pyrimidine derivatives have been instrumental in the discovery and optimization of potent inhibitors for various biological targets.

Kinase Inhibition

Derivatives of the pyrimidine-4,6-diamine scaffold have been rationally designed as Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML).[6] Computational modeling played a crucial role in understanding the mechanism of action and achieving high selectivity over other kinases like c-KIT, which is important for mitigating side effects such as myelosuppression.[6]

Quantitative Data for a Potent FLT3 Inhibitor:

CompoundTargetIC50 (nM)
13aFLT313.9 ± 6.5

Data from reference[6]

Anticancer Activity

Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer properties.[7] Molecular docking studies have been employed to investigate their potential as topoisomerase II inhibitors and their ability to intercalate with DNA.[7] These computational insights help in understanding the structure-activity relationships and in the design of more potent anticancer agents.

Synthesis and Characterization

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For instance, the synthesis of novel pyrimidine derivatives can be achieved through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.[8] The starting α,β-unsaturated ketones can be synthesized via a Claisen-Schmidt condensation.[8]

The following diagram illustrates a general synthetic pathway for pyrimidine derivatives.

Synthesis_Pathway Ketone Substituted Ketone Chalcone α,β-Unsaturated Ketone (Chalcone) Ketone->Chalcone Claisen-Schmidt Condensation Aldehyde Substituted Aldehyde Aldehyde->Chalcone FinalProduct Pyrimidine Derivative Chalcone->FinalProduct Cyclocondensation PyrimidineCore 4-Amino-6-hydroxy-2-mercaptopyrimidine PyrimidineCore->FinalProduct

A general synthetic pathway for pyrimidine derivatives.

Characterization of the synthesized compounds is typically performed using various spectroscopic techniques.

Spectroscopic Data for a Pyrimidine Derivative (Compound 10e):

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ, ppm1.76 (s, 6H, 2CH₃), 2.81 (s, 3H, SO₂CH₃), 3.86 (s, 6H, 2OCH₃), 7.12 (d, J = 8.5 Hz, 4H, Ar), 7.51 (s, 1H, NH), 8.31 (s, 1H, CH), 8.40 (d, J = 8.4 Hz, 4H, Ar)
¹³C NMR (126 MHz, DMSO-d₆) δ, ppm29.0, 44.1, 55.9, 60.9, 108.6 (C⁵), 114.7, 129.5, 129.6, 162.2 (C⁴), 163.5 (C⁶), 172.5 (C²)
Mass Spectrum m/z (Irel, %)428.2 [M+H]⁺(100), 430.2 (20)

Data from reference[9]

This guide highlights the synergy between theoretical, computational, and experimental approaches in the study of pyrimidine-4,6-dicarboxylate and its derivatives. The presented methodologies and data serve as a valuable resource for researchers engaged in the design and development of novel pyrimidine-based compounds with therapeutic potential.

References

A Technical Guide to the Luminescent Properties of Pyrimidine-4,6-dicarboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, photophysical characteristics, and potential applications of luminescent compounds based on the pyrimidine-4,6-dicarboxylate (pmdc) core. The unique electronic structure of the pmdc ligand, combined with its versatile coordination capabilities, makes it a compelling building block for creating novel photoactive materials, including metal-organic frameworks (MOFs) and coordination polymers with tunable emissive properties.

Introduction: The Pyrimidine-4,6-dicarboxylate Ligand

The pyrimidine-4,6-dicarboxylate anion is a planar, bis-bidentate bridging ligand. Its structural rigidity and capacity for chelation with metal ions make it an excellent candidate for constructing ordered, one-dimensional to three-dimensional supramolecular structures.[1] When incorporated into coordination polymers, particularly with lanthanide(III) and lead(II) ions, the resulting materials often exhibit significant photoluminescence, which can be modulated by the choice of metal center and synthetic conditions.[2][3]

Luminescent Properties and Photophysical Data

The luminescence of pmdc-based compounds is primarily ligand-based, though it can be significantly enhanced and modulated through coordination with metal ions. This enhancement is often attributed to the rigidification of the ligand within the framework, which reduces non-radiative decay pathways.

A notable example is a 3D MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n. This compound demonstrates a greenish-blue photoluminescent emission that is substantially more intense than the free H₂pmdc ligand.[2][4][5] The emission is composed of a blue fluorescent component and a yellowish-green phosphorescent component, with the latter showing a long lifetime.[2] Coordination to the Pb(II) ions improves the photoluminescence (PL) properties, nearly doubling the quantum yield compared to the free ligand.[2]

Lanthanide ions are well-known for their characteristic sharp emission bands. When complexed with pmdc, the ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide center, which then emits light. Solvent-free melt reactions between lanthanide(III) nitrates and pyrimidine-4,6-dicarboxylic acid (H₂pmdc) have yielded 3D coordination polymers with strong characteristic emissions in the visible region for Sm³⁺, Eu³⁺, Tb³⁺, and Dy³⁺.[3] The quantum yields for europium and terbium-containing compounds are particularly noteworthy.[3] The luminescence can be further improved by minimizing the presence of O–H oscillators (from coordinated water molecules), which are known to quench lanthanide emission.[6]

Table 1: Photophysical Data for Selected Pyrimidine-4,6-dicarboxylate Compounds

Compound/ComplexExcitation (nm)Emission Max (λem, nm)Quantum Yield (QY, %)Lifetime (τ)Notes
H₂pmdc (free ligand)~300-360-0.8(2)-Serves as a baseline for comparison.[2]
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n~450460, 5501.7(2)72(3) µs (at 550 nm)Greenish-blue emission; features both fluorescence and phosphorescence.[2]
[Eu(μ₄-pmdc)(NO₃)(H₂O)]n (1-Eu)--20-Strong characteristic red emission from Eu³⁺.[3]
{[Tb(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n (2-Tb)--18Millisecond rangeStrong characteristic green emission from Tb³⁺; long-lived excited state.[3]
[Sm(μ₄-pmdc)(NO₃)(H₂O)]n (1-Sm)--Negligible-Weak emission.[3]
{[Dy(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n (2-Dy)--Negligible-Weak emission.[3]

Experimental Protocols

The synthesis of luminescent pmdc compounds often involves hydrothermal or solvent-free mechanochemical/thermal methods. The chosen method can significantly influence the final crystal structure and properties.

The starting material, this compound (H₂pmdc), can be prepared following previously reported procedures, which typically involve the oxidation of a corresponding dimethylpyrimidine precursor.[7]

This protocol describes a mechano-thermal, solvent-free procedure for synthesizing the luminescent lead-based MOF {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n.[2]

  • Mixing: Lead(II) nitrate (B79036) and this compound are mixed in a mortar and gently hand-ground.

  • Heating: The resulting mixture is placed into an airtight glass vessel. The vessel is then placed in an autoclave and heated to 150 °C for 48 hours.

  • Cooling: The vessel is slowly cooled to room temperature at a rate of 5 °C/min.

  • Purification: The final product is gently washed with a water/ethanol solution to remove any unreacted reagents. The nitric acid formed during the reaction is decomposed and released upon opening the vessel.[2]

This method involves the direct reaction of lanthanide salts with the H₂pmdc ligand in a melted state.[3]

  • Mixing: A stoichiometric amount of the respective lanthanide(III) nitrate hydrate (B1144303) and this compound are intimately mixed.

  • Heating: The mixture is heated to a temperature sufficient to melt the reagents and initiate the reaction, leading to the formation of the coordination polymer.

  • Isolation: After cooling, the solid product is isolated. This method avoids the use of solvents and can lead to highly crystalline, dense frameworks.

  • Sample Preparation: Polycrystalline samples are prepared for solid-state measurements. For solution-state measurements of derivatives, compounds are dissolved in an appropriate solvent (e.g., methanol) at a specific concentration (e.g., 2 μM).[8]

  • Instrumentation: Measurements are performed using a spectrofluorophotometer.

  • Data Acquisition:

    • Emission Spectra: The sample is excited at a fixed wavelength, and the emitted light is scanned across a range of wavelengths.

    • Excitation Spectra: The emission is monitored at a fixed wavelength while the excitation wavelength is scanned.

    • Quantum Yield (QY): Absolute quantum yields of solid samples can be measured using an integrating sphere.[3] For solutions, QY can be determined relative to a standard reference like anthracene (B1667546) or L-tryptophan.[8]

    • Lifetime Measurements: Decay lifetimes are measured using time-resolved spectroscopy techniques to understand the dynamics of the excited states.[3]

Visualized Workflows and Relationships

The following diagram illustrates the typical workflow from ligand synthesis to the characterization of the final luminescent material.

G General Experimental Workflow for pmdc-based MOFs cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_output Output start Starting Materials (e.g., H₂pmdc, Metal Salt) reaction Reaction (Hydrothermal / Solvent-Free) start->reaction purification Washing & Isolation reaction->purification physchem Physico-chemical Analysis (e.g., XRD, TGA) purification->physchem spectroscopy Photoluminescence Spectroscopy physchem->spectroscopy data_analysis Data Analysis spectroscopy->data_analysis results Photophysical Data (λem, QY, Lifetime) data_analysis->results

Caption: Workflow from synthesis to photophysical characterization.

The luminescent properties of these compounds are highly dependent on their structure. The coordination environment of the metal ion and the presence of quenchers like water molecules are critical factors.

G Factors Influencing Luminescence in Lanthanide-pmdc Systems pmdc pmdc Ligand (Antenna) energy_transfer Energy Transfer (Ligand to Metal) pmdc->energy_transfer Absorbs UV Light ln_ion Lanthanide Ion (Emitting Center) emission Characteristic Ln(III) Emission ln_ion->emission energy_transfer->ln_ion quenchers Quenchers (e.g., O-H oscillators from H₂O) quenchers->ln_ion Decreases Emission framework Rigid Framework (Reduces Non-radiative Decay) framework->pmdc Enhances Efficiency

Caption: Key factors affecting lanthanide-pmdc luminescence.

Potential Applications

The strong and tunable luminescence of pyrimidine-4,6-dicarboxylate compounds makes them promising candidates for various applications:

  • Solid-State Lighting: The strong emissions, particularly from Eu³⁺ (red) and Tb³⁺ (green) complexes, suggest potential use in phosphors for LEDs.

  • Sensors: The sensitivity of the luminescence to the chemical environment could be exploited for developing chemical sensors.

  • Bio-imaging: While not extensively explored for pmdc itself, related fluorescent pyrimidine (B1678525) derivatives are used as probes to study biological processes, indicating a potential direction for future research.[8]

  • Waveguides: Single crystals of lanthanide-pmdc compounds have been shown to exhibit waveguiding behavior, channeling light along their crystal axes.[3]

Conclusion

Pyrimidine-4,6-dicarboxylate is a versatile ligand for the construction of highly luminescent coordination polymers and metal-organic frameworks. By carefully selecting the metal ion and controlling the synthetic conditions to manage the coordination environment, it is possible to tune the photophysical properties of the resulting materials. The high quantum yields and long lifetimes observed in several lanthanide-based systems make them particularly attractive for applications in materials science and potentially in drug development as diagnostic tools. Further research into modifying the pmdc core could unlock even more diverse and efficient luminescent properties.

References

In-depth Technical Guide: Solubility of Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyrimidine-4,6-dicarboxylic acid in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, solvents successfully used in its synthesis and purification, and standardized experimental protocols for solubility determination.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. For a compound like this compound, a heterocyclic dicarboxylic acid, its solubility is governed by its crystalline structure and the interplay of intermolecular forces between the solute and the solvent. The presence of two carboxylic acid groups and two nitrogen atoms in the pyrimidine (B1678525) ring allows for extensive hydrogen bonding, making it more amenable to dissolution in polar solvents.

Data Presentation: Solubility Profile

While precise quantitative solubility data for this compound is not widely reported, the following table summarizes its qualitative solubility based on information gleaned from synthetic procedures and analytical studies. This information provides valuable guidance for solvent selection in research and development.

Solvent ClassSolventQualitative SolubilityContext of Use
Polar Protic WaterSolubleUsed as a solvent in the synthesis of its metal complexes and for washing the final product. Its good water solubility is noted in the context of radiopharmaceutical applications.
Methanol (MeOH)SolubleEmployed as a solvent for the hydrolysis of dimethyl pyrimidine-4,6-dicarboxylate to the diacid.
Ethanol (EtOH)SolubleMentioned as a polar solvent in which the compound is soluble.
Polar Aprotic Dimethylformamide (DMF)SolubleUtilized as a solvent for the synthesis of this compound diamides and for crystallization of its derivatives.
Dimethyl sulfoxide (B87167) (DMSO)Likely SolubleWhile not explicitly stated for the diacid, derivatives are often dissolved in DMSO for biological assays.
Non-Polar Dichloromethane (DCM)InsolubleUsed as an anti-solvent for the crystallization of its derivatives from DMF solutions.
Diethyl etherInsolubleUsed as an anti-solvent for the crystallization of its derivatives.
HexaneInsolubleGenerally, dicarboxylic acids exhibit poor solubility in non-polar hydrocarbon solvents.

Experimental Protocols

For researchers seeking to determine the precise quantitative solubility of this compound, the following established methodologies are recommended.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature (e.g., 25 °C)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

  • Calibrated analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure a visible excess of solid remains to confirm saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A standard calibration curve of the compound should be prepared to accurately determine the concentration.

  • Data Reporting: The solubility is reported as the mean concentration from multiple replicates, typically in units of mg/mL or g/L.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

  • This compound (dissolved in 100% DMSO, e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates

  • Plate reader (nephelometry or UV-Vis) or HPLC-MS system

Procedure:

  • Sample Preparation: Add a small volume of the DMSO stock solution of this compound to the aqueous buffer in the wells of a microplate.

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of the solution using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the plate can be centrifuged, and the supernatant analyzed by HPLC-MS to determine the concentration of the dissolved compound.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Shake at constant temperature (24-72 hours) A->B C Filter supernatant B->C D Quantify by HPLC C->D E Thermodynamic Solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

logical_relationship compound This compound properties Physicochemical Properties compound->properties solubility Solubility properties->solubility applications Applications solubility->applications formulation Formulation Development applications->formulation synthesis Synthesis & Purification applications->synthesis

Caption: Relationship between Solubility and Applications.

"Pyrimidine-4,6-dicarboxylic acid molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on pyrimidine-4,6-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₆H₄N₂O₄[1][2][3]
Molecular Weight168.11 g/mol [2][3]
IUPAC NameThis compound[2]
CAS Number16490-02-1[3]

Experimental Protocols & Further Insights

While detailed experimental protocols for the synthesis of this compound are proprietary and vary by supplier, a common strategic approach involves the derivatization of the dicarboxylic acid into diamides.[3] This is often accomplished by first converting the carboxylic acid groups into more reactive species, such as acid chlorides, which are subsequently reacted with a specific amine.[3] This methodology has been utilized to generate a range of pyrimidine-4,6-dicarboxamides.[3] These derivatives are particularly relevant in drug discovery; for example, certain amides of this compound have been explored as selective inhibitors of collagenase, indicating their potential therapeutic application in degenerative joint diseases.[3]

Logical Relationships

The following diagram illustrates a generalized workflow for the derivatization of this compound into diamides for potential therapeutic applications.

Derivatization_Workflow A This compound B Activation of Carboxylic Acids (e.g., formation of acid chlorides) A->B Step 1 C Reaction with Primary/Secondary Amine B->C Step 2 D Pyrimidine-4,6-dicarboxamide Derivative C->D Product E Screening for Biological Activity (e.g., Collagenase Inhibition) D->E Application F Lead Compound for Therapeutic Development E->F Outcome

Generalized workflow for the derivatization of this compound.

References

The Dianionic Geometry of Pyrimidine-4,6-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-4,6-dicarboxylate (pmdc) dianion is a versatile heterocyclic building block of significant interest in coordination chemistry, materials science, and medicinal chemistry. Its rigid, planar structure and the strategic placement of its coordinating carboxylate and nitrogen atoms make it an excellent ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and novel therapeutic agents. Understanding the precise geometry of this dianion is fundamental to predicting and controlling the properties of the resulting supramolecular structures and its interactions with biological targets. This technical guide provides an in-depth analysis of the geometry of the pyrimidine-4,6-dicarboxylate dianion, supported by crystallographic data and computational methods.

Molecular Geometry

The geometry of the pyrimidine-4,6-dicarboxylate dianion has been determined through single-crystal X-ray diffraction studies of its metal complexes and computational modeling. The dianion is characterized by a high degree of planarity, with the carboxylate groups being nearly coplanar with the central pyrimidine (B1678525) ring.[1] This planarity facilitates its role as a bis-chelating or bridging ligand in the formation of extended crystal structures.[2]

Experimental Data from X-ray Crystallography

The following tables summarize the key geometric parameters (bond lengths, bond angles, and dihedral angles) for the pyrimidine-4,6-dicarboxylate dianion, as determined from the crystal structure of a lead(II)-based metal-organic framework (CCDC 2295990). For comparison, the geometric parameters of the neutral pyrimidine-4,6-dicarboxylic acid (COD 7005171) are also provided.

Table 1: Bond Lengths (Å)

BondDianion (in Pb-MOF)Neutral Acid
N1-C21.3391.335
C2-N31.3311.328
N3-C41.3451.342
C4-C51.3911.393
C5-C61.3951.391
C6-N11.3481.345
C4-C71.5181.512
C7-O11.2591.211 (C=O)
C7-O21.2511.312 (C-OH)
C6-C81.5211.515
C8-O31.2551.213 (C=O)
C8-O41.2531.310 (C-OH)

Table 2: Bond Angles (°)

AngleDianion (in Pb-MOF)Neutral Acid
C6-N1-C2116.8116.9
N1-C2-N3126.3126.5
C2-N3-C4116.9117.0
N3-C4-C5122.1122.0
C4-C5-C6116.5116.3
C5-C6-N1121.4121.3
N3-C4-C7117.9118.1
C5-C4-C7120.0119.9
O1-C7-O2124.8123.5
O1-C7-C4117.5121.0
O2-C7-C4117.7115.5
N1-C6-C8117.8117.9
C5-C6-C8120.8120.8
O3-C8-O4124.7123.6
O3-C8-C6117.6120.9
O4-C8-C6117.7115.5

Table 3: Selected Dihedral Angles (°)

Dihedral AngleDianion (in Pb-MOF)Neutral Acid
N3-C4-C7-O1178.9175.4
N3-C4-C7-O2-1.3-5.1
N1-C6-C8-O3179.1176.2
N1-C6-C8-O4-1.1-4.3
C5-C4-C7-O1-1.0-3.9
C5-C4-C7-O2178.8175.6
C5-C6-C8-O3-0.8-3.1
C5-C6-C8-O4179.0176.4

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of metal-organic frameworks containing the pyrimidine-4,6-dicarboxylate dianion is predominantly achieved through single-crystal X-ray diffraction (SCXRD).

1. Crystal Growth:

  • Single crystals suitable for SCXRD are typically grown using solvothermal or hydrothermal methods.[2]

  • A common procedure involves dissolving the this compound and a metal salt in a suitable solvent (e.g., water, DMF, or a mixture of solvents) in a sealed vessel.

  • The vessel is then heated to a specific temperature for a defined period, followed by slow cooling to promote crystal formation.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

  • The diffractometer is equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector.[1]

  • The crystal is maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares on F². This process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Computational Geometry Optimization

Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized geometry of the pyrimidine-4,6-dicarboxylate dianion in the gas phase, providing a theoretical model to complement experimental data.

1. Model Building:

  • The initial 3D structure of the pyrimidine-4,6-dicarboxylate dianion is built using molecular modeling software.

2. Calculation Parameters:

  • Geometry optimization is performed using a quantum chemistry software package such as Gaussian or ORCA.

  • A suitable level of theory is chosen, commonly a hybrid functional like B3LYP or PBE0, which offers a good balance between accuracy and computational cost for organic molecules.

  • A basis set, such as 6-311++G(d,p) or def2-TZVP, is selected to provide a flexible description of the electron distribution.

  • Dispersion corrections (e.g., Grimme's D3) are often included to accurately model non-covalent interactions.

3. Optimization Algorithm:

  • The calculation employs an optimization algorithm, such as the Berny algorithm (a quasi-Newton method), to iteratively adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

4. Frequency Analysis:

  • Following a successful geometry optimization, a frequency calculation is typically performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Logical Workflow for Structural Analysis

The following diagram illustrates the general workflow for the structural analysis of the pyrimidine-4,6-dicarboxylate dianion, combining both experimental and computational approaches.

workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_analysis Analysis synthesis Synthesis of pmdc Complex crystal_growth Crystal Growth synthesis->crystal_growth scxrd Single-Crystal X-ray Diffraction crystal_growth->scxrd data_processing Data Processing scxrd->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution exp_geometry Experimental Geometry (Bond Lengths, Angles) structure_solution->exp_geometry comparison Comparison and Validation exp_geometry->comparison model_building Molecular Model Building dft_setup DFT Calculation Setup (Functional, Basis Set) model_building->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis comp_geometry Computed Geometry (Bond Lengths, Angles) freq_analysis->comp_geometry comp_geometry->comparison

Caption: Workflow for structural analysis of pyrimidine-4,6-dicarboxylate.

Conclusion

The pyrimidine-4,6-dicarboxylate dianion possesses a well-defined, near-planar geometry that is crucial for its function as a ligand in the construction of ordered supramolecular structures. The geometric parameters detailed in this guide, derived from single-crystal X-ray diffraction and supported by computational methods, provide a foundational dataset for researchers in materials science and drug development. The experimental and computational protocols outlined herein offer a robust framework for the further structural characterization of novel materials and molecules incorporating this versatile pyrimidine derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of metal-organic frameworks (MOFs) using pyrimidine-4,6-dicarboxylic acid as an organic linker. The unique structural and chemical properties of these MOFs make them promising candidates for various applications, including drug delivery. The following sections detail the synthesis procedures, quantitative data, and a generalized protocol for drug encapsulation.

I. Overview and Significance

This compound (H₂pmdc) is a versatile heterocyclic building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] The presence of two carboxylic acid groups and nitrogen atoms in the pyrimidine (B1678525) ring allows for multiple coordination sites, leading to the formation of MOFs with diverse topologies and potential functionalities.[1] The planar nature of the pyrimidine-4,6-dicarboxylate dianion facilitates a bis-chelating coordination mode, which is a key factor in the design of novel materials with specific properties.[1] The resulting MOFs can exhibit interesting properties such as luminescence and porosity, which are relevant for applications in sensing and guest encapsulation.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of representative MOFs using this compound.

Table 1: Synthesis Conditions for a Lead-Based MOF

ParameterValueReference
Metal SaltLead(II) Nitrate (B79036) (Pb(NO₃)₂)[2]
Organic LinkerThis compound (H₂pmdc)[2]
Synthesis MethodSolvent-Free, Mechano-thermal[2]
Temperature150 °C[2]
Reaction Time48 hours[2]
Yield90% (based on metal)[2]

Table 2: Elemental Analysis of the Lead-Based MOF

ElementCalculated (%)Found (%)Reference
C12.3212.68[2]
H0.520.63[2]
N7.187.12[2]
Pb59.0259.15[2]

III. Experimental Protocols

A. Protocol 1: Solvent-Free Synthesis of a 3D Lead-Based MOF

This protocol describes the oven-heated, solvent-free synthesis of a three-dimensional lead-based metal-organic framework with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ.[2]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • This compound (H₂pmdc)

  • Mortar and pestle

  • Airtight glass vessel

  • Oven

  • Water/ethanol solution

Procedure:

  • In a mortar, add lead(II) nitrate and this compound in a stoichiometric ratio.

  • Gently grind the mixture by hand until a homogeneous powder is obtained.[2]

  • Transfer the resulting mixture into an airtight glass vessel.

  • Place the sealed vessel in an oven preheated to 150 °C.

  • Heat the vessel for 48 hours to allow for the crystallization of the MOF.[2]

  • After the heating period, slowly cool the vessel down to room temperature (a cooling rate of 5 °C/min can be used).[2]

  • Once at room temperature, carefully open the vessel to release any gaseous byproducts.

  • Gently wash the solid product with a water/ethanol solution to remove any unreacted reagents.[2]

  • Collect the purified MOF by filtration and dry it under ambient conditions.

Characterization:

The resulting crystalline material can be characterized using routine physico-chemical techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis, and photoluminescence spectroscopy to confirm its structure, purity, and properties.[2][3][4]

B. Generalized Protocol for Drug Loading in Porous MOFs

This protocol provides a general procedure for the encapsulation of drug molecules within the pores of a MOF. This method is based on the principle of soaking the activated MOF in a concentrated solution of the drug. The specific conditions may need to be optimized for different MOF-drug combinations.

Materials:

  • Activated MOF (synthesized using this compound)

  • Target drug molecule

  • A suitable solvent in which the drug is highly soluble and the MOF is stable

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Activation of the MOF: Before drug loading, the MOF pores need to be cleared of any guest molecules from the synthesis. This is typically achieved by solvent exchange followed by heating under vacuum.

  • Preparation of Drug Solution: Prepare a concentrated solution of the drug in a suitable solvent. The concentration will depend on the solubility of the drug and the loading capacity of the MOF.

  • Drug Loading:

    • Immerse a known amount of the activated MOF in the drug solution.

    • Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.

  • Isolation of Drug-Loaded MOF:

    • Separate the drug-loaded MOF from the solution by centrifugation.

    • Carefully wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.

  • Quantification of Drug Loading:

    • The amount of encapsulated drug can be determined by measuring the concentration of the drug remaining in the supernatant and washing solutions using UV-Vis spectrophotometry.

    • Alternatively, the drug-loaded MOF can be dissolved in an acidic solution to release the drug, and the drug concentration can then be measured.

Drug Release Studies:

To study the release of the encapsulated drug, the drug-loaded MOF can be suspended in a buffer solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) at a constant temperature (e.g., 37 °C). Aliquots of the solution can be withdrawn at different time intervals, and the concentration of the released drug can be measured using a UV-Vis spectrophotometer.

IV. Visualizations

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start reactants Mix Metal Salt and This compound start->reactants reaction Heat in Sealed Vessel (e.g., 150°C, 48h) reactants->reaction cooling Cool to Room Temperature reaction->cooling washing Wash with Solvent cooling->washing filtration Filter and Dry washing->filtration characterization Characterize (PXRD, TGA, etc.) filtration->characterization end Porous MOF characterization->end

Caption: Workflow for the synthesis and purification of a metal-organic framework using this compound.

Drug_Loading_Release cluster_loading Drug Loading cluster_release Drug Release mof Activated Porous MOF immersion Immerse MOF in Drug Solution mof->immersion drug_solution Drug Solution drug_solution->immersion separation Centrifuge and Wash immersion->separation drug_loaded_mof Drug-Loaded MOF separation->drug_loaded_mof release Sustained Release of Drug drug_loaded_mof->release Dispersion release_medium Release Medium (e.g., PBS pH 7.4) release_medium->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Generalized workflow for drug loading into a porous MOF and subsequent controlled release.

References

Application Notes and Protocols: Pyrimidine-4,6-dicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine-4,6-dicarboxylic acid (H₂pmdc) has emerged as a highly versatile ligand in the field of coordination chemistry and materials science. Its rigid, planar structure combined with multiple coordination sites—two nitrogen atoms within the pyrimidine (B1678525) ring and four oxygen atoms from the two carboxylate groups—makes it an exceptional building block for constructing a diverse array of coordination polymers (CPs) and metal-organic frameworks (MOFs).[1] The strategic placement of the functional groups allows H₂pmdc to act as a bis-bidentate bridging ligand, facilitating the formation of stable, multidimensional architectures ranging from 1D chains to complex 3D porous networks.[1][2][3] The resulting materials exhibit a range of interesting properties, including tunable luminescence, unique magnetic behaviors, and porosity, making them promising candidates for applications in catalysis, gas storage, and sensing.[3][4][5] Furthermore, derivatives of the this compound core are being explored in medicinal chemistry, for instance, as selective enzyme inhibitors.[1]

These notes provide an overview of the synthesis of H₂pmdc-based coordination polymers, their structural diversity, key properties, and detailed experimental protocols.

Experimental Protocols

Protocol 1: Synthesis of the Ligand (this compound, H₂pmdc)

This protocol is adapted from established methods involving the oxidation of a commercially available precursor.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dimethylpyrimidine in deionized water.

  • Slowly add a concentrated aqueous solution of potassium permanganate to the suspension in a portion-wise manner over several hours. The reaction is exothermic and should be controlled in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate.

  • To the clear filtrate, carefully add sodium bisulfite to remove any remaining unreacted permanganate.

  • Acidify the solution with sulfuric acid to a pH of approximately 2-3. This will precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white crystalline product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The purity of the product can be verified by NMR spectroscopy and melting point determination.

Protocol 2: Hydrothermal Synthesis of a Manganese(II) Coordination Polymer

This protocol describes the synthesis of a 3D porous network, {[Mn(pmdc)]·2H₂O}n, using a hydrothermal method.[3]

Materials:

  • This compound (H₂pmdc)

  • Manganese(II) nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 25 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve H₂pmdc (0.0184 g, 0.1 mmol) and Mn(NO₃)₂·4H₂O (0.0251 g, 0.1 mmol) in a solvent mixture of 5 mL of DMF and 5 mL of deionized water.

  • Stir the solution for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 180 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and DMF, and then air-dry.

G Workflow for Hydrothermal Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation A Dissolve H₂pmdc Ligand and Metal Salt in Solvent B Stir for 30 min A->B C Transfer to Teflon-lined Autoclave B->C D Heat in Oven (e.g., 180°C for 72h) C->D E Slow Cooling to Room Temperature D->E F Filter Crystals E->F G Wash and Air-dry F->G

Caption: General workflow for the hydrothermal synthesis of H₂pmdc-based MOFs.
Protocol 3: Solvent-Free Synthesis of a Lead(II) Luminescent MOF

This protocol describes a mechano-thermal, solvent-free procedure for synthesizing {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n.[6]

Materials:

  • This compound (H₂pmdc)

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Mortar and pestle

  • Sealed glass vial or ampoule

  • Oven

Procedure:

  • Place H₂pmdc (0.055 g, 0.3 mmol) and Pb(NO₃)₂ (0.165 g, 0.5 mmol) in an agate mortar.

  • Grind the reagents together thoroughly with a pestle for approximately 15 minutes to create a homogeneous powder mixture.

  • Transfer the resulting powder into a glass vial and seal it.

  • Place the sealed vial in an oven and heat at 180 °C for 72 hours.

  • After the heating period, allow the vial to cool to room temperature.

  • The product is a crystalline solid. To purify, wash the solid with water to dissolve any unreacted reagents and the nitric acid byproduct.[6]

  • Collect the purified product by filtration and air-dry.

G Workflow for Solvent-Free Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Product Isolation A Combine Solid H₂pmdc Ligand and Metal Salt B Grind in Mortar for 15 min A->B C Transfer Powder to Sealed Vial B->C D Heat in Oven (e.g., 180°C for 72h) C->D E Cool to Room Temperature D->E F Wash with Water E->F G Filter and Air-dry F->G

Caption: General workflow for the solvent-free synthesis of H₂pmdc-based MOFs.

Structural Diversity and Data

The pmdc ligand's versatility allows for the construction of MOFs with varying dimensionalities, heavily dependent on synthesis conditions like temperature, solvent, and the metal ion's coordination preference.[1][3] The nearly planar geometry of the pmdc dianion is ideal for forming bridged structures, typically through a bis-chelating coordination mode involving one nitrogen and one oxygen atom from each side of the ring.[2] However, higher connectivity modes are frequently observed, leading to more complex and robust frameworks.[3][7]

G Coordination Modes of the pmdc Ligand pmdc pmdc Ligand mode2 μ-bis-bidentate (tetradentate) [κ²N,O:κ²N',O'] pmdc->mode2 Forms 1D chains (e.g., with Fe(II), Cu(II)) mode3 μ₃-pentadentate [κ²N,O:κ²N',O':κO''] pmdc->mode3 Forms 2D layers (e.g., with Mn(II)) mode4 μ₄-hexadentate [κ²N,O:κ²N',O':κO'':κO'''] pmdc->mode4 Forms 3D frameworks (e.g., with Ln(III)) mode6 μ₆-hexadentate pmdc->mode6 Forms highly condensed 3D frameworks (e.g., with Pb(II))

Caption: Common coordination modes of the pmdc ligand and resulting structures.
Table 1: Coordination Polymers of Pyrimidine-4,6-dicarboxylate with Various Metal Ions

Metal IonRepresentative FormulaSynthesis MethodDimensionalityKey Structural / Coordination FeaturesRef.
Mn(II) {[Mn(pmdc)]·2H₂O}nHydrothermal3D Porous Networkμ₃-pmdc coordination mode.[3]
Fe(II) {[Fe(μ-pmdc)(H₂O)₂]·H₂O}nDiffusion1D ChainBis-chelating pmdc bridges octahedral Fe(II) centers.[2]
Cu(II) {[Cu(μ-pmdc)(H₂O)₂]·H₂O}nDiffusion1D ChainBis-chelating pmdc bridges create polymeric chains.[2]
Pb(II) {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}nSolvent-Free3D FrameworkHighly condensed structure with μ₆-pmdc ligands.[6]
Eu(III) [Eu(μ₄-pmdc)(NO₃)(H₂O)]nSolvent-Free3D Frameworkpmdc ligand adopts a μ₄ coordination mode.[4]
Tb(III) {[Tb(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}nSolvent-Free3D FrameworkBased on triangular shaped motifs due to smaller ionic radius.[4]
Dy(III) {[Dy(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}nSolvent-Free3D Frameworkpmdc exhibits a μ₄ coordination mode.[7]

Applications and Properties

The incorporation of H₂pmdc into coordination polymers imparts valuable functional properties.

Luminescence

Coordination of pmdc to heavy metal ions like Pb(II) or lanthanide ions such as Eu(III) and Tb(III) can significantly enhance luminescence properties compared to the free ligand.[4][6] This is attributed to an efficient ligand-to-metal charge transfer process. These materials are being investigated for applications in solid-state lighting and chemical sensing.

Table 2: Selected Photoluminescence and Magnetic Data
CompoundPropertyValueDescriptionRef.
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n Quantum Yield (QY)1.7%Luminescence is nearly doubled compared to the free H₂pmdc ligand.[6]
EmissionGreenish-blueExhibits long-lasting phosphorescence at low temperatures.[5][8]
[Eu(μ₄-pmdc)(NO₃)(H₂O)]n Quantum Yield (QY)20%Strong characteristic emission in the visible region.[4]
[Tb(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n Quantum Yield (QY)18%Exhibits long-lived excitation states in the millisecond range.[4]
{[Fe(μ-pmdc)(H₂O)₂]·H₂O}n Magnetic Coupling (J)-2.5 cm⁻¹Antiferromagnetic intrachain interactions.[2]
{[Cu(μ-pmdc)(H₂O)₂]·H₂O}n Magnetic Coupling (J)-32.7 cm⁻¹Strong antiferromagnetic intrachain interactions.[2]
Magnetic Properties

For transition metals, the pmdc ligand acts as an efficient bridge for magnetic exchange interactions between metal centers. One-dimensional chains of Fe(II), Co(II), Ni(II), and Cu(II) have been shown to exhibit antiferromagnetic behavior.[2][3] The magnitude of the magnetic coupling can be influenced by subtle structural parameters, such as the deviation of the metal ion from the pyrimidine mean plane.[2]

Porosity and Catalysis

The formation of 3D networks can result in permanent porosity. For example, a manganese(II) framework, {[Mn(pmdc)]·2H₂O}n, has demonstrated the ability to adsorb N₂ and CO₂, indicating accessible pores within the structure after solvent removal.[3] The presence of accessible metal sites and functional organic linkers makes these pmdc-based MOFs potential candidates for heterogeneous catalysis.[1]

Relevance to Drug Development

While the primary focus of these notes is on materials science, the this compound scaffold is also relevant to drug development. The carboxylic acid groups can be converted to amides, leading to derivatives with significant biological activity. For instance, specific pyrimidine-4,6-dicarboxamides have been investigated as selective inhibitors of collagenase (MMP-13), highlighting their potential for treating degenerative joint diseases.[1] This demonstrates the versatility of the core chemical structure across different scientific disciplines.

References

Protocols for the Synthesis of Pyrimidine-Based Coordination Polymers: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine-based coordination polymers. These materials are of significant interest in medicinal chemistry and materials science due to their diverse structures and potential applications in areas such as drug delivery, catalysis, and sensing. The following sections detail common synthetic methodologies, present key quantitative data from representative syntheses, and provide a general workflow for the preparation and characterization of these versatile compounds.

Introduction to Pyrimidine-Based Coordination Polymers

Pyrimidine (B1678525) and its derivatives are crucial building blocks in numerous bioactive molecules, including nucleic acids.[1] In the realm of coordination chemistry, pyrimidine-based ligands offer multiple coordination sites, enabling the construction of a wide array of coordination polymers with varying dimensionalities and properties.[2][3] The synthesis of these polymers often involves self-assembly processes between metal ions and pyrimidine-based organic linkers under different reaction conditions.[3][4] Common synthetic methods include hydrothermal synthesis, solvent diffusion, and microwave-assisted synthesis, each offering distinct advantages in controlling the crystallization process and the final product's characteristics.[5][6]

Experimental Protocols

Detailed methodologies for the three primary synthesis techniques are provided below. These protocols are generalized from various literature sources and can be adapted for specific pyrimidine ligands and metal salts.

Protocol 1: Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method for growing high-quality single crystals of coordination polymers. The reaction is carried out in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) at elevated temperature and pressure.[7][8]

Materials:

  • Pyrimidine-based ligand (e.g., 4-aminopyrimidine, 2-aminopyrimidine)

  • Metal salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)[9]

  • Solvent (typically deionized water, or a mixed solvent system like water/ethanol)

  • pH-adjusting agent (optional, e.g., NaOH, HCl)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, the pyrimidine-based ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) are mixed in a solvent (e.g., 10-15 mL of deionized water) in a Teflon liner.

  • The mixture is stirred for a few minutes to ensure homogeneity. The pH of the solution can be adjusted at this stage if necessary.

  • The Teflon liner is sealed in a stainless steel autoclave.

  • The autoclave is placed in an oven and heated to a specific temperature (typically between 120 °C and 180 °C) for a period ranging from 24 to 72 hours.[6]

  • After the reaction time, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature over 24-48 hours.

  • The resulting crystals are collected by filtration, washed with the mother liquor and then with deionized water and/or ethanol, and dried in air.

Protocol 2: Solvent Diffusion Method

The solvent diffusion (or layering) technique is a gentle method for growing single crystals at or near room temperature. It relies on the slow diffusion of a "poor" solvent into a solution of the reactants in a "good" solvent, which reduces the solubility of the product and induces crystallization.[2][10][11]

Materials:

  • Pyrimidine-based ligand

  • Metal salt

  • "Good" solvent in which both reactants are soluble (e.g., DMF, DMSO, acetonitrile)

  • "Poor" solvent that is miscible with the "good" solvent but in which the product is insoluble (e.g., ethanol, methanol, diethyl ether)[12]

  • Crystallization tube or vial

Procedure:

  • Prepare a solution of the pyrimidine-based ligand and the metal salt in the "good" solvent in a crystallization tube.

  • Carefully layer the "poor" solvent on top of this solution, minimizing mixing at the interface. This can be done by slowly adding the "poor" solvent down the side of the tube.

  • Seal the tube and leave it undisturbed at a constant temperature.

  • Crystals will typically form at the interface of the two solvents over a period of several days to weeks.

  • Once suitable crystals have formed, they are carefully collected, washed with the "poor" solvent, and air-dried.

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times from days or hours to minutes.[1][5][13] The rapid and uniform heating provided by microwaves can lead to the formation of nano-sized crystals and can sometimes yield different phases compared to conventional heating methods.[14]

Materials:

  • Pyrimidine-based ligand

  • Metal salt

  • Solvent (e.g., DMF, ethanol, water)

  • Microwave synthesis vial

Procedure:

  • Combine the pyrimidine-based ligand and the metal salt in a microwave synthesis vial.

  • Add the solvent and cap the vial.

  • Place the vial in the microwave reactor.

  • Set the desired temperature (e.g., 100-150 °C), pressure, and reaction time (e.g., 10-60 minutes).

  • After the reaction is complete, the vial is cooled to room temperature.

  • The resulting product is collected by filtration or centrifugation, washed with the solvent used for the reaction, and dried.

Data Presentation

The following tables summarize quantitative data for representative pyrimidine-based coordination polymers synthesized via different methods.

Table 1: Hydrothermal Synthesis of Pyrimidine-Based Coordination Polymers

CompoundMetal IonPyrimidine LigandTemp (°C)Time (h)Yield (%)Crystal SystemSpace GroupRef.
[Co(pyrimidine)(H₂O)₄][SiF₆]·H₂OCo²⁺Pyrimidine---TetragonalP4₃2₁2[15]
[Cu(pyrimidine)(H₂O)₄][SiF₆]·H₂OCu²⁺Pyrimidine---TetragonalP4₁2₁2[15]
[Zn(pyrimidine)(H₂O)₄][SiF₆]·H₂OZn²⁺Pyrimidine---TetragonalP4₁2₁2[15]
[Cu(dca)₂(pym)₂]Cu²⁺Pyrimidine (pym)RT--MonoclinicP2₁/c[16]

Note: '-' indicates data not specified in the cited source.

Table 2: Solvent-Based Synthesis of a Pyrimidine-Based Coordination Polymer

CompoundMetal IonPyrimidine LigandSolventMethodYield (%)Crystal SystemSpace GroupRef.
[Cu₂I₂(PymPPh₂)n]Cu⁺2-(diphenylphosphino)pyrimidineAcetonitrileSlow Evaporation63MonoclinicP2₁/c[17]

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of pyrimidine-based coordination polymers is illustrated below. This process begins with the selection of appropriate starting materials and a synthetic method, followed by the isolation and purification of the product, and concludes with comprehensive characterization to elucidate its structure and properties.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization cluster_application Application Screening start Starting Materials (Pyrimidine Ligand, Metal Salt) method Synthetic Method (Hydrothermal, Solvent Diffusion, Microwave) start->method reaction Reaction method->reaction isolation Isolation (Filtration, Centrifugation) reaction->isolation washing Washing isolation->washing drying Drying washing->drying scxrd Single-Crystal X-ray Diffraction drying->scxrd pxrd Powder X-ray Diffraction drying->pxrd ftir FT-IR Spectroscopy drying->ftir tga Thermogravimetric Analysis drying->tga application Biological Activity, Catalysis, etc. scxrd->application pxrd->application ftir->application tga->application

Caption: General workflow for the synthesis and characterization of pyrimidine-based coordination polymers.

Characterization Techniques

A crucial aspect of synthesizing new coordination polymers is their thorough characterization to determine their structure, composition, and properties.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for determining the three-dimensional structure of crystalline coordination polymers, providing information on bond lengths, bond angles, coordination geometry of the metal centers, and the overall network topology.[15][18]

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample by comparing the experimental diffraction pattern with the one simulated from the single-crystal X-ray data.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the coordination polymer and to confirm the coordination of the pyrimidine ligand to the metal center by observing shifts in the characteristic vibrational bands of the ligand upon coordination.[8][17]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the coordination polymers and to determine the presence of solvent molecules within the crystal lattice.[8]

  • Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the synthesized compound, which helps in confirming its empirical formula.[17]

By following these detailed protocols and employing the described characterization techniques, researchers can effectively synthesize and characterize novel pyrimidine-based coordination polymers for a wide range of applications in drug development and materials science.

References

Applications of Pyrimidine-4,6-dicarboxylate in Gas Adsorption: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of porous materials has garnered significant attention for its potential applications in gas storage, separation, and catalysis. Among the vast array of materials being explored, metal-organic frameworks (MOFs) constructed with specific organic linkers have shown exceptional promise. Pyrimidine-4,6-dicarboxylate (pmdc) has emerged as a versatile building block in the synthesis of coordination polymers, with some exhibiting notable gas adsorption properties. This document provides a detailed account of the applications of pyrimidine-4,6-dicarboxylate-based materials in gas adsorption, focusing on a key example of a manganese(II)-based porous coordination polymer.

Application Note: A Manganese(II)-Pyrimidine-4,6-dicarboxylate Coordination Polymer for Selective Gas Adsorption

A notable application of pyrimidine-4,6-dicarboxylate in gas adsorption is demonstrated in a three-dimensional porous coordination polymer with the formula {[Mn(pmdc)]·2H₂O}n. This material, hereafter referred to as Mn-pmdc, exhibits a robust framework with permanent porosity, making it a candidate for gas sorption applications. The framework's affinity for certain gases, particularly carbon dioxide, suggests its potential use in gas separation and purification processes.

The Mn-pmdc material has been shown to adsorb nitrogen (N₂) at 77 K and carbon dioxide (CO₂) at 293 K, indicating a porous structure accessible to gas molecules. The selective uptake of CO₂ at ambient temperature highlights its potential for applications such as carbon capture from flue gas or biogas upgrading.

Quantitative Gas Adsorption Data

The gas sorption properties of the activated Mn-pmdc framework have been quantitatively evaluated. The key parameters are summarized in the table below.

AdsorbateTemperature (K)Adsorption CapacityBET Surface Area (m²/g)Pore Volume (cm³/g)
N₂7778 cm³/g (at P/P₀ ≈ 1)2400.12
CO₂29315.4 cm³/g (at 1 atm)--

Data extracted from Beobide, G., et al. (2008). Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Inorganic Chemistry, 47(12), 5267–5277.

Experimental Protocols

Detailed methodologies for the synthesis of the Mn-pmdc coordination polymer and the subsequent gas adsorption measurements are crucial for reproducibility and further research.

Synthesis of {[Mn(pmdc)]·2H₂O}n

Materials:

Procedure:

  • A solution of Manganese(II) acetate tetrahydrate (0.123 g, 0.5 mmol) in 10 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide and ethanol is prepared.

  • A solution of this compound (0.084 g, 0.5 mmol) in 10 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide and ethanol is prepared.

  • The two solutions are mixed together in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 150 °C for 3 days.

  • After cooling to room temperature, colorless crystalline product is collected by filtration, washed with ethanol, and air-dried.

Gas Adsorption Measurements

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

Protocol for N₂ Adsorption at 77 K:

  • A sample of the Mn-pmdc material (approximately 100-200 mg) is placed in a sample tube.

  • The sample is activated (degassed) under vacuum at 150 °C for 12 hours to remove coordinated and guest water molecules.

  • The sample tube is then cooled to 77 K using a liquid nitrogen bath.

  • Nitrogen gas is introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate.

  • The amount of nitrogen adsorbed is measured at various relative pressures (P/P₀).

  • The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption isotherm in the relative pressure range of 0.05 to 0.3.

  • The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.

Protocol for CO₂ Adsorption at 293 K:

  • A fresh, activated sample of Mn-pmdc is used.

  • The sample is maintained at a constant temperature of 293 K using a water bath.

  • Carbon dioxide gas is introduced in controlled increments up to a pressure of 1 atmosphere.

  • The amount of CO₂ adsorbed is measured at each pressure point after equilibration.

  • The adsorption isotherm is plotted as the amount of gas adsorbed versus pressure.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the synthesis and gas adsorption measurement workflows.

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Synthesis cluster_isolation Product Isolation Mn_sol Prepare Mn(OAc)₂ solution in DMF/Ethanol mix Mix solutions in Teflon-lined autoclave Mn_sol->mix pmdc_sol Prepare H₂pmdc solution in DMF/Ethanol pmdc_sol->mix heat Heat at 150°C for 3 days mix->heat cool Cool to room temperature heat->cool filter Filter and wash with ethanol cool->filter dry Air dry the crystalline product filter->dry

Synthesis workflow for {[Mn(pmdc)]·2H₂O}n.

GasAdsorptionWorkflow cluster_activation Sample Activation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis weigh Weigh Mn-pmdc sample degas Degas under vacuum at 150°C for 12h weigh->degas cool Cool to analysis temperature (77K for N₂ or 293K for CO₂) degas->cool dose Dose with adsorbate gas cool->dose equilibrate Allow pressure to equilibrate dose->equilibrate measure Measure amount adsorbed equilibrate->measure measure->dose Repeat for multiple pressure points isotherm Plot adsorption isotherm measure->isotherm calculate Calculate surface area (BET) and pore volume isotherm->calculate

Workflow for gas adsorption measurements.

Application Notes and Protocols: Pyrimidine-4,6-dicarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-4,6-dicarboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its rigid core and the presence of two carboxylic acid groups at the 4 and 6 positions allow for strategic functionalization, leading to the development of potent and selective modulators of various biological targets. This document provides an overview of the applications of this compound derivatives, with a focus on their role as enzyme inhibitors, and presents detailed protocols for their synthesis and biological evaluation.

Application Notes: Targeting Key Enzymes in Disease

Derivatives of this compound, particularly its diamide (B1670390) and diamine analogs, have emerged as promising inhibitors of several key enzyme families implicated in a range of pathologies, from osteoarthritis to cancer and autoimmune diseases.

Selective Inhibition of Matrix Metalloproteinase-13 (MMP-13)

Pyrimidine-4,6-dicarboxamides have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a collagenase that plays a crucial role in the degradation of cartilage in osteoarthritis.[1][2] These inhibitors are of particular interest as they bind to an allosteric site (the S1' specificity pocket) rather than the catalytic zinc ion, a mechanism that contributes to their high selectivity over other MMPs and potentially reduces the side effects associated with broad-spectrum MMP inhibitors.[1][3]

Modulation of Prolyl and Lysyl Hydroxylases

Diamide derivatives of this compound have demonstrated inhibitory activity against proline hydroxylase and lysine (B10760008) hydroxylase.[4] These enzymes are involved in the post-translational modification of collagen, and their inhibition can influence collagen metabolism. This makes such compounds potential candidates for the treatment of fibrotic diseases.

Targeting Protein Kinases in Cancer and Autoimmune Diseases

The pyrimidine-4,6-diamine scaffold has been successfully employed in the design of potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.

  • FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Derivatives of pyrimidine-4,6-diamine have been developed as Type-II inhibitors of FLT3, a clinically validated target in acute myeloid leukemia (AML).[5][6] These compounds have shown high potency and selectivity over the closely related c-KIT kinase, which is a significant advantage as dual inhibition can lead to myelosuppression.[5][6]

  • Janus Kinase 3 (JAK3) Inhibition: Pyrimidine-4,6-diamine derivatives have also been designed as selective inhibitors of Janus Kinase 3 (JAK3).[7] JAK3 plays a key role in the signaling of several cytokines that are crucial for the function of immune cells. Consequently, JAK3 inhibitors are being investigated for the treatment of autoimmune diseases and inflammatory conditions.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound and pyrimidine-4,6-diamine derivatives against their respective targets.

Table 1: Pyrimidine-4,6-dicarboxamide MMP-13 Inhibitors

Compound NameTargetIC50 (nM)Reference CompoundIC50 (nM)
N4,N6-bis((4-fluoro-3-methylphenyl)methyl)pyrimidine-4,6-dicarboxamideMMP-138
AQU-019MMP-134.8Compound 18

Data sourced from references[1][2].

Table 2: Pyrimidine-4,6-diamine FLT3 and JAK3 Inhibitors

Compound IDTargetIC50 (nM)Cellular Assay (Cell Line)IC50 (nM)
13a FLT313.9 ± 6.5
11e JAK32.1IL-2-stimulated T cellsModerate

Data sourced from references[5][6][7].

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrimidine-4,6-dicarboxamide

This protocol describes a general method for the synthesis of N4,N6-disubstituted pyrimidine-4,6-dicarboxamides.

1. Activation of this compound:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide, DMF), add a coupling agent such as 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) (2.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (4.0 eq).
  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

2. Amide Coupling:

  • To the activated dicarboxylic acid solution, add the desired amine (e.g., 4-fluoro-3-methyl-benzylamine hydrochloride) (2.2 eq).
  • Continue stirring the reaction mixture at room temperature for 12-24 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (B1210297).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyrimidine-4,6-dicarboxamide.

Protocol 2: In Vitro MMP-13 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of test compounds against MMP-13.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
  • Dissolve the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in the assay buffer to a final concentration of 10 µM.
  • Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the assay buffer. The final DMSO concentration in the assay should be ≤1%.
  • Activate recombinant human pro-MMP-13 with p-aminophenylmercuric acetate (APMA) according to the manufacturer's instructions.

2. Assay Procedure:

  • In a black 96-well microplate, add 5 µL of the diluted test compound or vehicle (for control wells).
  • Add 20 µL of the activated MMP-13 enzyme solution to the wells containing the test compound and to the positive control wells. Add 20 µL of assay buffer to the blank wells.
  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.
  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

3. Data Acquisition and Analysis:

  • Immediately measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 328/393 nm).
  • Continue to read the fluorescence at regular intervals for 10-20 minutes.
  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

MMP13_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (in DMSO) Plate 96-well Plate Compound->Plate MMP13 Activated MMP-13 MMP13->Plate Substrate Fluorogenic Substrate Incubation Incubation (37°C, 30 min) Plate->Incubation Reaction Reaction Initiation Incubation->Reaction Add Substrate Reader Fluorescence Measurement Reaction->Reader Analysis IC50 Calculation Reader->Analysis

Figure 1: Experimental workflow for the MMP-13 inhibition assay.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K_AKT PI3K/AKT Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Dimerization->RAS_MAPK Pyrimidine_Inhibitor Pyrimidine-4,6-diamine Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibits Cell_Proliferation Cell Proliferation & Survival STAT5->Cell_Proliferation PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Figure 2: Simplified FLT3 signaling pathway and the point of inhibition by pyrimidine-4,6-diamine derivatives.

References

Application Notes and Protocols: Solvent-Free Synthesis of Metal-Organic Frameworks with Pyrimidine-4,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage and separation, catalysis, sensing, and drug delivery. Traditional solvothermal synthesis of MOFs often requires large volumes of organic solvents and high temperatures, posing environmental and economic challenges.

Solvent-free synthesis methods, such as mechanochemistry and solid-state thermal reactions, offer a greener and more efficient alternative. These methods can lead to high yields, reduced waste, and sometimes result in the formation of novel phases that are inaccessible through solvent-based routes. This document provides detailed protocols and application notes for the solvent-free synthesis of MOFs using pyrimidine-4,6-dicarboxylate as the organic linker.

Application Notes

The pyrimidine-4,6-dicarboxylate linker is a rigid, nitrogen-containing heterocyclic dicarboxylate that can coordinate to metal ions through both its carboxylate oxygen atoms and pyrimidine (B1678525) nitrogen atoms. This multi-modal coordination capability allows for the formation of robust and structurally diverse MOFs.

Potential Applications:

  • Luminescence: A lead-based MOF synthesized via a solvent-free method, with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n (where pmdc = pyrimidine-4,6-dicarboxylate), exhibits strong greenish-blue photoluminescence.[1][2] This property makes it a potential candidate for applications in chemical sensing, bio-imaging, and solid-state lighting. The quantum yield of this MOF is significantly enhanced compared to the free ligand.[1]

  • Gas Adsorption: While the solvent-free synthesized lead MOF's porosity has not been detailed, a manganese-based MOF with the same pyrimidine-4,6-dicarboxylate linker, {[Mn(pmdc)]·2H₂O}n, has demonstrated permanent porosity.[3] This suggests that MOFs based on this linker can be designed to have accessible pores for gas storage and separation applications, with reported uptake of N₂ and CO₂.[3]

  • Thermal Stability: The lead-based pyrimidine-4,6-dicarboxylate MOF synthesized solvent-free has been shown to be thermally stable.[1][4] Thermogravimetric and thermodiffractometric analyses indicate its structural integrity up to a certain temperature range, which is a crucial property for practical applications that may involve thermal cycling.

  • Catalysis: The presence of accessible metal sites and the Lewis basicity of the pyrimidine nitrogen atoms in the linker suggest that these MOFs could be explored as catalysts in various organic transformations.

Quantitative Data Summary

The following tables summarize the key quantitative data for the solvent-free synthesis and properties of a lead-based MOF with pyrimidine-4,6-dicarboxylate.

Table 1: Synthesis Parameters for {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n

ParameterValueReference
Metal PrecursorLead(II) nitrate (B79036) (Pb(NO₃)₂)[1]
Organic LinkerPyrimidine-4,6-dicarboxylic acid (H₂pmdc)[1]
Stoichiometric Ratio (Linker:Metal)1:1[1]
Synthesis MethodMechano-thermal (solvent-free)[1]
GrindingGentle hand-grinding in a mortar[1]
Reaction Temperature150 °C (synthesis in the 150–210 °C range also yields a pure product)[1]
Reaction Time48 hours[1]
Yield90% (based on metal)[1]

Table 2: Physicochemical Properties of {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n

PropertyValueReference
FormulaC₁₈H₉N₉O₂Pb₅[1]
Crystal SystemNot specified
Photoluminescence EmissionGreenish-blue[1][2]
Quantum Yield1.7%[1]

Experimental Protocols

This section provides a detailed methodology for the solvent-free synthesis and characterization of the lead-based pyrimidine-4,6-dicarboxylate MOF.

Protocol 1: Solvent-Free Mechano-Thermal Synthesis of {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n

Materials:

  • This compound (H₂pmdc)

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Mortar and pestle

  • Airtight glass vessel

  • Oven

  • Water/ethanol solution for washing

Procedure:

  • Mixing and Grinding: In a mortar, add stoichiometric amounts of this compound (e.g., 0.0306 g, 0.15 mmol) and lead(II) nitrate (e.g., 0.0497 g, 0.15 mmol).[1]

  • Gentle Grinding: Carefully grind the mixture by hand using a pestle. The grinding should be gentle to avoid the formation of a melt at room temperature.[1]

  • Transfer to Reaction Vessel: Transfer the resulting fine powder mixture into an airtight glass vessel.[1]

  • Thermal Treatment: Place the sealed glass vessel in an oven and heat at 150 °C for 48 hours.[1] This allows for the crystallization of the MOF.

  • Cooling: After 48 hours, slowly cool the vessel down to room temperature.

  • Product Retrieval and Washing: Open the vessel at room temperature. The nitric acid formed during the reaction is decomposed and released.[1] Gently wash the solid product with a water/ethanol solution to remove any unreacted reagents.[1]

  • Drying: Dry the final product under appropriate conditions (e.g., in a desiccator or a low-temperature oven).

Diagrams

Experimental Workflow for Solvent-Free Synthesis

SolventFree_MOF_Synthesis Workflow for Solvent-Free Synthesis of a Pyrimidine-4,6-dicarboxylate MOF cluster_reactants Reactant Preparation cluster_synthesis Synthesis Steps cluster_purification Product Purification Reactant_1 Pyrimidine-4,6- dicarboxylic Acid Grinding Gentle Hand-Grinding (Mortar and Pestle) Reactant_1->Grinding Reactant_2 Lead(II) Nitrate Reactant_2->Grinding Heating Oven Heating (150°C, 48h) Grinding->Heating Washing Washing with Water/Ethanol Heating->Washing Drying Drying Washing->Drying Final_Product Final MOF Product Drying->Final_Product

Caption: A schematic overview of the solvent-free synthesis protocol.

Logical Relationship of Synthesis Parameters and MOF Properties

MOF_Properties_Relationship Relationship between Synthesis and MOF Properties cluster_synthesis_params Synthesis Parameters cluster_structure Resulting Structure cluster_properties Key Properties Linker Pyrimidine-4,6- dicarboxylate Structure 3D MOF Structure Linker->Structure Metal Lead(II) Ion Metal->Structure Method Solvent-Free Mechano-thermal Method->Structure Luminescence Photoluminescence Structure->Luminescence Stability Thermal Stability Structure->Stability Porosity Potential Porosity (for Gas Adsorption) Structure->Porosity

Caption: Interplay of synthesis inputs and resulting MOF characteristics.

References

Application Notes and Protocols for Hydrothermal Synthesis of Pyrimidine-4,6-dicarboxylate Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) constructed from the pyrimidine-4,6-dicarboxylate (pmdc) ligand are a promising class of porous materials. The presence of nitrogen atoms in the pyrimidine (B1678525) ring, in addition to the carboxylate groups, offers multiple coordination sites for metal ions, leading to a rich variety of structural topologies and potential applications. Hydrothermal synthesis is a prevalent method for the crystallization of these MOFs, where the combination of elevated temperature and pressure in a sealed system facilitates the formation of highly ordered crystalline structures.

These application notes provide an overview of the hydrothermal synthesis of pmdc-based MOFs, detailing the influence of synthesis parameters on the final product and offering specific experimental protocols. The unique properties of these MOFs make them attractive candidates for applications in gas storage, catalysis, luminescent sensing, and drug delivery.

Key Synthesis Parameters and Their Influence

The structure and properties of pyrimidine-4,6-dicarboxylate MOFs are highly sensitive to the conditions of the hydrothermal synthesis. Key parameters that can be tuned to target specific outcomes include:

  • Metal Ion: The choice of the metal ion (e.g., Mn(II), Pb(II), Lanthanides(III)) is the primary determinant of the network topology and the resulting properties of the MOF. The coordination number, preferred geometry, and Lewis acidity of the metal center dictate how it interacts with the pmdc ligand.

  • Temperature: Reaction temperature significantly influences the kinetics of nucleation and crystal growth. It can also affect the coordination mode of the ligand and the dimensionality of the resulting framework. In some cases, higher temperatures can lead to in situ ligand transformations.

  • Solvent System: The choice of solvent or solvent mixture can affect the solubility of the reactants and the stability of the resulting framework. While water is the defining solvent for hydrothermal synthesis, co-solvents can be used to modify the reaction environment.

  • pH: The pH of the reaction mixture can influence the deprotonation state of the pyrimidine-4,6-dicarboxylic acid and the coordination chemistry of the metal ion, thereby impacting the final structure.

  • Reactant Concentrations and Molar Ratios: The relative amounts of the metal salt and the pmdc ligand can direct the formation of different phases and influence the crystallinity of the product.

Experimental Protocols

The following protocols are representative examples of the synthesis of pyrimidine-4,6-dicarboxylate MOFs using thermal methods.

Protocol 1: Solvent-Free Thermal Synthesis of a Lead(II)-pmdc MOF

This protocol describes the synthesis of a 3D luminescent MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n.[1] While this method is solvent-free, it utilizes thermal conditions in a sealed vessel, a technique closely related to hydrothermal synthesis.

Materials:

  • This compound (H₂pmdc)

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Mortar and pestle

  • Airtight glass vessel

  • Oven

Procedure:

  • In a mortar, thoroughly mix stoichiometric amounts of this compound and lead(II) nitrate.

  • Carefully grind the mixture by hand.

  • Transfer the resulting solid mixture into an airtight glass vessel.

  • Place the sealed vessel in an oven and heat at 150°C for 48 hours.

  • After the reaction is complete, allow the vessel to cool slowly to room temperature.

  • Open the vessel in a well-ventilated area to release any gaseous byproducts.

  • The crystalline product can be collected for characterization.

Protocol 2: Hydrothermal Synthesis of Manganese(II)-pmdc MOFs with Tunable Dimensionality

The synthesis of manganese(II) pyrimidine-4,6-dicarboxylates demonstrates the profound effect of reaction temperature and solvent on the final structure, leading to frameworks with different dimensionalities.[2][3]

Materials:

  • Manganese(II) salt (e.g., MnCl₂·4H₂O or Mn(NO₃)₂·4H₂O)

  • This compound (H₂pmdc)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

General Procedure:

  • Dissolve the manganese(II) salt and this compound in the chosen solvent or solvent mixture in a Teflon liner for the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to the desired temperature for a specified period.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the mother liquor, and air-dry.

Specific Conditions for Different Dimensionalities:

Product DimensionalityMetal SaltLigandSolventTemperature (°C)Time (h)
1D Chain MnCl₂·4H₂OH₂pmdcWater10072
2D Layer Mn(NO₃)₂·4H₂OH₂pmdcWater15072
3D Porous Network Mn(NO₃)₂·4H₂OH₂pmdcDMF18072
Protocol 3: Solvothermal Synthesis of a Cobalt(II)-based MOF with a Related Pyrimidine Ligand

This protocol describes the synthesis of a cobalt-based MOF using 4,6-diamino-2-thiopyrimidine, a ligand structurally related to pyrimidine-4,6-dicarboxylate.[4][5] This solvothermal method can be adapted for pyrimidine-4,6-dicarboxylate.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 4,6-diamino-2-thiopyrimidine

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Ultrasonic bath

Procedure:

  • Dissolve 1 mmol of Co(NO₃)₂·6H₂O and 1 mmol of 4,6-diamino-2-thiopyrimidine in a mixture of 20 mL of DMF and 5 mL of H₂O.

  • Sonicate the mixture for 20 minutes at room temperature.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 160°C for 15 hours.

  • After cooling to room temperature, collect the product by filtration, wash with DMF and water, and dry.

Data Presentation

Table 1: Summary of Synthesis Conditions and Structural Outcomes for Manganese(II)-pmdc MOFs

CompoundDimensionalityMetal SaltSolventTemperature (°C)Resulting Formula
1 1DMnCl₂·4H₂OWater100{[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n
2 2DMn(NO₃)₂·4H₂OWater150{[Mn(μ₃-pmdc)(H₂O)]·H₂O}n
3 3DMn(NO₃)₂·4H₂ODMF180{[Mn(pmdc)]·2H₂O}n

Table 2: Crystallographic Data for Selected Pyrimidine-4,6-dicarboxylate MOFs

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n[1]RhombohedralR-3c21.094(4)21.094(4)40.093(8)9090120
{[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n[2]MonoclinicP2₁/n7.935(2)11.083(3)14.004(4)9098.45(3)90
{[Mn(μ₃-pmdc)(H₂O)]·H₂O}n[2]MonoclinicP2₁/c7.021(2)12.110(4)10.598(3)90109.20(3)90
{[Mn(pmdc)]·2H₂O}n[2]OrthorhombicPnma11.530(3)7.425(2)11.750(3)909090

Visualizations

Hydrothermal_Synthesis_Workflow General Workflow for Hydrothermal Synthesis of pmdc-MOFs cluster_reactants Reactant Preparation Metal_Salt Metal Salt (e.g., MnCl₂, Pb(NO₃)₂) Mixing Mixing and Dissolution in Teflon Liner Metal_Salt->Mixing pmdc_Ligand This compound (H₂pmdc) pmdc_Ligand->Mixing Solvent Solvent (e.g., Water, DMF) Solvent->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Heating Heating in Oven (Controlled Temperature and Time) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Filtration, Washing, and Drying Cooling->Isolation Product Crystalline pmdc-MOF Isolation->Product

Caption: General workflow for the hydrothermal synthesis of pyrimidine-4,6-dicarboxylate MOFs.

Manganese_MOF_Dimensionality Influence of Synthesis Conditions on Mn-pmdc MOF Dimensionality cluster_conditions Synthesis Conditions cluster_products Resulting MOF Structure Reactants Mn(II) Salt + H₂pmdc Condition1 100°C Water Reactants->Condition1 Condition2 150°C Water Reactants->Condition2 Condition3 180°C DMF Reactants->Condition3 Product1 1D Chain Condition1->Product1 Product2 2D Layer Condition2->Product2 Product3 3D Porous Network Condition3->Product3

Caption: Relationship between synthesis conditions and the dimensionality of manganese-pmdc MOFs.

Applications and Future Perspectives

Pyrimidine-4,6-dicarboxylate MOFs have shown potential in several areas:

  • Luminescence: The lead(II)-pmdc MOF exhibits greenish-blue photoluminescence, which is more intense than that of the free ligand.[1] This suggests potential applications in sensing and optoelectronic devices.

  • Porosity and Gas Sorption: The 3D manganese(II)-pmdc MOF displays permanent porosity, which has been confirmed by gas sorption experiments.[2] This opens up possibilities for their use in gas storage and separation.

  • Magnetic Properties: The manganese(II)-based MOFs exhibit antiferromagnetic behavior due to efficient magnetic exchange through the pmdc bridges.[2]

  • Drug Delivery: The tunable porosity and potential for functionalization of pmdc-MOFs make them interesting candidates for drug delivery systems. The biocompatibility of the chosen metal ion would be a critical factor for such applications.

Future research in this area could focus on the synthesis of pmdc-MOFs with other metal ions to explore a wider range of properties. The introduction of functional groups onto the pyrimidine ring could also be a strategy to tailor the properties of the resulting MOFs for specific applications, such as targeted drug delivery or enhanced catalytic activity. The exploration of mixed-metal and mixed-ligand systems could also lead to the discovery of new materials with novel functionalities.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of Pyrimidine-4,6-dicarboxylate MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the single-crystal X-ray diffraction (SCXRD) analysis of metal-organic frameworks (MOFs) based on the pyrimidine-4,6-dicarboxylate (pmdc) ligand. This class of MOFs is of growing interest due to its potential applications in gas storage, catalysis, and as platforms for drug delivery. Accurate structural determination by SCXRD is crucial for understanding their structure-property relationships and for rational design of new materials.

Application Notes

Single-crystal X-ray diffraction is the definitive technique for the unambiguous determination of the crystal structure of MOFs.[1] For pyrimidine-4,6-dicarboxylate MOFs, this analysis provides critical insights into:

  • Coordination Environment: Elucidation of the coordination geometry of the metal centers and the binding modes of the pmdc ligand. The pmdc dianion is known to act as a versatile building block, exhibiting various coordination modes.[1]

  • Framework Topology: Determination of the overall three-dimensional network structure, including pore dimensions and connectivity.

  • Guest Molecules: Identification and localization of solvent or guest molecules within the pores of the MOF, which is vital for understanding porosity and for drug loading studies.

  • Structural Integrity: Assessment of the crystallinity and phase purity of the synthesized material.

Challenges and Considerations:

  • Crystal Quality: Obtaining single crystals of sufficient size and quality for SCXRD can be challenging. Optimization of synthesis conditions, such as solvent systems, temperature, and reaction time, is often necessary.

  • Solvent Disorder: The solvent molecules within the pores of MOFs are often disordered, which can complicate structure refinement. Low-temperature data collection can help to mitigate this issue. In some cases, specialized refinement techniques may be required.

  • Twinning: MOF crystals can sometimes exhibit twinning, where multiple crystal domains are intergrown. This can complicate data processing and structure solution, requiring specialized software for data analysis.

Experimental Protocols

The following protocols provide a general framework for the synthesis and single-crystal X-ray diffraction analysis of pyrimidine-4,6-dicarboxylate MOFs.

Synthesis and Crystallization

The synthesis of pyrimidine-4,6-dicarboxylate MOFs typically involves the reaction of a metal salt with pyrimidine-4,6-dicarboxylic acid (H₂pmdc) in a suitable solvent system, often under solvothermal conditions. The choice of metal, solvent, and reaction conditions will determine the final structure.

Example Protocol for a Lead(II)-pmdc MOF: [2]

  • Materials:

  • Procedure:

    • A stoichiometric mixture of Pb(NO₃)₂ and H₂pmdc is placed in a glass vial.

    • The vial is sealed and heated in an oven at 150 °C for 48 hours.

    • The reaction vessel is then cooled slowly to room temperature.

    • The resulting single crystals are washed with a water/ethanol solution to remove any unreacted starting materials.

Note: This is a specific example, and the synthesis conditions will need to be adapted for different metal ions. For instance, the synthesis of 1D chains of first-row transition metal pmdc MOFs often involves hydrothermal reaction in aqueous solutions.[1]

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the collection and analysis of single-crystal X-ray diffraction data.

2.1. Crystal Mounting:

  • Select a suitable single crystal under a microscope. The crystal should have well-defined faces and be free of cracks or other defects.

  • Mount the crystal on a cryo-loop or a glass fiber using a small amount of cryo-protectant oil.

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and potential radiation damage.

2.2. Data Collection:

  • Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Perform an initial unit cell determination to assess the crystal quality and to determine the crystal system and preliminary unit cell parameters.

  • Set up a data collection strategy to collect a complete and redundant dataset. This typically involves a series of omega and phi scans.

  • Monitor the diffraction images during data collection for any signs of crystal decay.

2.3. Data Reduction and Processing:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for Lorentz and polarization effects, as well as an absorption correction if necessary.

  • Merge the redundant data to produce a final set of unique reflections.

  • Determine the space group of the crystal based on the systematic absences in the diffraction data.

2.4. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves refining the atomic coordinates, displacement parameters, and occupancies.

  • Locate and model any solvent or guest molecules in the difference Fourier map.

  • Add hydrogen atoms to the model at calculated positions and refine them using a riding model.

  • Continue the refinement until convergence is reached, as indicated by the stabilization of the R-factors and the goodness-of-fit parameter.

Software: Commonly used software packages for data collection, reduction, and structure solution/refinement include Bruker APEX, CrysAlisPro, SHELX, and Olex2.

Data Presentation

The following tables summarize the crystallographic data for a selection of pyrimidine-4,6-dicarboxylate MOFs.

Table 1: Crystallographic Data for 1D Pyrimidine-4,6-dicarboxylate MOFs

Compound{[Fe(pmdc)(H₂O)₂]·H₂O}ₙ{[Co(pmdc)(H₂O)₂]·H₂O}ₙ{[Zn(pmdc)(H₂O)₂]·H₂O}ₙ{[Cu(pmdc)(H₂O)₂]·H₂O}ₙ
Formula C₆H₈FeN₂O₇C₆H₈CoN₂O₇C₆H₈ZnN₂O₇C₆H₈CuN₂O₇
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group C2/cC2/cC2/cC2/c
a (Å) 12.986(3)12.915(3)12.898(3)12.992(3)
b (Å) 7.291(2)7.279(2)7.281(2)7.321(2)
c (Å) 11.234(2)11.171(2)11.163(2)11.311(2)
β (deg) 108.79(3)108.67(3)108.64(3)108.18(3)
V (ų) 1006.1(4)993.8(4)992.0(4)1020.2(4)
Z 4444
R₁ [I>2σ(I)] 0.0280.0250.0230.033
wR₂ (all data) 0.0780.0680.0630.089

Data obtained from the supplementary information of Castillo et al., Dalton Trans., 2007, 3051-3060.

Table 2: Crystallographic Data for a 3D Lead(II) Pyrimidine-4,6-dicarboxylate MOF [2]

Compound{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ
Formula C₁₈H₉N₉O₂₃Pb₅
Crystal System Trigonal
Space Group R-3c
a (Å) 14.3004(2)
b (Å) 14.3004(2)
c (Å) 53.369(1)
α (deg) 90
β (deg) 90
γ (deg) 120
V (ų) 9451.8(3)
Z 6
R₁ [I>2σ(I)] 0.0458
wR₂ (all data) 0.1103

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_analysis Data Analysis Metal_Salt Metal Salt Reaction Solvothermal Reaction Metal_Salt->Reaction H2pmdc H2pmdc Ligand H2pmdc->Reaction Solvent Solvent Solvent->Reaction Crystals Single Crystals Reaction->Crystals Mounting Crystal Mounting & Cooling Crystals->Mounting Diffractometer Diffractometer Mounting->Diffractometer Data_Collection X-ray Data Collection Diffractometer->Data_Collection Raw_Data Raw Diffraction Data Data_Collection->Raw_Data Reduction Data Reduction & Correction Raw_Data->Reduction Solution Structure Solution (e.g., SHELXT) Reduction->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis of pmdc MOFs.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Single_Crystal High-Quality Single Crystal Xray_Diffraction X-ray Diffraction Single_Crystal->Xray_Diffraction Data_Processing Data Processing & Structure Solution Xray_Diffraction->Data_Processing Structure_Refinement Structure Refinement & Validation Data_Processing->Structure_Refinement Unit_Cell Unit Cell Parameters Structure_Refinement->Unit_Cell Space_Group Space Group Structure_Refinement->Space_Group Atomic_Coordinates Atomic Coordinates Structure_Refinement->Atomic_Coordinates Structural_Model 3D Structural Model Structure_Refinement->Structural_Model Bond_Lengths Bond Lengths & Angles Atomic_Coordinates->Bond_Lengths

Caption: Logical relationship of the single-crystal X-ray diffraction analysis process.

References

Application Notes and Protocols for the Spectroscopic Characterization of Pyrimidine-4,6-dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic characterization of metal complexes involving Pyrimidine-4,6-dicarboxylic acid (H₂pmdc). This document is intended to guide researchers in utilizing various spectroscopic techniques to elucidate the structural and electronic properties of these complexes, which are of interest in areas such as radiopharmaceuticals and materials science.

Introduction to this compound Complexes

This compound is a versatile heterocyclic ligand capable of coordinating with a wide range of metal ions through its nitrogen and carboxylate oxygen atoms. The resulting metal complexes exhibit diverse structures and properties, making their thorough characterization essential for understanding their potential applications. Spectroscopic techniques are fundamental tools for this purpose, providing insights into the coordination environment of the metal, the electronic structure of the complex, and its overall composition.

Spectroscopic Techniques and Protocols

This section outlines the detailed experimental protocols for the key spectroscopic techniques used in the characterization of H₂pmdc complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the complex, providing information about the coordination of the ligand to the metal ion.

Protocol for UV-Visible Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of the H₂pmdc complex in a suitable solvent (e.g., deionized water, methanol, or DMSO) at a concentration of approximately 10⁻³ M.

    • Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M, ensuring the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Prepare a blank solution using the same solvent.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the baseline with the blank solution in both the sample and reference cuvettes.

    • Acquire the absorption spectrum of the sample solution over a wavelength range of 200-800 nm. For lanthanide complexes, the near-infrared (NIR) region may also be of interest to observe f-f transitions.[1]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Ligand-centered transitions (π→π* and n→π*) are typically observed in the UV region. Coordination to a metal ion can cause a shift in these bands.

    • For transition metal complexes, d-d transitions may be observed in the visible region.

    • For lanthanide complexes, sharp, low-intensity f-f transition bands may be visible.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups involved in metal coordination by observing the vibrational frequencies of the bonds.

Protocol for FTIR Spectroscopy:

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method): Mix approximately 1-2 mg of the finely ground H₂pmdc complex with ~200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1] This method requires minimal sample preparation.

  • Instrumentation and Measurement:

    • Use an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the complex with that of the free H₂pmdc ligand.

    • Focus on the shifts of the carboxylate (COO⁻) and pyrimidine (B1678525) ring vibrational bands.

    • The asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are particularly informative for determining the coordination mode (monodentate, bidentate chelating, or bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and environment of the ligand in diamagnetic complexes.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of the diamagnetic H₂pmdc complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if not already present in the solvent.

  • Instrumentation and Measurement:

    • Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

    • Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.

    • For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Assign the proton and carbon signals of the pyrimidine ring and any other organic moieties in the complex.

    • Coordination of the H₂pmdc ligand to a metal center will typically cause a downfield or upfield shift of the proton and carbon signals compared to the free ligand.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight of the complex and can provide information about its composition and stability in solution.

Protocol for ESI-MS:

  • Sample Preparation:

    • Prepare a dilute solution of the H₂pmdc complex (typically 1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.

    • The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., triethylamine) can aid in ionization.

  • Instrumentation and Measurement:

    • Use an ESI mass spectrometer, which can be coupled to a quadrupole, time-of-flight (TOF), or ion trap analyzer.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to identify all charged species.

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation temperature to achieve stable ionization with minimal fragmentation.[2]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

    • Compare the experimental isotopic distribution pattern with the theoretical pattern for the proposed molecular formula.

    • Analyze any fragment ions to gain structural information. Common fragmentation pathways for dicarboxylic acids include the loss of water and decarboxylation.

Data Presentation and Interpretation

Quantitative data obtained from the spectroscopic characterization of various H₂pmdc complexes are summarized in the following tables for easy comparison.

Table 1: FTIR Spectroscopic Data for H₂pmdc and its Metal Complexes (cm⁻¹)

Compound/Complexν(O-H)νas(COO⁻)νs(COO⁻)Δν (νas - νs)Pyrimidine Ring VibrationsReference
H₂pmdc~3400 (broad)1710 (C=O)1380 (C-O)-~1600-1400[3]
[Re(CO)₃(OH₂)(Hpmdc)]-~1630~1370~260Shifted[3]
Lanthanide-pmdc-~1650-1550~1450-1350~200ShiftedGeneral
Mn(II)-pmdc-~1580~1380~200Shifted[4]

Interpretation Note: The difference (Δν) between the asymmetric and symmetric carboxylate stretching frequencies can indicate the coordination mode. A larger Δν is often associated with a monodentate coordination, while a smaller Δν suggests a bidentate or bridging coordination.

Table 2: NMR Spectroscopic Data for H₂pmdc and its Diamagnetic Complexes (ppm)

Compound/ComplexSolvent¹H Chemical Shifts (δ)¹³C Chemical Shifts (δ)Reference
H₂pmdcDMSO-d₆9.4 (H2), 9.1 (H5)164.5 (COOH), 161.2 (C4/C6), 158.9 (C2), 123.1 (C5)General
[Re(CO)₃(OH₂)(Hpmdc)]D₂O9.66 (H2), 8.56 (H5)175.89, 171.40, 167.41, 162.97, 159.52, 122.76[3]

Interpretation Note: Changes in the chemical shifts of the pyrimidine ring protons and carbons upon complexation confirm the coordination of the ligand to the metal center.

Table 3: ESI-MS Data for Selected H₂pmdc Complexes

Compound/ComplexIonization ModeCalculated m/zFound m/zAssignmentReference
[Re(CO)₃(OH₂)(etpmdc)]Positive466.99467.21[M - H₂O + H]⁺[3]
[Re(CO)₃(OH₂)(etpmdc)]Positive508.02508.15[M + MeCN + H - H₂O]⁺[3]

Interpretation Note: The observed m/z values and their isotopic patterns should be compared with the calculated values for the expected complex and its possible adducts or fragments to confirm the composition.

Table 4: Photoluminescence Data for Lanthanide-H₂pmdc Complexes

Compound/ComplexExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Lifetime (ms)Reference
Eu-pmdc~395579, 592, 615, 652, 70020Varies[5]
Tb-pmdc~350490, 545, 585, 62018~1.0[5]
Sm-pmdc~405564, 600, 645Negligible-[5]
Dy-pmdc~350480, 575Negligible-[5]

Interpretation Note: The characteristic sharp emission bands of Eu³⁺ and Tb³⁺ indicate efficient energy transfer from the H₂pmdc ligand to the metal center. The lifetime of the excited state is a key parameter in applications such as time-resolved fluorescence assays.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic characterization of H₂pmdc complexes.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Interpretation Synthesis Complex Synthesis Purification Purification & Isolation Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (for diamagnetic complexes) Purification->NMR ESI_MS ESI-Mass Spectrometry Purification->ESI_MS Photoluminescence Photoluminescence (for luminescent complexes) Purification->Photoluminescence Interpretation Structural Elucidation & Property Determination UV_Vis->Interpretation FTIR->Interpretation NMR->Interpretation ESI_MS->Interpretation Photoluminescence->Interpretation

Caption: General workflow for the synthesis and spectroscopic characterization of H₂pmdc complexes.

FTIR_Coordination_Mode_Analysis start Obtain FTIR Spectra of Free Ligand and Complex compare Compare νas(COO⁻) and νs(COO⁻) of Carboxylate Group start->compare calculate_delta Calculate Δν = νas - νs compare->calculate_delta monodentate Monodentate Coordination (Large Δν) calculate_delta->monodentate Δν(complex) > Δν(ionic) bidentate Bidentate/Bridging Coordination (Small Δν) calculate_delta->bidentate Δν(complex) < Δν(ionic)

Caption: Logical flow for determining the carboxylate coordination mode using FTIR spectroscopy.

Conclusion

The spectroscopic characterization of this compound complexes requires a multi-technique approach to fully elucidate their structure and properties. The protocols and data presented in these application notes provide a solid foundation for researchers working with these and similar metal-organic compounds. Careful sample preparation and a thorough understanding of the principles behind each technique are crucial for obtaining high-quality, interpretable data.

References

Application Notes and Protocols: Pyrimidine-4,6-dicarboxylic Acid in the Synthesis of Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine-4,6-dicarboxylic acid (H₂pmdc) is a highly versatile heterocyclic building block for the construction of porous materials, particularly metal-organic frameworks (MOFs). Its rigid structure and the strategic placement of two carboxylic acid groups, along with the nitrogen atoms in the pyrimidine (B1678525) ring, provide multiple coordination sites for metal ions.[1] This allows for the formation of stable, crystalline frameworks with varying dimensionalities and topologies, from one-dimensional chains to three-dimensional porous networks.[2][3] The resulting materials exhibit promising properties for applications in gas storage, catalysis, and as luminescent sensors.[3][4][5][6]

The final structure and properties of the porous materials derived from this compound are highly dependent on the choice of metal ion, the solvent system, and the reaction conditions such as temperature.[1][3] This document provides detailed protocols for the synthesis of three distinct MOFs using H₂pmdc, showcasing different synthetic methodologies and the resulting material properties.

Data Presentation: Properties of H₂pmdc-based Porous Materials

The following table summarizes key quantitative data for the porous materials described in the protocols below.

Compound NameMetal IonFormulaSynthesis MethodYield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)Gas Adsorption Capacity
1 Lead(II){[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙMechano-thermal (solvent-free)90Not reportedNot reportedNot reported
2 Manganese(II){[Mn(pmdc)]·2H₂O}ₙSolvothermalNot specifiedN₂: > 100 (estimated)~0.15N₂ (77 K), CO₂ (293 K)
3 Europium(III)Eu₂(μ₄-pmdc)₂(OH)₂·3H₂OHydrothermalNot specifiedNot reportedNot reportedReversible water sorption

Experimental Protocols

Protocol 1: Mechano-thermal Synthesis of a 3D Lead(II)-based MOF (Compound 1)

This protocol describes a solvent-free method to synthesize a highly condensed 3D lead(II)-MOF.[4]

Materials:

  • This compound (H₂pmdc)

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Mortar and pestle

  • Airtight glass vessel

  • Oven

  • Water/ethanol solution

Procedure:

  • In a mortar, add this compound and lead(II) nitrate in a 1:1 molar ratio.

  • Gently grind the mixture using a pestle until a homogeneous powder is obtained.

  • Transfer the resulting mixture into an airtight glass vessel.

  • Place the sealed vessel in an oven and heat at 150 °C for 48 hours.

  • After the reaction is complete, cool the vessel down to room temperature slowly (5 °C/min).

  • Open the vessel in a well-ventilated area to release any gaseous byproducts.

  • Gently wash the solid product with a water/ethanol solution to remove any unreacted reagents.

  • Dry the product to obtain the final crystalline MOF. The yield is approximately 90% based on the metal.[4]

Protocol 2: Solvothermal Synthesis of a 3D Porous Manganese(II)-based MOF (Compound 4 in the source)

This protocol outlines the synthesis of a 3D porous manganese(II)-MOF with permanent porosity.[3]

Materials:

  • This compound (H₂pmdc)

  • Manganese(II) salt (e.g., MnCl₂·4H₂O or Mn(NO₃)₂·4H₂O)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve this compound and the manganese(II) salt in the chosen solvent within a Teflon liner for the autoclave. The molar ratio of ligand to metal should be optimized, but a 1:1 ratio is a good starting point.

  • The final dimensionality of the product is highly dependent on the synthetic conditions. For the 3D porous network, a higher reaction temperature is generally required.

  • Seal the Teflon liner inside the stainless steel autoclave.

  • Place the autoclave in an oven and heat at a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with the reaction solvent and then with a more volatile solvent like ethanol.

  • Dry the product under vacuum. The resulting material, {[Mn(pmdc)]·2H₂O}n, exhibits permanent porosity after activation (removal of guest water molecules).[3]

Protocol 3: Hydrothermal Synthesis of a 3D Porous Europium(III)-based MOF (Compound 3)

This protocol describes the hydrothermal synthesis of a novel 3D porous lanthanide-organic framework.[7]

Materials:

  • This compound (H₂pmdc)

  • Europium(III) salt (e.g., Eu(NO₃)₃·6H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine this compound and the europium(III) salt in a Teflon liner.

  • Add deionized water as the solvent.

  • Seal the Teflon liner within the stainless steel autoclave.

  • Heat the autoclave in an oven to a temperature of up to 400 °C.[7] The precise temperature and reaction time will need to be optimized.

  • After the hydrothermal reaction, cool the autoclave to room temperature.

  • Isolate the crystalline product by filtration.

  • Wash the product with deionized water and then with ethanol.

  • Dry the product. The resulting framework, Eu₂(μ₄-pmdc)₂(OH)₂·3H₂O, is stable up to 400 °C and exhibits reversible dehydration/rehydration.[7]

Visualizations

Synthesis Workflows

G cluster_0 Protocol 1: Mechano-thermal Synthesis cluster_1 Protocol 2: Solvothermal Synthesis cluster_2 Protocol 3: Hydrothermal Synthesis P1_start Start: H₂pmdc + Pb(NO₃)₂ P1_step1 Grind in Mortar P1_start->P1_step1 P1_step2 Seal in Glass Vessel P1_step1->P1_step2 P1_step3 Heat at 150°C for 48h P1_step2->P1_step3 P1_step4 Cool to Room Temp P1_step3->P1_step4 P1_step5 Wash with Water/Ethanol P1_step4->P1_step5 P1_end End: Crystalline Pb-MOF P1_step5->P1_end P2_start Start: H₂pmdc + Mn(II) salt + Solvent P2_step1 Seal in Autoclave P2_start->P2_step1 P2_step2 Heat at >180°C P2_step1->P2_step2 P2_step3 Cool to Room Temp P2_step2->P2_step3 P2_step4 Filter and Wash P2_step3->P2_step4 P2_end End: Porous Mn-MOF P2_step4->P2_end P3_start Start: H₂pmdc + Eu(III) salt + Water P3_step1 Seal in Autoclave P3_start->P3_step1 P3_step2 Heat (up to 400°C) P3_step1->P3_step2 P3_step3 Cool to Room Temp P3_step2->P3_step3 P3_step4 Filter and Wash P3_step3->P3_step4 P3_end End: Porous Eu-MOF P3_step4->P3_end

Caption: Comparative workflow of synthesis protocols for H₂pmdc-based MOFs.

Logical Relationships in Porous Material Design

G cluster_input Inputs cluster_output Outputs cluster_app Applications Ligand Pyrimidine-4,6- dicarboxylic acid Structure Framework Structure (Dimensionality, Topology) Ligand->Structure Metal Metal Ion (e.g., Pb, Mn, Eu) Metal->Structure Conditions Synthesis Conditions (Solvent, Temp, Time) Conditions->Structure Properties Material Properties (Porosity, Luminescence, Stability) Structure->Properties Applications Potential Applications (Gas Storage, Catalysis, Sensing) Properties->Applications

Caption: Design logic for functional porous materials using H₂pmdc.

References

Application Notes and Protocols: Pyrimidine-4,6-dicarboxylic Acid in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine-4,6-dicarboxylic acid (H₂pmdc) is emerging as a versatile heterocyclic scaffold for the development of novel radiopharmaceuticals. Its structural arrangement, featuring two carboxylic acid groups and two nitrogen atoms within the pyrimidine (B1678525) ring, creates multiple coordination sites ideal for chelating radiometals.[1] This makes it a valuable building block for creating stable complexes with medically relevant radionuclides, particularly Technetium-99m (⁹⁹ᵐTc).[2] The ability to form stable complexes is a critical prerequisite for the in vivo application of any radiometal-based diagnostic or therapeutic agent.[3]

The core utility of H₂pmdc in this field lies in its potential as a bifunctional chelator (BFC). A BFC is a molecule that has one functional group for strongly binding a metallic radionuclide and another functional group for covalent attachment to a biologically active targeting molecule, such as a peptide or antibody.[4][5] By modifying one of the carboxylic acid groups of H₂pmdc into an amide or ester, a reactive handle can be created for conjugation, while the remaining carboxylate and ring nitrogens coordinate the radiometal. This approach allows for the target-specific delivery of radiation for imaging or therapy.[6]

These application notes provide an overview of the use of H₂pmdc as a model chelator for ⁹⁹ᵐTc, detailing protocols for synthesis, quality control, and providing representative data for a pyrimidine-based radiopharmaceutical.

Chelation Chemistry of this compound

This compound acts as a chelating ligand, forming stable complexes with radiometals like Technetium-99m (⁹⁹ᵐTc) and its chemical surrogate, Rhenium (Re).[2] The coordination typically involves the nitrogen atoms of the pyrimidine ring and the oxygen atoms from the carboxylate groups. This forms a stable five-membered metallacycle ring structure.[2] The good solubility of H₂pmdc and its complexes in polar solvents like water is an advantageous property for radiopharmaceutical preparations.[2]

Studies have focused on the synthesis of monomeric complexes with the organometallic fac-[M(CO)₃]⁺ (where M = Re or ⁹⁹ᵐTc) core. The resulting complex, [⁹⁹ᵐTc(CO)₃(OH₂)(Hpmdc)], serves as a foundational model for the future design of more complex imaging and therapeutic agents.[7]

G cluster_0 Chelation Process H2pmdc Pyrimidine-4,6-dicarboxylic acid (H₂pmdc) Complex [⁹⁹ᵐTc(CO)₃(OH₂)(Hpmdc)] Radiolabeled Complex H2pmdc->Complex Tc_core fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ Precursor Tc_core->Complex Chelation (Heat, Aqueous Solution)

Caption: Chelation of the ⁹⁹ᵐTc tricarbonyl core by H₂pmdc.

Experimental Protocols

Protocol 1: Synthesis of [⁹⁹ᵐTc(CO)₃(OH₂)(Hpmdc)] Complex

This protocol describes the direct radiolabeling of this compound with the ⁹⁹ᵐTc-tricarbonyl precursor, based on established methods.[2]

Materials:

  • This compound (H₂pmdc)

  • [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor (e.g., from an IsoLink® kit)

  • Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Distilled water, sterile and pyrogen-free

  • 0.9% Saline solution, sterile

  • Heating block or water bath set to 80-100°C

  • Lead-shielded vials

  • Syringes and sterile filters (0.22 µm)

Procedure:

  • Prepare the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor according to the manufacturer's instructions. This typically involves adding Na⁹⁹ᵐTcO₄ to a vial containing sodium boranocarbonate, sodium tartrate, and sodium carbonate, and heating at 100°C for 20-30 minutes.

  • Prepare a solution of H₂pmdc in distilled water (e.g., 1-2 mg/mL).

  • In a sterile, lead-shielded vial, add a defined volume of the H₂pmdc solution.

  • To this vial, add the freshly prepared [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ solution (containing the desired amount of radioactivity, e.g., 370 MBq / 10 mCi).

  • Seal the vial and heat the reaction mixture at 80°C for 30 minutes.[2]

  • Allow the vial to cool to room temperature.

  • Before use, perform quality control checks as described in Protocol 2.

  • The final product can be diluted with sterile saline for further studies.

Protocol 2: Quality Control of ⁹⁹ᵐTc-labeled Pyrimidine Complexes

Radiochemical purity is essential and must be determined before any in vitro or in vivo use.[8] Instant Thin Layer Chromatography (ITLC) is a common method for this purpose.[9]

Materials:

  • ITLC-SG (Silica Gel) strips

  • Developing solvents:

    • System A: Acetone (B3395972) (for separation of free pertechnetate, ⁹⁹ᵐTcO₄⁻)

    • System B: Saline or a mixture of acetone and saline (for separation of hydrolyzed-reduced technetium, ⁹⁹ᵐTcO₂)

  • Radio-TLC scanner or gamma counter

  • Developing tanks

Procedure:

  • System A (Acetone):

    • Pour a small amount of acetone into a developing tank and allow it to equilibrate.

    • Spot a small drop (~1-2 µL) of the radiolabeled complex solution onto the origin of an ITLC-SG strip.

    • Place the strip in the tank and allow the solvent to migrate to the solvent front.

    • In this system, the ⁹⁹ᵐTc-pyrimidine complex and any ⁹⁹ᵐTcO₂ will remain at the origin (Rf = 0), while free ⁹⁹ᵐTcO₄⁻ will migrate with the solvent front (Rf = 1.0).[10]

  • System B (Saline):

    • Repeat the process with a fresh ITLC-SG strip and saline as the mobile phase.

    • In this system, the ⁹⁹ᵐTc-pyrimidine complex and free ⁹⁹ᵐTcO₄⁻ will migrate with the solvent front (Rf = 1.0), while ⁹⁹ᵐTcO₂ will remain at the origin (Rf = 0).[10]

  • Calculation:

    • Scan each strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin and the solvent front.

    • % Free ⁹⁹ᵐTcO₄⁻ = (Counts at Rf 1.0 in System A / Total Counts) x 100

    • % ⁹⁹ᵐTcO₂ = (Counts at Rf 0 in System B / Total Counts) x 100

    • % Radiochemical Purity (RCP) = 100 - (% Free ⁹⁹ᵐTcO₄⁻ + % ⁹⁹ᵐTcO₂)

    • A radiochemical purity of >90% is generally required for further use.[8]

Application as a Bifunctional Chelator for Targeted Imaging

While H₂pmdc itself is a model chelator, its true potential is realized when it is derivatized to function as a bifunctional chelator (BFC).[3] One of the carboxylic acid groups can be converted to an amide, creating a stable linkage point for a targeting biomolecule (e.g., a peptide that targets a cancer-specific receptor) without disrupting the metal chelation site.[11]

G cluster_workflow Bifunctional Chelator Workflow H2pmdc Pyrimidine-4,6-dicarboxylic acid (H₂pmdc) Derivatization Chemical Derivatization (e.g., Amidation) H2pmdc->Derivatization BFC Hpmdc-based Bifunctional Chelator (BFC) Derivatization->BFC Conjugation Conjugation BFC->Conjugation Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) Biomolecule->Conjugation Conjugate BFC-Biomolecule Conjugate Conjugation->Conjugate Radiolabeling Radiolabeling with ⁹⁹ᵐTc Conjugate->Radiolabeling Final_Product Targeted Radiopharmaceutical Radiolabeling->Final_Product

Caption: Workflow for developing a targeted radiopharmaceutical using H₂pmdc.

Representative In Vivo Data

To date, published literature on H₂pmdc focuses on its synthesis and characterization as a model system.[2][7] Comprehensive in vivo biodistribution studies for a targeted radiopharmaceutical utilizing H₂pmdc as the BFC are not yet available. However, to illustrate the expected data, the biodistribution of a different pyrimidine-based radiopharmaceutical, ⁹⁹ᵐTcN-MAG-ABCPP , designed for tumor imaging, is presented below.[1][12] This compound, based on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, demonstrates tumor accumulation and provides a benchmark for what could be expected from a future H₂pmdc-based agent.

Table 1: Biodistribution of ⁹⁹ᵐTcN-MAG-ABCPP in S180 Tumor-Bearing Mice (%ID/g)
Organ5 min30 min60 min120 min
Blood3.55 ± 0.411.18 ± 0.230.88 ± 0.150.45 ± 0.08
Heart2.11 ± 0.350.65 ± 0.110.42 ± 0.070.21 ± 0.04
Liver5.23 ± 0.882.54 ± 0.471.98 ± 0.331.10 ± 0.19
Spleen1.01 ± 0.190.43 ± 0.080.31 ± 0.050.18 ± 0.03
Lung2.89 ± 0.450.98 ± 0.170.71 ± 0.120.36 ± 0.06
Kidney8.97 ± 1.525.12 ± 0.913.87 ± 0.652.01 ± 0.34
Stomach0.89 ± 0.150.35 ± 0.060.25 ± 0.040.13 ± 0.02
Intestine2.54 ± 0.421.87 ± 0.311.54 ± 0.260.98 ± 0.16
Muscle1.05 ± 0.180.60 ± 0.100.35 ± 0.060.19 ± 0.03
Tumor 1.58 ± 0.27 1.78 ± 0.30 1.62 ± 0.28 0.95 ± 0.15

Data are presented as mean ± standard deviation (n=3). Data extracted from a study on a pyrazolo[1,5-a]pyrimidine derivative for illustrative purposes.[1][12]

Table 2: Tumor-to-Tissue Ratios for ⁹⁹ᵐTcN-MAG-ABCPP
Ratio30 min60 min
Tumor/Blood1.511.84
Tumor/Muscle2.974.63

Data calculated from the study on a pyrazolo[1,5-a]pyrimidine derivative.[1][12]

These representative data highlight key characteristics of a promising radiopharmaceutical: significant uptake in the target tissue (tumor), favorable tumor-to-background ratios (blood and muscle), and clearance through major excretory organs like the liver and kidneys.[12] Future work on H₂pmdc-based agents will aim to generate similar datasets to validate their efficacy.

Conclusion and Future Directions

This compound is a promising and versatile platform for the development of novel radiopharmaceuticals. Its robust coordination chemistry with ⁹⁹ᵐTc provides a stable core for building targeted imaging and therapeutic agents. The protocols outlined here provide a foundation for the synthesis and quality control of simple H₂pmdc-⁹⁹ᵐTc complexes. The next critical step in the development pipeline is the strategic derivatization of the H₂pmdc scaffold to create bifunctional chelators. By conjugating these BFCs to tumor-targeting vectors, researchers can develop a new class of radiopharmaceuticals for personalized medicine, enabling clinicians to "see what they treat and treat what they see." Future studies should focus on synthesizing these targeted conjugates and performing comprehensive in vitro stability and in vivo biodistribution assessments to validate their potential for clinical translation.

References

Application Notes and Protocols: Synthesis of Amide Derivatives from Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of amide derivatives of pyrimidine-4,6-dicarboxylic acid, a valuable scaffold in medicinal chemistry. Pyrimidine-4,6-dicarboxamides have garnered significant interest due to their potential as selective inhibitors of various enzymes, including matrix metalloproteinase-13 (MMP-13) and proline hydroxylase, making them attractive candidates for the development of therapeutics for degenerative joint diseases and fibrotic disorders. The protocols outlined below describe two primary methods for amide bond formation: the activation of the dicarboxylic acid to its diacyl chloride followed by reaction with an amine, and direct amide coupling using common coupling reagents. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the chemical pathways.

Introduction

The pyrimidine (B1678525) core is a fundamental heterocycle in numerous biologically active molecules, including nucleic acids. The derivatization of pyrimidine scaffolds is a cornerstone of drug discovery. This compound offers two reactive carboxylic acid functionalities, allowing for the synthesis of a diverse library of diamide (B1670390) derivatives. These derivatives have shown promise in various therapeutic areas. The synthesis of pyrimidine-4,6-dicarboxamides is typically achieved by activating the carboxylic acid groups to facilitate nucleophilic attack by an amine.

Synthesis Strategies

There are two primary strategies for the synthesis of amide derivatives from this compound:

  • Two-Step Synthesis via Diacyl Chloride: This classic and robust method involves the initial conversion of the dicarboxylic acid to the more reactive diacyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diacyl chloride is then reacted with a primary or secondary amine to form the desired diamide.[] This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.

  • One-Pot Synthesis using Coupling Reagents: This approach utilizes amide coupling reagents to facilitate the direct condensation of the dicarboxylic acid and an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). This method offers milder reaction conditions and is suitable for a broader range of substrates, including those with sensitive functional groups.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzylpyrimidine-4,6-dicarboxamide via Diacyl Chloride

This protocol details the synthesis of a representative diamide derivative, N,N'-dibenzylpyrimidine-4,6-dicarboxamide.

Step 1: Synthesis of Pyrimidine-4,6-dicarbonyl Dichloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (2.2-3.0 eq) or oxalyl chloride (2.2-3.0 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with SOCl₂, or HCl, CO, and CO₂ with (COCl)₂).

    • After the reaction is complete (typically 1-3 hours), remove the excess chlorinating agent and solvent under reduced pressure.

    • The resulting crude pyrimidine-4,6-dicarbonyl dichloride is a solid and should be used immediately in the next step without further purification.

Step 2: Synthesis of N,N'-Dibenzylpyrimidine-4,6-dicarboxamide

  • Materials:

  • Procedure:

    • Dissolve the crude pyrimidine-4,6-dicarbonyl dichloride in anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve benzylamine (2.2 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Cool the acyl chloride solution to 0 °C and slowly add the amine solution dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel to afford the pure N,N'-dibenzylpyrimidine-4,6-dicarboxamide.

Logical Workflow for Synthesis via Diacyl Chloride

pyrimidine_acid This compound acyl_chloride Pyrimidine-4,6-dicarbonyl Dichloride pyrimidine_acid->acyl_chloride SOCl₂ or (COCl)₂ DMF (cat.) diamide N,N'-Disubstituted Pyrimidine-4,6-dicarboxamide (B3055231) acyl_chloride->diamide amine Amine (e.g., Benzylamine) amine->diamide Base (e.g., Et₃N)

Caption: Synthesis of pyrimidine-4,6-dicarboxamides via the diacyl chloride intermediate.

Protocol 2: One-Pot Synthesis of Pyrimidine-4,6-dicarboxamides using EDC/HOBt Coupling

This protocol describes a milder, one-pot procedure for the synthesis of pyrimidine-4,6-dicarboxamides.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 2.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (2.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (4.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add EDC (2.2 eq) and HOBt (2.2 eq).

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add the amine (2.2 eq) followed by the base (DIPEA or Et₃N, 4.0 eq).

    • Stir the reaction mixture at room temperature overnight, or until completion as monitored by TLC.

    • If using DCM, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for EDC/HOBt Coupling

start Start Materials: This compound Amine, EDC, HOBt, Base mixing Mix & React in Solvent (DMF or DCM) start->mixing One-Pot Reaction workup Aqueous Work-up or Extraction mixing->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: Pyrimidine-4,6-dicarboxamide purification->product

Caption: One-pot synthesis of pyrimidine-4,6-dicarboxamides using EDC/HOBt coupling.

Data Presentation

The following table summarizes expected data for the synthesis of a representative pyrimidine-4,6-dicarboxamide derivative, N,N'-dibenzylpyrimidine-4,6-dicarboxamide, based on analogous reactions. Actual yields and characterization data should be determined experimentally.

CompoundSynthesis MethodAmineYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N,N'-Dibenzylpyrimidine-4,6-dicarboxamideDiacyl ChlorideBenzylamine75-85185-1879.3 (s, 1H, pyrimidine-H), 8.8 (t, 2H, NH), 7.5 (s, 1H, pyrimidine-H), 7.3-7.2 (m, 10H, Ar-H), 4.6 (d, 4H, CH₂)165 (C=O), 160 (pyrimidine-C), 158 (pyrimidine-C), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 118 (pyrimidine-CH), 44 (CH₂)
N,N'-Dibutylpyrimidine-4,6-dicarboxamideEDC/HOBt CouplingButylamine60-75142-1449.2 (s, 1H, pyrimidine-H), 8.5 (t, 2H, NH), 7.4 (s, 1H, pyrimidine-H), 3.4 (q, 4H, N-CH₂), 1.6 (m, 4H, CH₂), 1.4 (m, 4H, CH₂), 0.9 (t, 6H, CH₃)164 (C=O), 161 (pyrimidine-C), 159 (pyrimidine-C), 117 (pyrimidine-CH), 40 (N-CH₂), 32 (CH₂), 20 (CH₂), 14 (CH₃)

Note: NMR data are predicted and may vary based on solvent and experimental conditions.

Characterization

The synthesized amide derivatives should be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch.

Conclusion

The protocols provided herein offer robust and versatile methods for the synthesis of pyrimidine-4,6-dicarboxamide derivatives. The choice between the diacyl chloride method and the one-pot coupling reaction will depend on the specific substrate and the desired reaction scale. These application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols: Pyrimidine-4,6-dicarboxylic Acid Derivatives as Fibrosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ failure. A key player in fibrosis is the overproduction and accumulation of collagen.[1] The enzymes prolyl hydroxylase and lysyl hydroxylase are critical for the post-translational modification and subsequent stabilization of collagen fibers.[2] Consequently, inhibition of these enzymes presents a promising therapeutic strategy for fibrotic diseases.

While direct studies on Pyrimidine-4,6-dicarboxylic acid as a fibrosuppressant are limited, its derivatives, specifically Pyrimidine-4,6-dicarboxamides, have been identified as potential inhibitors of prolyl hydroxylase and lysyl hydroxylase, suggesting their utility as fibrosuppressive agents.[3] These application notes provide an overview of the proposed mechanism of action and detailed protocols for evaluating the antifibrotic potential of such compounds.

Proposed Mechanism of Action

The primary proposed mechanism for the antifibrotic activity of this compound derivatives is the inhibition of key enzymes in the collagen biosynthesis pathway: prolyl-4-hydroxylase (P4H) and lysyl hydroxylase (LH).

  • Prolyl-4-hydroxylase (P4H): This enzyme catalyzes the hydroxylation of proline residues on procollagen (B1174764) chains. This step is essential for the formation of the stable triple-helical structure of collagen.[4]

  • Lysyl hydroxylase (LH): LH is responsible for the hydroxylation of lysine (B10760008) residues in collagen. These hydroxylated lysines are sites for glycosylation and are essential for the formation of stable, covalent cross-links between collagen molecules in the extracellular matrix.[2]

By inhibiting these enzymes, this compound derivatives can disrupt the maturation and cross-linking of collagen, leading to the production of unstable collagen that is more susceptible to degradation. This ultimately reduces the accumulation of collagen in tissues, thereby mitigating fibrosis.[2][4] The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis, promoting the transcription of collagen genes and other ECM components.[5][6][7] While not a direct target, the downstream effects of P4H and LH inhibition interfere with the pathological consequences of activated TGF-β signaling.

cluster_collagen_synthesis Collagen Maturation Pathway PDCA Pyrimidine-4,6-dicarboxamide (Derivative) P4H Prolyl-4-Hydroxylase (P4H) PDCA->P4H Inhibits LH Lysyl Hydroxylase (LH) PDCA->LH Inhibits Hydroxylation Hydroxylation of Proline & Lysine Residues Procollagen Procollagen Synthesis Procollagen->Hydroxylation TripleHelix Stable Triple Helix Formation Hydroxylation->TripleHelix Crosslinking Collagen Cross-linking TripleHelix->Crosslinking Fibrosis Fibrosis Crosslinking->Fibrosis Degradation Increased Collagen Degradation Crosslinking->Degradation Reduced stability leads to

Caption: Proposed fibrosuppressant mechanism of Pyrimidine-4,6-dicarboxamides.

Data Presentation

Quantitative assessment is crucial for determining the efficacy and potency of potential fibrosuppressants. The following tables provide examples of how to structure such data.

Table 1: In Vitro Enzymatic Inhibition of Pyrimidine-4,6-dicarboxamide Derivative (Example Data)

Enzyme TargetCompound IDIC50 (µM)Assay Method
Prolyl-4-Hydroxylase (Human)PDCA-00115.2[14C]CO2 release assay[8]
Lysyl Hydroxylase (Human)PDCA-00128.5Luminescence-based assay[9]
Prolyl-4-Hydroxylase (Rat)PDCA-00112.8[14C]CO2 release assay[8]
Lysyl Hydroxylase (Rat)PDCA-00125.1Luminescence-based assay[9]

Table 2: Antifibrotic Activity in a Cell-Based Model (Example Data)

Cell LineTreatmentCollagen Deposition (% of control)Cytotoxicity (CC50, µM)
Human Lung Fibroblasts (LL-24)PDCA-001 (10 µM)45.3%> 100
Human Hepatic Stellate Cells (LX-2)PDCA-001 (10 µM)52.1%> 100
Rat Hepatic Stellate Cells (HSC-T6)PDCA-001 (10 µM)48.9%> 100

Experimental Protocols

Protocol 1: In Vitro Prolyl-4-Hydroxylase (P4H) Activity Assay

This protocol is based on the widely used method that measures the decarboxylation of [1-¹⁴C]α-ketoglutarate.[8]

Materials:

  • Recombinant human P4H

  • (Pro-Pro-Gly)₁₀ peptide substrate

  • [1-¹⁴C]α-ketoglutarate

  • Ferrous sulfate (B86663) (FeSO₄)

  • Sodium ascorbate

  • Dithiothreitol (DTT)

  • Catalase

  • Tris-HCl buffer (pH 7.8)

  • Trichloroacetic acid (TCA)

  • Hyamine hydroxide (B78521)

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, (Pro-Pro-Gly)₁₀, ascorbate, FeSO₄, DTT, and catalase.

  • Add the test compound (e.g., Pyrimidine-4,6-dicarboxamide derivative) at various concentrations.

  • Initiate the reaction by adding recombinant P4H and [1-¹⁴C]α-ketoglutarate.

  • Incubate the reaction at 37°C for 20 minutes in a sealed vial containing a center well with hyamine hydroxide to trap the released ¹⁴CO₂.

  • Stop the reaction by injecting TCA into the reaction mixture.

  • Allow the ¹⁴CO₂ to be trapped in the hyamine hydroxide for an additional 60 minutes at 37°C.

  • Remove the center well and add it to a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Protocol 2: In Vitro Lysyl Hydroxylase (LH) Activity Assay

This protocol utilizes a luminescence-based method to detect the succinate (B1194679) produced during the hydroxylation reaction.[9]

Materials:

  • Recombinant human LH

  • Peptide substrate (e.g., [IKG]₃)

  • α-ketoglutarate (α-KG)

  • Ferrous chloride (FeCl₂)

  • Ascorbic acid

  • HEPES buffer (pH 7.4)

  • Succinate detection reagents (commercially available kits)

  • 384-well white plates

Procedure:

  • In a 384-well plate, add the LH enzyme in HEPES buffer.

  • Add the test compound at various concentrations and incubate for 30 minutes.

  • Prepare a substrate mix containing the peptide substrate, α-KG, ascorbic acid, and FeCl₂.

  • Start the reaction by adding the substrate mix to the wells.

  • Incubate at 37°C for 60 minutes.

  • Add the first succinate detection reagent to quench the reaction and convert succinate to ATP. Incubate for 60 minutes.

  • Add the second succinate detection reagent to convert ATP to a luminescent signal. Incubate for 10 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a standard animal model to evaluate the in vivo efficacy of antifibrotic compounds.[2][10]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin (B88199) sulfate

  • Test compound (Pyrimidine-4,6-dicarboxamide derivative)

  • Vehicle for test compound

  • Anesthetic

  • Sterile saline

Procedure:

  • Anesthetize the mice.

  • Induce lung injury by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 2.5 mg/kg) in sterile saline. Control animals receive saline only.

  • Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage) starting from day 1 post-bleomycin administration for 14-21 days.

  • At the end of the study, euthanize the mice and harvest the lungs.

  • Endpoint Analysis:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

    • Hydroxyproline (B1673980) Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative marker of total collagen.

    • Immunohistochemistry: Stain lung sections for fibrosis markers such as α-smooth muscle actin (α-SMA).

Signaling Pathways and Workflows

TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds SMAD23 p-SMAD2/3 TGFbR->SMAD23 Phosphorylates Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Collagen, α-SMA) Nucleus->Transcription Initiates Fibrosis Fibrosis Transcription->Fibrosis

Caption: Simplified TGF-β/SMAD signaling pathway in fibrosis.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation EnzymeAssay Enzyme Assays (P4H, LH) CellAssay Cell-Based Assays (Collagen Deposition, Cytotoxicity) EnzymeAssay->CellAssay Mechanism Mechanism of Action Studies CellAssay->Mechanism PKPD Pharmacokinetics & Pharmacodynamics Mechanism->PKPD Lead Compound Selection Efficacy Efficacy Studies (e.g., Bleomycin Model) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox Clinical Clinical Trials Tox->Clinical Pre-clinical Candidate

Caption: General workflow for fibrosuppressant drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pyrimidine-4,6-dicarboxylic acid synthesis. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Low yields and product impurities are common hurdles in the synthesis of this compound, particularly when employing the oxidation of 4,6-dimethylpyrimidine (B31164). This guide outlines potential issues, their probable causes, and actionable solutions to enhance reaction outcomes.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time. 2. Degradation of Starting Material or Product: Harsh reaction conditions (e.g., excessively high temperature or extreme pH). 3. Poor Quality of Starting Materials: Impurities in 4,6-dimethylpyrimidine or the oxidizing agent.1. Optimize Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., KMnO₄) and monitor the reaction progress by TLC or LC-MS. 2. Adjust Reaction Temperature and Time: Systematically increase the reaction temperature and/or extend the reaction time. Monitor for the disappearance of the starting material. 3. Ensure High Purity of Reactants: Use freshly purified 4,6-dimethylpyrimidine and a reliable source of the oxidizing agent.
Presence of a Brown/Black Precipitate (MnO₂) After Reaction 1. Byproduct of Permanganate (B83412) Oxidation: This is an expected byproduct when using potassium permanganate (KMnO₄).1. Effective Quenching and Filtration: After the reaction is complete, quench the excess permanganate with a suitable reducing agent (e.g., sodium bisulfite or oxalic acid) until the purple color disappears and a brown precipitate of MnO₂ forms. 2. Thorough Filtration: Filter the reaction mixture through a pad of Celite® or diatomaceous earth to completely remove the fine MnO₂ particles. Washing the filter cake with hot water can help recover any adsorbed product.
Product is Difficult to Purify 1. Presence of Partially Oxidized Intermediates: Incomplete oxidation can lead to the formation of 4-methyl-pyrimidine-6-carboxylic acid. 2. Contamination with Starting Material: Unreacted 4,6-dimethylpyrimidine may co-precipitate with the product. 3. Formation of Side-Products: Over-oxidation can lead to ring-opened byproducts.1. Optimize Reaction Conditions: Ensure complete oxidation by adjusting temperature, time, and oxidant concentration. 2. Purification by Recrystallization: Recrystallize the crude product from hot water or an appropriate solvent system to remove impurities. The dicarboxylic acid is typically much less soluble in cold water than the starting material or mono-acid intermediate. 3. Chromatographic Purification: If recrystallization is ineffective, consider column chromatography on silica (B1680970) gel using an appropriate solvent system.
Inconsistent Yields Between Batches 1. Variability in Reaction Conditions: Inconsistent temperature control, stirring rate, or rate of addition of reagents. 2. Moisture Contamination: Presence of water can affect the reactivity of some reagents.1. Standardize Reaction Protocol: Maintain consistent parameters for each reaction, including temperature, stirring speed, and the rate of reagent addition. 2. Use Anhydrous Conditions (if applicable): While the oxidation is often performed in aqueous solution, ensure that the starting materials are dry if a non-aqueous system is used.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most frequently cited and scalable method is the oxidation of a suitable precursor, with 4,6-dimethylpyrimidine being a common choice.[1] Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically used for this transformation. This method is advantageous due to the relatively low cost and availability of the starting materials.

Q2: How can I monitor the progress of the oxidation reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a polar solvent system is generally required to move the highly polar dicarboxylic acid from the baseline. Disappearance of the less polar 4,6-dimethylpyrimidine spot and the appearance of a new, more polar spot corresponding to the product indicate reaction progression.

Q3: What are the key safety precautions to consider during this synthesis?

A3: When working with strong oxidizing agents like potassium permanganate, it is crucial to avoid contact with flammable organic materials, as this can create a fire or explosion hazard. The reaction can be exothermic, so it is important to control the rate of addition of the oxidizing agent and have a cooling bath on standby. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Q4: My final product has a brownish tint. How can I decolorize it?

A4: A brownish tint in the final product often indicates residual manganese dioxide (MnO₂) or other colored impurities. To decolorize the product, you can try treating a solution of the crude product with activated carbon, followed by hot filtration to remove the carbon and any adsorbed impurities. Subsequent recrystallization should then yield a colorless product.

Experimental Protocols

High-Yield Synthesis of this compound via Oxidation

This protocol details a common method for the synthesis of this compound through the oxidation of 4,6-dimethylpyrimidine using potassium permanganate.

Materials:

  • 4,6-dimethylpyrimidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) or Oxalic acid

  • Celite® or diatomaceous earth

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4,6-dimethylpyrimidine in a solution of sodium hydroxide in water. Cool the mixture in an ice bath.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature below a controlled point (e.g., 10 °C). The addition should be done portion-wise to manage the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite or oxalic acid) until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with hot water to ensure all the product is collected.

  • Isolation and Purification:

    • Combine the filtrate and washings.

    • Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 2-3.

    • A white precipitate of this compound will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.

    • For further purification, recrystallize the crude product from hot water.

Visualizations

The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common synthesis issues.

chemical_synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4,6-Dimethylpyrimidine reaction Oxidation in Aqueous Base start->reaction oxidant KMnO4 (in water) oxidant->reaction quench Quench with NaHSO3 reaction->quench filtration Filter MnO2 quench->filtration acidify Acidify with HCl filtration->acidify isolate Isolate & Recrystallize acidify->isolate product This compound isolate->product

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining workup_issue Work-up/Purification Issue check_reaction->workup_issue No Starting Material optimize_conditions Increase Time/Temp/Oxidant incomplete->optimize_conditions check_purity Check Reactant Purity incomplete->check_purity improve_filtration Improve MnO2 Removal (e.g., Celite) workup_issue->improve_filtration recrystallize Optimize Recrystallization workup_issue->recrystallize success Improved Yield/Purity optimize_conditions->success check_purity->success improve_filtration->success recrystallize->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of Pyrimidine-4,6-dicarboxylic acid. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during its purification, alongside detailed experimental protocols and key data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from starting materials and side-reactions during synthesis. If synthesized via hydrolysis of dimethyl pyrimidine-4,6-dicarboxylate, potential impurities include the unreacted diester and the monoester intermediate. Syntheses involving the oxidation of 4,6-dimethylpyrimidine (B31164) may result in incomplete oxidation products. Depending on the specific synthetic route, other potential impurities could include reagents, catalysts, and solvents used in the reaction.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are recrystallization and sublimation. Recrystallization from water is a common and effective method for removing small amounts of impurities and obtaining a crystalline product.[1] Sublimation under vacuum can be employed for further purification, especially to remove non-volatile impurities. For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify organic impurities. Melting point analysis can also provide a good indication of purity, as impurities typically lower and broaden the melting range.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Compound does not dissolve in hot solvent. The chosen solvent is unsuitable.This compound is a polar molecule. Water is a good solvent for recrystallization.[1] If solubility is still an issue, consider a small amount of a co-solvent like ethanol (B145695) or methanol.
"Oiling out" occurs (compound separates as a liquid). The solution is supersaturated, and the cooling rate is too fast. Impurities are present that lower the melting point of the mixture.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. If impurities are suspected, consider a pre-purification step like activated carbon treatment.
No crystals form upon cooling. The solution is not sufficiently saturated. Lack of nucleation sites.Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Low recovery of purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to minimize solubility. Ensure careful transfer of crystals and wash with a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities.
Sublimation
Problem Possible Cause Suggested Solution
No sublimation occurs at the expected temperature. The vacuum is not sufficient. The temperature is too low.Ensure a high vacuum is achieved in the sublimation apparatus. Gradually increase the temperature of the heating mantle or oil bath.
Product decomposes during sublimation. The temperature is too high.Lower the sublimation temperature and ensure a high vacuum to facilitate sublimation at a lower temperature.
Low yield of sublimed product. Sublimation is incomplete. Product is lost during collection.Ensure sufficient time for the sublimation to complete. Carefully scrape the sublimed crystals from the cold finger or condenser.

Data Presentation

Solubility Data
Solvent Solubility Reference
Water14.3 mg/mL[1]
Ethanol~0.25 mg/mL (for Pyrimidine-4-carboxylic acid)[2]
MethanolData not available
AcetoneData not available
Dimethyl Sulfoxide (DMSO)~20 mg/mL (for Pyrimidine-4-carboxylic acid)[2]
Dimethylformamide (DMF)~2 mg/mL (for Pyrimidine-4-carboxylic acid)[2]

Note: Solubility data for Ethanol, DMSO, and DMF are for the related compound Pyrimidine-4-carboxylic acid and should be used as an estimation.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water.

  • Heating: Gently heat the suspension with stirring. Add more water in small portions until the solid is completely dissolved at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Sublimation

Materials:

  • Crude or recrystallized this compound

  • Sublimation apparatus

  • High vacuum pump

  • Heating mantle or oil bath

  • Cold finger or condenser with a coolant source

Procedure:

  • Apparatus Setup: Place the crude or partially purified this compound at the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed.

  • Vacuum: Evacuate the apparatus using a high vacuum pump.

  • Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath.

  • Cooling: Circulate a coolant (e.g., cold water) through the cold finger or condenser.

  • Sublimation: The this compound will sublime and deposit as pure crystals on the cold surface.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.

Protocol 3: Purification by Preparative HPLC

For achieving high purity, preparative reverse-phase HPLC can be employed.

Typical Conditions:

  • Column: A suitable C18 preparative column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound absorbs strongly.

  • Injection: Dissolve the crude product in a suitable solvent (e.g., a mixture of the mobile phase components) and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the main peak of the product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

PurificationWorkflow Crude Crude Pyrimidine-4,6- dicarboxylic acid Recrystallization Recrystallization (e.g., from Water) Crude->Recrystallization Prep_HPLC Preparative HPLC Crude->Prep_HPLC For High Purity Sublimation Sublimation (under vacuum) Recrystallization->Sublimation Optional Further Purification Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Pure_Product Pure Pyrimidine-4,6- dicarboxylic acid Sublimation->Pure_Product Prep_HPLC->Pure_Product Analysis->Pure_Product

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Oiling_Out Oiling Out? Dissolve->Oiling_Out Cool Cool Solution Crystals_Form Crystals Form? Cool->Crystals_Form Filter_Dry Filter and Dry Pure Product Crystals_Form->Filter_Dry Yes No_Crystals Induce Crystallization (Scratch/Seed) Crystals_Form->No_Crystals No Oiling_Out->Cool No Reheat_Add_Solvent Reheat and Add More Solvent Oiling_Out->Reheat_Add_Solvent Yes Slow_Cool Cool Slowly Reheat_Add_Solvent->Slow_Cool Slow_Cool->Crystals_Form Concentrate Concentrate Solution No_Crystals->Concentrate Concentrate->Cool

Caption: Troubleshooting flowchart for the recrystallization process.

References

Technical Support Center: Growing Single Crystals of Pyrimidine-4,6-Dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the single crystal growth of pyrimidine-4,6-dicarboxylate and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Issue 1: The compound fails to crystallize and remains in solution.

  • Question: I have dissolved my pyrimidine-4,6-dicarboxylate derivative, but no crystals have formed even after cooling. What should I do?

  • Answer: This is a common issue that typically points to the solution not being sufficiently supersaturated or the use of an inappropriate solvent.[1]

    • Solution 1: Increase Concentration. Your solution may be too dilute. Try to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool slowly.[1]

    • Solution 2: Change the Solvent System. The compound might be too soluble in the chosen solvent at all temperatures. An ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Experiment with different solvents or solvent mixtures. For pyrimidine (B1678525) derivatives, common solvents include ethanol (B145695), methanol, and ethyl acetate.[1]

    • Solution 3: Induce Nucleation. If the solution is supersaturated but crystallization has not initiated, you can try to induce nucleation.

      • Scratching: Gently scratch the inside surface of the glass container with a glass rod at the solution-air interface. This can create microscopic imperfections that serve as nucleation sites.

      • Seeding: Introduce a tiny, well-formed crystal of your compound (a seed crystal) into the supersaturated solution. This will provide a template for further crystal growth.

Issue 2: An oil has formed instead of crystals.

  • Question: Upon cooling my solution, the compound separated as an oil. How can I obtain crystals from this oil?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high for orderly crystal lattice formation.

    • Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly and then cool it very slowly. Placing the container in an insulated box can help to slow down the cooling rate.

    • Solution 2: Use a Different Solvent. The chosen solvent may be too "good" for your compound. Try a solvent in which the compound is less soluble.

    • Solution 3: Trituration. If the oil is persistent, try to induce crystallization by adding a small amount of a solvent in which the compound is insoluble (an anti-solvent) and scratching with a glass rod.

Issue 3: The product is a fine powder or very small needles, not single crystals suitable for X-ray diffraction.

  • Question: My crystallization attempt yielded a powder. How can I grow larger single crystals?

  • Answer: The rapid formation of a powder indicates that nucleation was too fast and widespread, preventing the growth of larger, well-ordered crystals.

    • Solution 1: Slow Down the Crystallization Process.

      • Slower Cooling: If using a cooling crystallization method, slow down the rate of cooling. You can achieve this by placing the crystallization vessel in a Dewar flask filled with warm water or in an insulated container.

      • Slow Evaporation: Dissolve your compound in a suitable solvent and leave the container partially covered to allow for slow evaporation of the solvent over several days or weeks. This method is effective for producing high-quality crystals. For a pyrimidine-2,5-dicarboxylic acid derivative, colorless block crystals were obtained by slow evaporation from an ethanol solution over two weeks.[2]

      • Vapor Diffusion: This technique is particularly useful for compounds that are sparingly soluble. Dissolve your compound in a "good" solvent and place it in a small open vial. Place this vial inside a larger sealed container that contains a small amount of a volatile "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the "good" solvent). The anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting slow crystal growth. For pyrimidine derivatives that are only soluble in DMF or DMSO, anti-solvent vapor diffusion with DCM, diethyl ether, or pentane (B18724) can be effective.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for growing single crystals of pyrimidine-4,6-dicarboxylate and its metal complexes?

A1: For the free ligand, traditional methods like slow evaporation and vapor diffusion are commonly employed. For metal complexes, such as Metal-Organic Frameworks (MOFs), hydrothermal and solvothermal methods are prevalent.[4][5][6] A solvent-free mechanothermal method has also been successfully used.[7][8]

Q2: How does the choice of solvent affect crystal growth?

A2: The solvent plays a critical role in determining the solubility of the compound and can influence the crystal morphology. The ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures for cooling crystallization. For slow evaporation, a solvent with a moderate evaporation rate is desirable. The solvent can also be incorporated into the crystal lattice, so it is important to choose solvents that will not interfere with the desired crystal packing.

Q3: My pyrimidine-4,6-dicarboxylic acid is only soluble in highly polar solvents like DMF and DMSO. How can I crystallize it?

A3: For compounds with limited solubility, the anti-solvent vapor diffusion method is highly recommended.[3] Dissolve your compound in a minimal amount of DMF or DMSO in a small vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent such as dichloromethane (B109758) (DCM), diethyl ether, or pentane.[1][3] The slow diffusion of the anti-solvent vapor will gradually decrease the solubility of your compound, leading to the formation of crystals.[1][3]

Q4: What is the role of pH in the crystallization of this compound?

A4: The carboxylic acid groups in this compound mean that its solubility is highly pH-dependent. At low pH, the carboxylic acid groups will be protonated, and the compound will be less soluble in water. As the pH increases, the carboxylic acid groups will be deprotonated to carboxylates, increasing its aqueous solubility. This property can be exploited for crystallization by dissolving the compound at a high pH and then slowly lowering the pH to induce crystallization.

Quantitative Data

Table 1: Comparison of Synthesis Conditions for Pyrimidine-4,6-dicarboxylate (pmdc) based Metal-Organic Frameworks (MOFs)

Metal IonSynthesis MethodTemperature (°C)TimeSolventsResulting StructureReference
Pb(II)Mechanothermal (solvent-free)15048 hoursNone3D MOF[7]
Eu(III)HydrothermalNot specifiedNot specifiedWater3D porous framework[9][10]
Mn(II)Hydrothermal/SolvothermalVariesNot specifiedWater/other1D chains, 2D layers, or 3D network[4][11]

Experimental Protocols

Protocol 1: Slow Evaporation for Single Crystal Growth of this compound

This protocol is adapted from a successful method for a similar compound, pyrimidine-2,5-dicarboxylic acid.[2]

  • Dissolution: Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol) in a clean vial by gentle heating and stirring until a clear solution is obtained.

  • Filtration: Filter the warm solution through a syringe filter into a clean crystallization dish or vial to remove any particulate impurities.

  • Evaporation: Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Protocol 2: Hydrothermal Synthesis of a Pyrimidine-4,6-dicarboxylate MOF

This is a general protocol based on common methods for MOF synthesis.[4][5][6]

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine this compound and a chosen metal salt (e.g., MnCl₂, Eu(NO₃)₃) in a suitable solvent, often water or a water/ethanol mixture.

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the autoclave in an oven and heat it to a specific temperature (typically between 100-200 °C) for a set period (usually 24-72 hours).

  • Cooling: Allow the autoclave to cool down slowly to room temperature.

  • Crystal Collection: Collect the resulting crystals by filtration, wash them with the solvent used for the reaction, and allow them to air dry.

Protocol 3: Solvent-Free Mechanothermal Synthesis of a Lead-Pyrimidine-4,6-dicarboxylate MOF [7]

  • Grinding: In a mortar, add lead(II) nitrate (B79036) and this compound. Gently grind the two solids together until a homogeneous mixture is obtained.

  • Transfer: Transfer the ground powder into an airtight glass vessel.

  • Heating: Place the vessel in an oven and heat at 150 °C for 48 hours.

  • Cooling: After the heating period, allow the vessel to cool slowly to room temperature.

  • Washing: Gently wash the resulting crystalline product with a water/ethanol solution to remove any unreacted starting materials.

Visualizations

G cluster_prep Preparation cluster_growth Crystal Growth Methods cluster_outcome Outcome start Start with Pure Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve filtrate Filter Hot Solution dissolve->filtrate slow_cool Slow Cooling filtrate->slow_cool slow_evap Slow Evaporation filtrate->slow_evap vapor_diff Vapor Diffusion filtrate->vapor_diff crystals Harvest Single Crystals slow_cool->crystals slow_evap->crystals vapor_diff->crystals analyze Analyze (X-ray, etc.) crystals->analyze

Caption: Experimental workflow for single crystal growth.

G start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Oiled Out? no_crystals->oiling_out No increase_conc Increase Concentration / Change Solvent no_crystals->increase_conc Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes powder Powder/Small Needles? oiling_out->powder No redissolve_dilute Redissolve, Dilute, Cool Slowly oiling_out->redissolve_dilute Yes success Good Crystals powder->success No slow_growth Slow Down Growth (Slower Cooling/Evaporation/Diffusion) powder->slow_growth Yes

Caption: Troubleshooting decision tree for crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based Metal-Organic Frameworks (MOFs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the synthesis of pyrimidine (B1678525) MOFs.

Issue 1: Low or No Product Yield

Symptom: After the reaction, little to no solid product is recovered.

Potential Cause Recommended Solution
Incomplete Dissolution of Precursors Ensure both the metal salt and the pyrimidine-based ligand are fully dissolved in their respective solvents before mixing. Sonication can aid in dissolution.
Suboptimal Reaction Temperature Temperature significantly impacts reaction kinetics. A low temperature may not provide enough energy to overcome the activation barrier, while a high temperature can lead to decomposition of reactants or the product. It is advisable to screen a range of temperatures.[1]
Incorrect Solvent System The polarity and coordinating ability of the solvent are critical. Some MOFs require specific solvent mixtures to form. For instance, some crystalline MOFs may only form when the ethanol (B145695) content in a water/ethanol mixture exceeds a certain volume percentage.[2]
Inappropriate pH of the Reaction Mixture The deprotonation of the pyrimidine ligand is often pH-dependent. Adjusting the pH with a suitable acid or base can facilitate coordination with the metal center.
Catalyst Inefficiency For reactions requiring a catalyst, ensure its activity. If using a reusable catalyst, it may need regeneration.[3]
Issue 2: Amorphous or Poorly Crystalline Product

Symptom: The obtained solid is an amorphous powder, as confirmed by Powder X-ray Diffraction (PXRD), instead of a crystalline MOF.

Potential Cause Recommended Solution
Rapid Precipitation Fast precipitation often leads to amorphous materials. Try lowering the reaction temperature, using a slower addition rate of one precursor to the other, or using a solvent system that slows down the nucleation and growth process.
Incorrect Solvent Polarity The solvent system plays a crucial role in directing the crystal growth. Experiment with different solvents or solvent ratios to find the optimal conditions for crystallization.[2][4]
Presence of Impurities Impurities in the starting materials can inhibit crystal growth. Ensure the purity of the metal salt, pyrimidine ligand, and solvents.
Suboptimal Temperature or Reaction Time Crystallization is a kinetic process. A different temperature or a longer reaction time might be necessary to allow for the formation of a well-ordered crystalline structure.
Issue 3: Formation of Undesired Side Products or Impurities

Symptom: Characterization (e.g., by NMR, FT-IR) reveals the presence of unexpected species in the product.

Potential Cause Recommended Solution
Side Reactions of the Pyrimidine Ligand Under certain conditions, the pyrimidine ligand itself might undergo side reactions. Lowering the reaction temperature or changing the solvent may help to suppress these unwanted reactions.
Incomplete Reaction of Starting Materials Unreacted starting materials can be a major source of impurities. Ensure the correct stoichiometry of reactants and consider increasing the reaction time or temperature to drive the reaction to completion.[1]
Decomposition of Reactants or Product High temperatures can lead to the decomposition of the pyrimidine ligand or the final MOF. If decomposition is suspected, try running the reaction at a lower temperature.[3]
Contamination from the Reaction Vessel Ensure the reaction vessel is thoroughly cleaned to avoid contamination from previous experiments.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the synthesis of pyrimidine MOFs?

A1: Temperature is a critical parameter in MOF synthesis. It influences the reaction rate, the final structure, and the crystallinity of the product. Higher temperatures can increase the reaction rate but may also lead to the formation of denser phases or even the decomposition of the organic linker or the final MOF. Conversely, lower temperatures may slow down the reaction but can sometimes favor the formation of thermodynamically less stable but kinetically favored products with higher porosity. Optimization of temperature is often necessary to obtain a pure, highly crystalline product.

Q2: What is the role of the solvent in pyrimidine MOF synthesis?

A2: The solvent plays multiple roles in MOF synthesis. It dissolves the metal salt and the organic linker, acts as a heat transfer medium, and can influence the coordination environment of the metal ion and the deprotonation of the ligand. The polarity, viscosity, and boiling point of the solvent can affect the nucleation and growth of the MOF crystals, thereby influencing their size, morphology, and crystallinity.[2][5] In some cases, the solvent molecules can also act as templates, directing the formation of a specific porous structure.

Q3: My pyrimidine MOF has low porosity after synthesis. How can I activate it?

A3: The pores of as-synthesized MOFs are often filled with solvent molecules and unreacted starting materials. "Activation" is the process of removing these guest molecules to make the pores accessible. Common activation methods include:

  • Solvent Exchange: Soaking the as-synthesized MOF in a low-boiling-point, volatile solvent (like acetone (B3395972) or chloroform) to replace the high-boiling-point synthesis solvent. This is often followed by heating under vacuum.[6]

  • Supercritical CO2 Drying: This technique avoids the surface tension effects that can cause pore collapse during solvent evaporation and is particularly useful for delicate MOF structures.[6][7]

  • Heating under Vacuum: Direct heating under vacuum can be effective but must be done carefully to avoid thermal decomposition of the MOF.

Q4: I am observing batch-to-batch variation in my pyrimidine MOF synthesis. What could be the reasons?

A4: Batch-to-batch inconsistency can arise from several factors:

  • Purity of Reagents: Variations in the purity of the metal salt, pyrimidine ligand, or solvents can lead to different outcomes.

  • Precise Control of Reaction Conditions: Small fluctuations in temperature, reaction time, stirring rate, or precursor concentrations can impact the synthesis.

  • Water Content: The amount of water in the solvents or reactants can be critical, especially for solvothermal syntheses.

  • Cooling Rate: The rate at which the reaction mixture is cooled can influence the size and number of crystals formed.

Quantitative Data on Reaction Condition Optimization

The following tables summarize the effect of different reaction parameters on the synthesis of pyrimidine-based compounds and MOFs.

Table 1: Effect of Catalyst and Solvent on the Yield of a Pyrano[2,3-d]pyrimidine Derivative

EntryCatalyst (mol%)SolventTime (min)Yield (%)
1NoneH₂O12040
2Fe₃O₄@MOF (Fe) (25 w%)H₂O/EtOH (1:1)3095
3Fe₃O₄@MOF (Fe) (25 w%)EtOH4590
4Fe₃O₄@MOF (Fe) (25 w%)H₂O6085
5Fe₃O₄@MOF (Fe) (25 w%)Solvent-free9070

Data adapted from a study on the synthesis of pyrano[2,3-d]pyrimidine derivatives. While not a direct MOF synthesis, it demonstrates the significant impact of catalyst and solvent choice on product yield.

Table 2: Influence of Temperature on the Synthesis of a Pyrano[2,3-d]pyrimidine Derivative

EntryTemperature (°C)Time (min)Yield (%)
12518060
2609080
3903095
41203095

Data adapted from the same study as Table 1, showing that increasing the temperature can significantly reduce the reaction time without negatively impacting the yield beyond a certain point.

Experimental Protocols

Protocol 1: Synthesis of a Co-based Pyrimidine MOF (MOF-UoR-1)

This protocol describes the hydrothermal synthesis of a novel porous metal-organic framework, MOF-UoR-1, which has shown high catalytic efficacy in the synthesis of pyrimidine analogs.

Materials:

  • Co(NO₃)₂·6H₂O

  • Schiff base ligand (bbda)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a typical synthesis, a mixture of the Schiff base ligand and Co(NO₃)₂·6H₂O is dissolved in a mixture of DMF and deionized water.

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at a specific temperature for a designated period.

  • After the reaction, the autoclave is allowed to cool down to room temperature slowly.

  • The resulting crystals are collected by filtration, washed with fresh DMF and water to remove any unreacted starting materials.

  • The final product is dried under vacuum.

For optimal results, a catalyst dosage of 40 mg has been found to be effective for subsequent catalytic applications, achieving high yields (up to 96%) and rapid reaction times (90 min).

Visualizations

Troubleshooting Workflow for Low Yield in Pyrimidine MOF Synthesis

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Pyrimidine MOF Synthesis start Low or No Product Yield check_precursors Verify Starting Material Purity and Stoichiometry start->check_precursors check_precursors->start Impurities or Incorrect Ratio check_solubility Assess Precursor Solubility check_precursors->check_solubility Purity & Stoichiometry OK check_conditions Review Reaction Conditions (Temperature, Time, Solvent) optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent System check_conditions->optimize_solvent optimize_time Optimize Reaction Time check_conditions->optimize_time check_pH Check and Adjust pH check_conditions->check_pH check_solubility->start Poor Solubility check_solubility->check_conditions Solubility OK product_recovered Product Recovered optimize_temp->product_recovered Successful no_product Still No Product optimize_temp->no_product Unsuccessful optimize_solvent->product_recovered Successful optimize_solvent->no_product Unsuccessful optimize_time->product_recovered Successful optimize_time->no_product Unsuccessful check_pH->product_recovered Successful check_pH->no_product Unsuccessful consult Consult Literature for Alternative Synthetic Routes no_product->consult

Caption: A step-by-step guide to diagnosing and resolving low product yield in pyrimidine MOF synthesis.

Logical Flow for MOF Activation

MOF_Activation_Workflow General Workflow for Pyrimidine MOF Activation start As-Synthesized Pyrimidine MOF (Pores occupied by solvent/guests) solvent_exchange Solvent Exchange with a Low-Boiling-Point Solvent (e.g., Acetone, Chloroform) start->solvent_exchange sc_co2 Supercritical CO2 Drying start->sc_co2 For Delicate Structures heating_vacuum Heating Under Vacuum solvent_exchange->heating_vacuum Mild Conditions activated_mof Activated MOF with Accessible Porosity heating_vacuum->activated_mof sc_co2->activated_mof characterization Characterize Porosity (e.g., N2 Adsorption) activated_mof->characterization characterization->activated_mof Porosity Confirmed pore_collapse Pore Collapse or Incomplete Activation characterization->pore_collapse Low Porosity pore_collapse->solvent_exchange Re-evaluate Activation Method

Caption: A decision-making diagram for selecting an appropriate activation method for pyrimidine MOFs.

References

Technical Support Center: Thermal and Chemical Stability of Pyrimidine-4,6-dicarboxylate MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the thermal and chemical stability of metal-organic frameworks (MOFs) based on the pyrimidine-4,6-dicarboxylate (pmdc) linker. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in experimental design and interpretation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, activation, and handling of pyrimidine-4,6-dicarboxylate MOFs.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine-4,6-dicarboxylate MOF loses crystallinity after synthesis and washing. What could be the cause?

A1: Loss of crystallinity post-synthesis is often related to solvent interactions or residual unreacted starting materials. Consider the following:

  • Solvent Compatibility: While some pyrimidine-4,6-dicarboxylate MOFs, such as a lead-based variant, have been successfully washed with a water/ethanol mixture, the stability of these MOFs in various solvents can be highly dependent on the specific metal node and the overall framework structure.[1] It is crucial to test the solvent stability of a small sample before washing the bulk material.

  • Activation Procedure: The process of removing guest molecules from the pores (activation) can sometimes lead to framework collapse if not performed carefully. Thermal activation under vacuum is a common method, but the temperature must be carefully controlled to avoid thermal decomposition.

  • Incomplete Reaction: The presence of unreacted pyrimidine-4,6-dicarboxylic acid or metal salts can interfere with the formation of a stable, crystalline framework. Ensure stoichiometric amounts of reactants are used and that the reaction goes to completion.

Q2: I am observing a lower thermal stability than expected for my pyrimidine-4,6-dicarboxylate MOF. What factors could be influencing this?

A2: The thermal stability of a MOF is intrinsically linked to the strength of the metal-ligand bonds and the decomposition temperature of the organic linker itself. Several factors can influence the observed thermal stability:

  • Metal Node: The choice of the metal ion plays a significant role. For a series of isostructural 1D MOFs with the formula {[M(μ-pmdc)(H₂O)₂]·H₂O}n, the thermal stability varies with the metal, with the Cu-based MOF showing the highest decomposition temperature.

  • Guest Molecules: The presence of solvent molecules within the pores can affect thermal stability. It is essential to have a clear understanding of the desolvation process, which can be observed as an initial weight loss in thermogravimetric analysis (TGA).

  • Atmosphere: The atmosphere under which the thermal analysis is conducted (e.g., inert or oxidative) can significantly impact the decomposition temperature and pathway.

Q3: How can I assess the chemical stability of my pyrimidine-4,6-dicarboxylate MOF?

A3: A systematic approach is necessary to determine the chemical stability of your MOF. This typically involves exposing the MOF to different chemical environments and analyzing its structural integrity afterward.

  • Hydrolytic Stability: To test for stability in water, immerse a small amount of the activated MOF in deionized water for a set period (e.g., 24 hours). After immersion, collect the solid by filtration, dry it, and analyze it using Powder X-ray Diffraction (PXRD). A comparison of the PXRD pattern before and after water treatment will reveal if the crystallinity has been retained.

  • Acid and Base Stability: A similar procedure can be followed for testing stability in acidic and basic solutions. Immerse the MOF in solutions of varying pH (e.g., HCl for acidic, NaOH for basic) for a defined time. Analyze the PXRD pattern of the treated MOF to check for structural changes. It is important to start with dilute solutions and gradually increase the concentration to determine the stability limits.

Troubleshooting Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Low product yield during synthesis - Suboptimal reaction temperature or time.- Incorrect solvent system.- Incomplete dissolution of reactants.- Optimize the solvothermal/hydrothermal reaction conditions.- Experiment with different solvents or solvent mixtures.- Ensure all starting materials are fully dissolved before heating.
Amorphous product or poor crystallinity - Reaction conditions not conducive to crystal growth.- Presence of impurities.- Slow down the cooling rate after the reaction.- Use high-purity starting materials and solvents.- Consider using a modulating agent during synthesis.
Difficulty in activating the MOF (pore collapse) - Strong capillary forces during solvent removal.- Thermal decomposition during heating.- Employ a solvent-exchange procedure with a low-surface-tension solvent (e.g., acetone) before applying vacuum.- Use a lower activation temperature for a longer duration.- Consider supercritical CO₂ drying as a gentle activation method.
Inconsistent experimental results - Variations in synthesis or activation protocols.- Batch-to-batch variation in starting materials.- Strictly adhere to established and detailed experimental protocols.- Characterize each new batch of starting materials.- Ensure consistent atmospheric conditions during experiments.

Data Presentation: Thermal Stability of Pyrimidine-4,6-dicarboxylate MOFs

The following table summarizes the thermal decomposition data for several reported pyrimidine-4,6-dicarboxylate MOFs. The decomposition temperature often refers to the onset of significant framework collapse after the removal of guest molecules.

MOF FormulaMetal IonDecomposition Temperature (°C)TGA Experimental ConditionsReference
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}nPb(II)> 400Not specified[2][3]
{[Mn(μ-pmdc)(H₂O)₃]·2H₂O}nMn(II)Information in supplementary dataNot specified
{[Mn₂(μ-pmdc)₂(H₂O)₅]·2H₂O}nMn(II)Information in supplementary dataNot specified
{[Mn(μ₃-pmdc)(H₂O)]·H₂O}nMn(II)Information in supplementary dataNot specified
{[Mn(pmdc)]·2H₂O}nMn(II)Information in supplementary dataNot specified
{[Fe(μ-pmdc)(H₂O)₂]·H₂O}nFe(II)Not specifiedNot specified[4]
{[Co(μ-pmdc)(H₂O)₂]·H₂O}nCo(II)Not specifiedNot specified[4]
{[Ni(μ-pmdc)(H₂O)₂]·H₂O}nNi(II)Not specifiedNot specified[4]
{[Zn(μ-pmdc)(H₂O)₂]·H₂O}nZn(II)Not specifiedNot specified[4]
{[Cu(μ-pmdc)(H₂O)₂]·H₂O}nCu(II)Not specifiedNot specified[4]

Note: The thermal stability data for the isostructural series of transition metal MOFs was mentioned but specific decomposition temperatures were not provided in the abstract.[4] Further investigation of the full article would be required to populate this data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the thermal and chemical stability of pyrimidine-4,6-dicarboxylate MOFs.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the MOF.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).

    • The analysis should be performed under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon to prevent oxidation.

    • Record the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The initial weight loss typically corresponds to the removal of coordinated or guest solvent molecules. The subsequent, often sharp, weight loss indicates the decomposition of the organic linker and the collapse of the MOF framework.

2. Powder X-ray Diffraction (PXRD) for Chemical Stability Assessment

  • Objective: To assess the retention of crystallinity and structural integrity of the MOF after exposure to different chemical environments.

  • Instrumentation: A powder X-ray diffractometer.

  • Procedure:

    • Initial Characterization: Record a high-quality PXRD pattern of the as-synthesized, activated MOF. This will serve as the reference pattern.

    • Chemical Treatment:

      • Hydrolytic Stability: Suspend a known amount of the MOF in deionized water. Stir the suspension for a predetermined period (e.g., 24, 48, or 72 hours) at room temperature.

      • Acid/Base Stability: Suspend the MOF in aqueous solutions of a specific acid (e.g., HCl) or base (e.g., NaOH) at a known concentration. Stir for a set time.

    • Sample Recovery: After the treatment period, filter the MOF, wash it with a suitable solvent (e.g., water followed by ethanol) to remove any residual acid or base, and dry it under vacuum.

    • Final Characterization: Record a PXRD pattern of the treated and dried MOF under the same conditions as the initial measurement.

  • Data Analysis: Compare the PXRD pattern of the treated MOF with the initial reference pattern.

    • Stable: The peak positions and relative intensities of the main diffraction peaks remain unchanged.

    • Unstable: A significant loss of peak intensity, the appearance of new peaks, or a complete change to an amorphous pattern indicates framework decomposition.

Mandatory Visualizations

Experimental Workflow for Stability Testing

experimental_workflow cluster_synthesis MOF Synthesis & Activation cluster_characterization_initial Initial Characterization cluster_stability_tests Stability Tests cluster_characterization_final Post-Treatment Characterization cluster_analysis Data Analysis & Conclusion synthesis Synthesize Pyrimidine-4,6-dicarboxylate MOF activation Activate MOF (e.g., thermal, vacuum) synthesis->activation pxrd_initial Record Initial PXRD Pattern activation->pxrd_initial tga_initial Perform Initial TGA activation->tga_initial thermal_stability Thermogravimetric Analysis (TGA) analyze_tga Analyze TGA Curve thermal_stability->analyze_tga chemical_stability Chemical Treatment (Water, Acid, Base) pxrd_final Record Final PXRD Pattern chemical_stability->pxrd_final compare_pxrd Compare PXRD Patterns pxrd_final->compare_pxrd conclusion Determine Stability compare_pxrd->conclusion analyze_tga->conclusion

Caption: Workflow for assessing the thermal and chemical stability of pyrimidine-4,6-dicarboxylate MOFs.

Troubleshooting Logic for MOF Instability

troubleshooting_logic cluster_investigation Investigation Steps cluster_synthesis_causes Potential Synthesis Issues cluster_activation_causes Potential Activation Issues cluster_handling_causes Potential Handling Issues cluster_solutions Solutions start Problem: MOF is unstable (loss of crystallinity) check_synthesis Review Synthesis Protocol start->check_synthesis check_activation Examine Activation Method start->check_activation check_handling Assess Handling & Storage start->check_handling impure_reagents Impure Reactants check_synthesis->impure_reagents wrong_conditions Incorrect Temp./Time check_synthesis->wrong_conditions solvent_issue Inappropriate Solvent check_synthesis->solvent_issue too_high_temp Temperature too high check_activation->too_high_temp harsh_vacuum Aggressive Vacuum check_activation->harsh_vacuum solvent_tension High Surface Tension of Solvent check_activation->solvent_tension moisture_exposure Exposure to Moisture/Air check_handling->moisture_exposure incompatible_solvent Washing with incompatible solvent check_handling->incompatible_solvent solution1 Optimize Synthesis impure_reagents->solution1 wrong_conditions->solution1 solvent_issue->solution1 solution2 Gentle Activation too_high_temp->solution2 harsh_vacuum->solution2 solvent_tension->solution2 solution3 Inert Atmosphere Handling moisture_exposure->solution3 solution4 Test Solvent Stability incompatible_solvent->solution4

Caption: A logical diagram for troubleshooting the instability of pyrimidine-4,6-dicarboxylate MOFs.

References

Technical Support Center: Coordination Chemistry of Pyrimidine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the coordination of pyrimidine-based ligands to metal centers.

Frequently Asked Questions (FAQs)

Q1: What are the common coordination modes of pyrimidine (B1678525) ligands?

A1: Pyrimidine and its derivatives can exhibit versatile coordination behaviors. Due to the presence of two nitrogen atoms in the heterocyclic ring, they can act as:

  • Monodentate ligands: Coordinating through one of the nitrogen atoms.

  • Bidentate bridging ligands: Where each nitrogen atom coordinates to a different metal center, forming a bridge.

  • Bidentate chelating ligands: This is less common for the parent pyrimidine but can be facilitated by the presence of substituent groups in positions that allow for the formation of a stable chelate ring with the metal ion.[1]

The specific coordination mode is influenced by factors such as the substitution pattern on the pyrimidine ring, the nature of the metal ion, and the reaction conditions.

Q2: Why is my pyrimidine ligand showing poor solubility in common organic solvents?

A2: Poor solubility of pyrimidine derivatives can stem from several factors, including strong intermolecular hydrogen bonding (especially with amino or hydroxyl substituents) and high crystal lattice energy. The solubility of pyrimidine itself is moderate in water (approximately 41 g/L at 20°C) and it is highly soluble in many organic solvents like alcohols and ether.[2] However, derivatives can have vastly different properties. Solubility generally increases with temperature.[2][3] The pH and ionization state of the compound also play a crucial role, particularly in aqueous or protic solvents.[2]

Q3: What factors influence the stability of pyrimidine-metal complexes?

A3: The stability of pyrimidine-metal complexes is governed by several factors:

  • Nature of the Metal Ion: The stability often follows the Irving-Williams series for divalent metal ions: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II). Trivalent metal ions like Fe(III) can form more stable complexes than divalent ions due to a higher charge density.

  • Ligand Basicity: The basicity of the pyrimidine nitrogen atoms is a key factor. Electron-donating groups on the pyrimidine ring increase the basicity of the nitrogen atoms, leading to more stable complexes.

  • Chelation Effect: If the ligand can form a chelate ring with the metal ion, the stability of the complex is significantly enhanced.[1]

  • Steric Hindrance: Bulky substituents near the coordinating nitrogen atoms can sterically hinder the metal-ligand interaction, potentially leading to less stable complexes.

Troubleshooting Guides

Issue 1: Poor Solubility of the Final Metal Complex

Symptoms:

  • Precipitation of an amorphous solid immediately upon mixing the ligand and metal salt.

  • The isolated product is insoluble in a wide range of common laboratory solvents, making characterization by NMR or solution-based techniques difficult.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Polymeric Complex Formation Pyrimidine's ability to act as a bridging ligand can lead to the formation of insoluble coordination polymers. Try using a bulkier pyrimidine ligand to sterically hinder polymer formation. Alternatively, introduce a strongly coordinating, non-bridging co-ligand to cap the coordination sites on the metal.
High Crystal Lattice Energy The complex may be highly crystalline and stable, leading to low solubility. Experiment with a wider range of solvents, including more polar options like DMSO or DMF.[4] Gentle heating can also improve solubility.[3]
Incorrect Solvent Choice The polarity of the complex may be significantly different from the starting materials. Screen a variety of solvents with different polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, methanol, water).
Issue 2: No Crystal Formation or "Oiling Out" During Crystallization

Symptoms:

  • The solution remains clear even after cooling, concentration, or addition of an anti-solvent.

  • An amorphous oil separates from the solution instead of solid crystals.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Solution Not Supersaturated The concentration of the complex is too low. Slowly evaporate the solvent to increase the concentration.[5] If using an anti-solvent, ensure enough has been added to induce precipitation.
High Solubility of the Complex The complex is too soluble in the chosen solvent system. Switch to a solvent in which the complex is less soluble. Consider using vapor diffusion or liquid-liquid diffusion techniques with a less-solubilizing anti-solvent.
Presence of Impurities Impurities can inhibit crystal nucleation and growth. Purify the complex using column chromatography or recrystallization before attempting final crystal growth.
Nucleation Barrier is Too High Induce nucleation by gently scratching the inside of the flask with a glass rod.[5] Alternatively, add a seed crystal of the pure compound if available.[5]
Issue 3: Ambiguous or Unexpected Coordination Mode

Symptoms:

  • Spectroscopic data (e.g., IR, NMR) is inconsistent with the expected coordination mode.

  • Single-crystal X-ray diffraction reveals a different binding mode than anticipated.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Hemilability The ligand may be exhibiting hemilabile behavior, where one coordinating group can reversibly dissociate from the metal center. This can lead to dynamic behavior in solution. Variable-temperature NMR studies can help to probe such dynamics.
Steric or Electronic Effects Substituents on the pyrimidine ring may favor an alternative, lower-energy coordination mode. Re-evaluate the electronic and steric properties of your ligand. Computational modeling (DFT) can provide insights into the relative stabilities of different coordination modes.
Reaction with Solvent The solvent (e.g., acetonitrile, water) may be acting as a competing ligand, influencing the coordination of the pyrimidine ligand. Ensure the use of dry, non-coordinating solvents if a specific coordination is desired.

Experimental Protocols

Protocol 1: General Procedure for Coordination of a Pyrimidine Ligand
  • Ligand Dissolution: Dissolve the pyrimidine ligand in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a round-bottom flask. Stir the solution at room temperature.

  • Metal Salt Addition: In a separate vial, dissolve the metal salt (e.g., a chloride, nitrate, or perchlorate (B79767) salt) in the same solvent or a compatible solvent.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution.

  • Reaction Monitoring: The reaction progress can be monitored by observing a color change or the formation of a precipitate. For soluble complexes, Thin Layer Chromatography (TLC) can be used to track the consumption of the starting materials.[6]

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration, wash with a small amount of the reaction solvent, and then with a non-polar solvent like diethyl ether. Dry the product under vacuum.

    • If no precipitate forms: Reduce the volume of the solvent under reduced pressure until a solid begins to form. Cool the solution to induce further precipitation. Collect the solid by filtration as described above.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Protocol 2: Cooling Crystallization for Pyrimidine Complexes

This protocol is suitable for complexes that are significantly more soluble in a given solvent at its boiling point than at room temperature.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure pyrimidine complex in the minimum amount of a suitable hot solvent.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and evaporation rate, often leading to larger crystals.

  • Crystal Growth: As the solution cools, the solubility of the complex will decrease, and crystals should begin to form.[5]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Complex Formation Start Start: Mix Ligand and Metal Salt Observation Observe Outcome Start->Observation Precipitate Amorphous Precipitate Observation->Precipitate Immediate amorphous solid NoProduct No Reaction / No Precipitate Observation->NoProduct Clear solution remains GoodProduct Crystalline Product Observation->GoodProduct Solid forms slowly SolubilityCheck Check Solubility Precipitate->SolubilityCheck HeatReaction Action: Heat Reaction / Increase Time NoProduct->HeatReaction Characterize Proceed to Characterization GoodProduct->Characterize Insoluble Insoluble SolubilityCheck->Insoluble Poor Soluble Soluble SolubilityCheck->Soluble Good ChangeSolvent Action: Change Solvent / Use Co-ligand Insoluble->ChangeSolvent Soluble->Characterize ChangeSolvent->Start HeatReaction->Start

Caption: A logical workflow for troubleshooting common issues in pyrimidine-metal complex synthesis.

Crystal_Growth_Logic Decision Tree for Crystallization Method Start Start with Purified Complex SolubilityTest Is complex soluble in any solvent? Start->SolubilityTest Insoluble Insoluble: Try High-Temp Methods (e.g., Hydrothermal) SolubilityTest->Insoluble No Soluble Soluble SolubilityTest->Soluble Yes TempDependence Is solubility highly temperature-dependent? Soluble->TempDependence SlowCooling Yes: Use Slow Cooling Crystallization TempDependence->SlowCooling Yes Diffusion No: Use Diffusion Methods TempDependence->Diffusion No Success Obtain Crystals SlowCooling->Success VaporDiffusion Vapor Diffusion (Ligand in good solvent, anti-solvent vapor) Diffusion->VaporDiffusion LiquidDiffusion Liquid-Liquid Diffusion (Layering of solvent and anti-solvent) Diffusion->LiquidDiffusion VaporDiffusion->Success LiquidDiffusion->Success

Caption: A decision-making diagram for selecting an appropriate crystallization technique for pyrimidine complexes.

References

Technical Support Center: Synthesis of Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for the synthesis of Pyrimidine-4,6-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent and practical approach involves a two-step synthesis. The first step is the cyclocondensation of a malonic acid derivative (like dimethyl or diethyl malonate) with a formamidine (B1211174) source to form the corresponding dialkyl pyrimidine-4,6-dicarboxylate. The second step is the basic hydrolysis (saponification) of the dialkyl ester to yield the final dicarboxylic acid.[1][2]

Q2: Why is the hydrolysis of the diester intermediate necessary?

A2: The initial cyclocondensation reaction is typically more efficient and leads to a purer product when using ester derivatives of malonic acid. These esters are then hydrolyzed in a subsequent step to yield the desired carboxylic acid functional groups, which are crucial for further derivatization, such as in the synthesis of amides or for use as ligands in coordination chemistry.[3]

Q3: What are the critical parameters to control during the hydrolysis (saponification) step?

A3: The key parameters are temperature, reaction time, and pH for the final product precipitation. The hydrolysis is typically conducted at room temperature to minimize side reactions.[1] Sufficient time must be allowed for the complete hydrolysis of both ester groups. Finally, careful acidification is required to precipitate the dicarboxylic acid product, as incomplete precipitation will lead to significant yield loss.[1]

Q4: Can the dicarboxylic acid be synthesized in a single step?

A4: While one-pot syntheses are common for many pyrimidine (B1678525) derivatives, the route via the dialkyl ester intermediate is generally preferred for this compound. Direct condensation using malonic acid can lead to complications, including a higher propensity for side reactions like decarboxylation under the reaction conditions.

Q5: What are the primary applications of this compound?

A5: It serves as a versatile heterocyclic building block (synthon).[3] Its two carboxylic acid groups allow for the synthesis of various derivatives, such as diamides, which have been investigated as potential inhibitors of enzymes like collagenase for treating degenerative joint diseases.[3][4] Furthermore, it is widely used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[3]

Troubleshooting Guide

Problem 1: Low or no yield of this compound after the hydrolysis step.

  • Possible Cause A: Incomplete Hydrolysis. The saponification reaction may not have gone to completion, leaving starting material (diester) or the mono-ester intermediate in the solution.

    • Solution: Ensure a sufficient excess of base (e.g., NaOH) is used to drive the reaction to completion. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the starting diester spot has completely disappeared.

  • Possible Cause B: Incomplete Precipitation. The dicarboxylic acid product is soluble in basic and neutral solutions as its carboxylate salt. Incomplete acidification will result in the product remaining dissolved in the aqueous layer.

    • Solution: Carefully monitor the pH during the addition of acid (e.g., HCl). Ensure the solution reaches a pH of 2-3 to fully protonate both carboxylate groups and induce precipitation.[1] Chill the solution after acidification to further decrease the product's solubility.

  • Possible Cause C: Product Loss During Washing. The product has some slight solubility in water, and excessive washing can lead to yield loss.

    • Solution: Wash the filtered precipitate with a minimal amount of cold distilled water to remove inorganic salts without dissolving a significant amount of the product.[1]

Problem 2: The final product is impure, or an unexpected byproduct is observed.

  • Possible Cause A: Presence of Mono-hydrolyzed Intermediate. The reaction was stopped prematurely, resulting in a mixture of the desired dicarboxylic acid and the pyrimidine-4-carboxylate-6-carboxylic acid methyl/ethyl ester.

    • Solution: As with low yield, ensure the reaction is run to completion by extending the reaction time or slightly increasing the temperature (though room temperature is preferred to avoid other side reactions).[1] The intermediate can be difficult to separate, so ensuring full conversion is the best strategy.

  • Possible Cause B: Decarboxylation. Although thermodynamically favorable, the uncatalyzed decarboxylation of pyrimidine-6-carboxylic acids is known to be extremely slow under neutral or mild conditions.[5][6] However, under harsh conditions (e.g., excessive heat during hydrolysis or workup), decarboxylation can occur, leading to pyrimidine-4-carboxylic acid or even pyrimidine as impurities.

    • Solution: Avoid high temperatures during the hydrolysis step. Perform the reaction at room temperature. If heating is required to force the reaction to completion, use gentle warming (e.g., 40-50°C) and monitor carefully.

Data Summary

The following table summarizes key quantitative parameters and potential side products for the hydrolysis of dimethyl pyrimidine-4,6-dicarboxylate.

ParameterValue / ObservationConditions Favoring Formation / Notes
Yield 86% (reported)[1]Based on a specific literature procedure.[1]
Reaction Time 2 hours[1]Monitor by TLC for full conversion.
Temperature Room Temperature[1]Higher temperatures may promote side reactions.
Precipitation pH 2-3[1]Crucial for maximizing product isolation.
Side Product 1 Mono-methyl pyrimidine-4,6-dicarboxylateIncomplete hydrolysis (insufficient time or base).
Side Product 2 Pyrimidine-4-carboxylic acidDecarboxylation of one carboxyl group (favored by high heat).
Side Product 3 PyrimidineDecarboxylation of both carboxyl groups (favored by very harsh conditions).

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Pyrimidine-4,6-dicarboxylate (Representative Method)

This procedure is a representative method based on established principles of pyrimidine synthesis.[2]

  • Reaction Setup: To a solution of sodium methoxide (B1231860) (2 equivalents) in absolute methanol (B129727), add dimethyl malonate (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amidine: Add formamidine acetate (B1210297) (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with acetic acid.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure dimethyl pyrimidine-4,6-dicarboxylate.

Protocol 2: Hydrolysis to this compound

This procedure is adapted from a documented synthesis.[1]

  • Dissolution: Dissolve dimethyl pyrimidine-4,6-dicarboxylate (1 equivalent, e.g., 0.87 mmol, 170 mg) in methanol (e.g., 5 mL).

  • Hydrolysis: Add 1 N sodium hydroxide (B78521) solution (approx. 5.7 equivalents, e.g., 5 mL) to the methanol solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Solvent Removal: Once the reaction is complete (monitored by TLC), remove the solvent by evaporation under reduced pressure.

  • Precipitation: Acidify the resulting concentrated aqueous solution to a pH of 2-3 with 5 N hydrochloric acid. A white precipitate should form.

  • Isolation and Purification: Collect the white precipitate by filtration. Wash the solid with a small volume of cold distilled water (e.g., 2 mL). Dry the product to obtain the final this compound. The reported yield for this step is 86%.[1]

Visualizations

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Reactants1 Dimethyl Malonate + Formamidine Acetate Intermediate Dimethyl Pyrimidine-4,6-dicarboxylate Reactants1->Intermediate Sodium Methoxide, Reflux in Methanol FinalProduct This compound Intermediate->FinalProduct 1. NaOH, MeOH, RT 2. HCl (to pH 2-3)

Caption: Overall workflow for the two-step synthesis of this compound.

G Start Low Yield or Impure Product in Hydrolysis Step Cause1 Incomplete Reaction? Start->Cause1 Cause2 Precipitation Issue? Start->Cause2 Cause3 Side Reaction? Start->Cause3 Sol1 Action: - Increase reaction time - Check base stoichiometry - Monitor by TLC Cause1->Sol1 Sol2 Action: - Check final pH (target 2-3) - Chill solution before filtering Cause2->Sol2 Sol3 Possible Side Product: Mono-ester or Decarboxylation Action: - Avoid high temperatures - Use milder conditions Cause3->Sol3

Caption: Troubleshooting workflow for the hydrolysis of pyrimidine-4,6-dicarboxylate esters.

References

Technical Support Center: Synthesis of Pyrimidine-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine (B1678525) MOF Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvent and temperature on the structure of pyrimidine-based Metal-Organic Frameworks (MOFs) and to offer solutions to common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyrimidine MOFs.

Frequently Asked Questions (FAQs):

  • Q1: Why is the choice of solvent critical in pyrimidine MOF synthesis? A1: The solvent plays a crucial role in pyrimidine MOF synthesis as it can influence the coordination behavior of the metal and the organic linker. Different solvents can lead to variations in the deprotonation of the pyrimidine-based ligand, which in turn can result in the formation of MOFs with different structures and dimensionalities. For instance, in the synthesis of manganese(II) pyrimidine-4,6-dicarboxylates, the use of different solvents under similar conditions can yield structures ranging from one-dimensional chains to three-dimensional networks.[1]

  • Q2: How does temperature affect the final structure of a pyrimidine MOF? A2: Temperature is a key parameter that can control the thermodynamic and kinetic aspects of MOF crystallization. Changes in temperature can lead to the formation of different structural phases or isomers.[1] For example, in the synthesis of manganese(II) pyrimidine-4,6-dicarboxylates, a reaction at room temperature may yield a one-dimensional chain, while the same reaction at a higher temperature can result in a three-dimensional porous network.[1]

  • Q3: Can pyrimidine MOFs be synthesized without a solvent? A3: Yes, solvent-free synthesis is a viable method for producing pyrimidine-based MOFs.[2] This approach, often involving mechanochemical grinding of the reactants followed by thermal treatment, can be more environmentally friendly and may lead to the formation of novel structures that are not accessible through solvothermal methods.[2] A notable example is the solvent-free synthesis of a 3D lead(II) MOF with pyrimidine-4,6-dicarboxylate, which results in a highly connected and unprecedented topology.[2]

  • Q4: What are the common challenges in obtaining crystalline pyrimidine MOFs? A4: Common challenges include the formation of amorphous precipitates instead of crystalline material, the presence of multiple crystalline phases (polymorphism), and difficulty in obtaining single crystals suitable for X-ray diffraction. These issues can often be addressed by carefully controlling the reaction conditions, such as the solvent system, temperature, reaction time, and the molar ratio of the reactants.

Troubleshooting Guide:

Issue Possible Cause Suggested Solution
Low or no crystallinity (amorphous product) Reaction kinetics are too fast, leading to rapid precipitation.- Try a different solvent or a mixture of solvents to better control the solubility of the precursors.- Lower the reaction temperature to slow down the nucleation and growth process.- Adjust the pH of the reaction mixture.
Formation of an undesired crystalline phase or polymorph The specific solvent-temperature combination favors a different kinetic or thermodynamic product.- Systematically vary the solvent and temperature to map out the phase space for your system.[1]- Consider using a solvent-free method, which can sometimes lead to a single, pure phase.[2]- Introduce a modulating agent to influence the crystal growth.
Poor yield of the desired MOF Incomplete reaction or dissolution of starting materials.- Increase the reaction time or temperature.- Ensure the pyrimidine linker and metal salt are fully dissolved in the solvent before heating.- Check the purity of the starting materials.
Difficulty in reproducing results Sensitivity of the synthesis to minor variations in conditions.- Precisely control all reaction parameters, including solvent volume, heating and cooling rates, and reactant concentrations.- Ensure consistent purity of starting materials and solvents.

Data Presentation: Influence of Synthesis Conditions on Pyrimidine MOF Structure

The following table summarizes the structural outcomes for manganese(II) pyrimidine-4,6-dicarboxylate (pmdc) MOFs synthesized under different solvent and temperature conditions.

Compound Solvent Temperature (°C) Dimensionality Structural Features
{[Mn(μ-pmdc)(H₂O)₃]·2H₂O}nWaterRoom Temperature1DChains
{[Mn₂(μ-pmdc)₂(H₂O)₅]·2H₂O}nWater/Ethanol1001DChains
{[Mn(μ₃-pmdc)(H₂O)]·H₂O}nWater/DMF1502DLayers
{[Mn(pmdc)]·2H₂O}nWater1803DPorous Network

Data sourced from Cepeda, J., et al. (2011). Inorganic Chemistry.[1]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a 3D Manganese(II) Pyrimidine-4,6-dicarboxylate MOF

This protocol is adapted from the synthesis of {[Mn(pmdc)]·2H₂O}n as described by Cepeda, J., et al. (2011).[1]

Materials:

  • Manganese(II) nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Pyrimidine-4,6-dicarboxylic acid (H₂pmdc)

  • Deionized water

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve manganese(II) nitrate tetrahydrate and this compound in deionized water in a 1:1 molar ratio.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 180 °C at a rate of 10 °C/min.

  • Maintain the temperature at 180 °C for 72 hours.

  • Slowly cool the autoclave to room temperature at a rate of 0.1 °C/min.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with deionized water and then with ethanol.

  • Dry the product in an oven at 60 °C.

Protocol 2: Solvent-Free Synthesis of a 3D Lead(II) Pyrimidine-4,6-dicarboxylate MOF

This protocol is based on the synthesis of {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n as reported by Rodríguez-Diéguez, A., et al. (2023).[2]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • This compound (H₂pmdc)

Procedure:

  • In a mortar, add stoichiometric amounts of lead(II) nitrate and this compound.

  • Gently grind the solids together by hand until a homogeneous mixture is obtained.

  • Transfer the solid mixture to a glass tube and seal it.

  • Place the sealed tube in an autoclave and heat it to 150 °C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Open the vessel at room temperature to release any gaseous byproducts.

  • Gently wash the crystalline product with a water/ethanol solution to remove any unreacted starting materials.

Visualizations

experimental_workflow General Workflow for Investigating Solvent and Temperature Effects cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Characterization cluster_outcome Outcome start Select Pyrimidine Linker and Metal Salt reactants Mix Reactants in a Chosen Solvent System start->reactants synthesis Solvothermal Reaction at Controlled Temperature and Time reactants->synthesis isolation Isolate and Wash Product synthesis->isolation characterization Structural Analysis (PXRD, SCXRD) isolation->characterization structure Determine MOF Structure and Properties characterization->structure

Caption: A generalized workflow for the synthesis and characterization of pyrimidine-based MOFs, highlighting the key stages from precursor selection to structural determination.

logical_relationship Influence of Synthesis Parameters on Pyrimidine MOF Structure cluster_params Synthesis Parameters cluster_effects Intermediate Effects cluster_structure Final MOF Structure solvent Solvent System (Polarity, Coordinating Ability) solubility Precursor Solubility and Speciation solvent->solubility kinetics Reaction Kinetics (Nucleation and Growth) solvent->kinetics temp Reaction Temperature temp->kinetics thermo Thermodynamic Stability of Phases temp->thermo dimensionality Dimensionality (1D, 2D, 3D) solubility->dimensionality kinetics->dimensionality topology Network Topology kinetics->topology thermo->topology porosity Porosity and Surface Area dimensionality->porosity topology->porosity

References

Technical Support Center: Controlling the Porosity of Pyrimidine-4,6-dicarboxylate Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and porosity control of pyrimidine-4,6-dicarboxylate (pmdc) based Metal-Organic Frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired framework properties.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the final structure and porosity of pyrimidine-4,6-dicarboxylate frameworks?

The stoichiometry and structural characteristics of pmdc-based frameworks are highly dependent on the synthetic conditions. Key factors include the choice of metal ion, the reaction temperature, and the solvent system used.[1][2] For instance, with manganese(II), different structures ranging from 1D chains to a 3D porous network can be obtained by modifying the temperature and solvent.[1][2]

Q2: Can I synthesize a pmdc-based MOF without using a solvent?

Yes, a solvent-free, oven-heated procedure has been successfully used to synthesize a 3D lead(II)-based MOF with a pmdc ligand.[3][4] This method involves grinding the metal salt and the pmdc ligand together and then heating the mixture in a sealed vessel.[3]

Q3: My synthesized pmdc framework shows low or no permanent porosity after synthesis. What could be the issue?

Several factors can lead to low porosity:

  • Framework Interpenetration: The formation of interpenetrated frameworks can significantly reduce the accessible pore volume. Controlling interpenetration is a key strategy for tuning porosity.[5]

  • Pore Collapse: The removal of guest solvent molecules from the pores after synthesis can lead to the collapse of the framework structure if it is not sufficiently robust.

  • Activation Procedure: An inappropriate activation (solvent exchange and drying) process can prevent the complete removal of guest molecules, thus blocking the pores. A historical overview of MOF activation techniques can provide valuable insights.[6]

Q4: How can I modify the porosity of a pmdc framework after its initial synthesis?

Post-synthetic modification (PSM) is a powerful technique to alter the properties of a MOF, including its porosity, without changing the fundamental framework.[7] PSM can involve covalently modifying the organic linker or coordinating new species to the metal nodes.[7][8] This can be used to introduce new functionalities or to fine-tune the pore size and environment.

Q5: Are there pmdc frameworks that exhibit dynamic porosity?

Yes, some pmdc frameworks can exhibit dynamic behavior, such as structural transformations in response to external stimuli. For example, a europium-based pmdc framework demonstrates a single-crystal-to-single-crystal transition and a reversible dehydration/rehydration process, indicating that the framework can change its structure upon removal and rebinding of guest water molecules.[9][10]

Troubleshooting Guides

Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area

Symptoms: Nitrogen sorption analysis at 77 K shows a low surface area, suggesting limited porosity.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Solvent Removal (Activation) Implement a thorough solvent exchange procedure with a low-boiling-point solvent (e.g., acetone (B3395972), chloroform) before heating under vacuum. Start with a gentle vacuum and gradually increase it while slowly raising the temperature to prevent rapid solvent removal that can cause framework collapse.
Framework Collapse If the framework is flexible, consider using supercritical CO2 drying as a gentler activation method to preserve the porous structure.
Interpenetrated Framework Formation Modify the synthesis conditions. Try using a bulkier solvent, adjusting the metal-to-ligand ratio, or lowering the reaction temperature to disfavor the formation of interpenetrated structures.
Formation of a Dense, Non-porous Phase Re-evaluate the synthetic parameters (temperature, solvent, reaction time). The synthesis of manganese(II) pyrimidine-4,6-dicarboxylates has shown that these conditions are critical in determining the final structure's dimensionality and porosity.[1][2]
Issue 2: Inconsistent Batch-to-Batch Porosity

Symptoms: Repetitive syntheses yield materials with significantly different surface areas and pore volumes.

Possible Causes & Solutions:

CauseRecommended Solution
Sensitivity to Synthetic Conditions Precisely control all reaction parameters, including temperature ramping and cooling rates, reaction time, and reagent concentrations. Even small variations can influence the final product's properties.[1]
Purity of Reagents Ensure the purity of the pyrimidine-4,6-dicarboxylic acid and the metal salt. Impurities can act as modulators or interfere with crystal growth.
Stirring and Mixing Ensure homogeneous mixing of the reagents, especially in solvothermal syntheses. For solvent-free methods, ensure thorough grinding of the solid reactants.[3]

Experimental Protocols

Protocol 1: Synthesis of a 3D Porous Manganese(II) Pyrimidine-4,6-dicarboxylate Framework

This protocol is based on the synthesis of {[Mn(pmdc)]·2H2O}n, which exhibits permanent porosity.[1]

Materials:

  • Manganese(II) salt (e.g., Mn(NO₃)₂·4H₂O)

  • This compound (H₂pmdc)

  • Solvent (e.g., a mixture of water and an organic co-solvent)

Procedure:

  • Dissolve the manganese(II) salt and this compound in the chosen solvent system in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a defined period (e.g., 72 hours). The temperature is a critical parameter influencing the final structure.[1]

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with the mother liquor, and then with a volatile solvent like ethanol.

  • Dry the product under vacuum.

Activation for Porosity Measurement:

  • Exchange the guest water molecules with a solvent like acetone by soaking the sample for 24-48 hours, refreshing the acetone several times.

  • Decant the acetone and heat the sample under a dynamic vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove the solvent and activate the framework for gas sorption measurements.

Protocol 2: Solvent-Free Synthesis of a 3D Lead(II) Pyrimidine-4,6-dicarboxylate Framework

This protocol is adapted from the solvent-free synthesis of {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n.[3]

Materials:

Procedure:

  • Mix stoichiometric amounts of Pb(NO₃)₂ and H₂pmdc in a mortar.

  • Carefully grind the solids together by hand.

  • Transfer the solid mixture into a glass tube and seal it.

  • Place the sealed tube in an autoclave and heat to 150 °C for 48 hours.

  • Cool the autoclave slowly (e.g., 5 °C/min) to room temperature.

  • Wash the resulting product with a water/ethanol solution to remove any unreacted reagents.[3]

Quantitative Data Summary

CompoundMetal IonDimensionalityBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Sorption DataReference
{[Mn(pmdc)]·2H₂O}nMn(II)3DPermanent Porosity ConfirmedNot specifiedN₂ at 77 K and CO₂ at 293 K[1]
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}nPb(II)3DNot reported (described as a condensed structure)Not reportedNot applicable[3][4]
Eu₂(μ₄-pmdc)₂(OH)₂·3H₂OEu(III)3DPorousNot specifiedReversible dehydration/rehydration[9][10]

Visualizations

Experimental_Workflow_Porous_MOF cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization S1 Mix Metal Salt & pmdc Ligand S2 Solvothermal Reaction (e.g., 180°C, 72h) S1->S2 S3 Slow Cooling S2->S3 S4 Filtration & Washing S3->S4 A1 Solvent Exchange (e.g., Acetone) S4->A1 A2 Heating under Vacuum (e.g., 150°C) A1->A2 C1 Gas Sorption Analysis (N₂ at 77K) A2->C1 C2 Porosity Data (BET Surface Area, Pore Volume) C1->C2

Caption: Experimental workflow for the synthesis, activation, and characterization of porous pyrimidine-4,6-dicarboxylate frameworks.

Troubleshooting_Low_Porosity cluster_causes Potential Causes cluster_solutions Solutions Start Low BET Surface Area Cause1 Incomplete Activation Start->Cause1 Cause2 Framework Collapse Start->Cause2 Cause3 Interpenetration Start->Cause3 Sol1 Optimize Solvent Exchange & Vacuum Drying Cause1->Sol1 Sol2 Use Supercritical CO₂ Drying Cause2->Sol2 Sol3 Modify Synthetic Conditions (Solvent, Temp., Ratio) Cause3->Sol3

Caption: Troubleshooting guide for low porosity in pyrimidine-4,6-dicarboxylate frameworks.

References

"preventing impurities in solvent-free pyrimidine MOF synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent-Free Pyrimidine (B1678525) MOF Synthesis

Welcome to the technical support center for the solvent-free synthesis of pyrimidine-based Metal-Organic Frameworks (MOFs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help prevent and identify impurities in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in solvent-free pyrimidine MOF synthesis?

A1: The most common impurities encountered during solvent-free (mechanochemical) synthesis of pyrimidine MOFs include:

  • Unreacted Starting Materials: Residual metal salts and pyrimidine-based organic linkers are common, often due to incomplete reaction.[1][2]

  • Amorphous Phases: Prolonged or overly intense grinding can sometimes lead to the amorphization of the desired crystalline MOF or the formation of amorphous byproducts.[3][4]

  • Alternative Crystalline Phases (Polymorphs): The reaction may yield a different, undesired crystalline structure (polymorph) of the MOF, which can be influenced by factors like temperature and the presence of trace amounts of liquid.[5]

  • Insoluble Intermediates: The reaction may stall at an intermediate coordination polymer stage, which may be insoluble and difficult to convert to the final porous product.[2][3]

Q2: How does milling time and frequency affect the purity of the final MOF product?

A2: Milling time and frequency are critical parameters that directly influence reaction completion and product crystallinity.

  • Insufficient Milling: Too short a time or too low a frequency can lead to an incomplete reaction, leaving significant amounts of unreacted starting materials.

  • Excessive Milling: Overly long milling times or excessively high frequencies can cause amorphization of the crystalline product, reducing its porosity and quality.[3][6] It is crucial to optimize these parameters for each specific MOF system to achieve a quantitative yield of the desired crystalline phase.[5]

Q3: What is Liquid-Assisted Grinding (LAG), and can it help reduce impurities?

A3: Liquid-Assisted Grinding (LAG) is a mechanochemical technique where a very small amount of liquid is added to the solid reactants before or during milling.[7][8] This liquid phase can act as a catalyst, improving the mobility of the reactants and facilitating the formation of the desired crystalline structure.[8] Using a minimal amount of a suitable liquid can accelerate the reaction, often leading to a more crystalline and purer product with fewer unreacted starting materials compared to neat (dry) grinding.[3][8]

Q4: My pyrimidine linker is not very reactive. How can I drive the reaction to completion?

A4: To improve the reactivity of your system and drive the reaction forward, consider the following:

  • Use Liquid-Assisted Grinding (LAG): As mentioned, adding a small amount of an appropriate solvent can significantly increase reaction rates.[8]

  • Ion- and Liquid-Assisted Grinding (ILAG): For very unreactive precursors, particularly metal oxides, the addition of catalytic amounts of simple salts along with a liquid can accelerate the synthesis.[7][8]

  • Increase Temperature: For solvent-free methods that involve heating (ionothermal synthesis), a moderate increase in temperature can improve reaction kinetics and help overcome activation energy barriers.[9][10][11] However, care must be taken to avoid decomposition of the linker or product.

Q5: How can I purify my pyrimidine MOF after a solvent-free synthesis?

A5: Since MOFs are inherently insoluble, standard purification methods like recrystallization or chromatography are not feasible.[12][13] Post-synthesis purification typically involves:

  • Washing: Thoroughly washing the product with a suitable solvent can remove unreacted starting materials and any soluble byproducts. The choice of solvent is critical to avoid damaging the MOF structure.

  • Density Separation: If the synthesis results in a mixture of crystalline phases with different densities, they can be separated by suspension in a solvent of intermediate density. The desired phase will either float or sink, allowing for physical separation.[12][13]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments.

Symptom Possible Cause(s) Suggested Solution(s)
1. PXRD shows broad peaks or an "amorphous hump," indicating low crystallinity. Excessive Milling: The mechanical energy applied was too high or the duration was too long, causing the crystalline structure to break down.[3][4]• Incorrect Temperature: The reaction temperature (if any) was not optimal for crystallization.[5]Optimize Milling Parameters: Systematically reduce the milling time and/or frequency.[6]• Use Liquid-Assisted Grinding (LAG): Add a small amount of a suitable liquid to facilitate crystallization.[3]• Adjust Temperature: If using thermal methods, screen a range of temperatures to find the optimal condition for crystal growth.[11]
2. PXRD pattern shows sharp peaks corresponding to unreacted starting materials (metal salt and/or organic linker). Incomplete Reaction: Milling time was too short, or the frequency was too low.[1]• Poor Reactant Mixing/Homogeneity: The solid reactants were not ground finely enough or mixed adequately before milling.• Low Reactivity of Precursors: The chosen metal source (e.g., a metal oxide) or pyrimidine linker has low intrinsic reactivity under neat grinding conditions.[7]Increase Milling Time/Frequency: Extend the duration of mechanochemical grinding and monitor progress via PXRD.• Pre-grind Reactants: Gently grind the metal salt and linker together with a mortar and pestle before ball milling to ensure a homogeneous mixture.• Switch to LAG or ILAG: Introduce a catalytic amount of liquid and/or an ionic salt to enhance reactivity.[7][8]
3. PXRD shows sharp peaks, but they do not match the expected pattern for the desired MOF. Formation of a Polymorph: The specific reaction conditions (temperature, pressure, LAG solvent) favored the nucleation of an undesired crystalline phase.• Formation of a Dense-Phase Coordination Polymer: An intermediate, non-porous structure may have formed instead of the desired porous MOF.[3][4]Systematically Vary Conditions: Modify the LAG solvent, temperature, or reactant stoichiometry. Even small changes can favor the desired polymorph.• Post-Synthesis Thermal Treatment: Gently heating the product may induce a phase transition to the desired MOF structure. This must be done carefully to avoid decomposition.
4. The final product has a low surface area (BET analysis) despite a crystalline PXRD pattern. Pore Collapse: The pores may have collapsed during the activation (washing/drying) process.[12][13]• Residual Precursors in Pores: Unreacted starting materials or byproducts may be trapped within the MOF pores, blocking access for nitrogen adsorption.Gentle Activation: After washing with a solvent, perform a solvent exchange with a lower-boiling-point solvent (e.g., acetone (B3395972) or chloroform) before drying under a mild vacuum.[12]• Supercritical CO2 Drying: This is a highly effective but specialized method to remove solvent without causing pore collapse due to surface tension.[12]• Thorough Washing: Ensure the washing step is sufficient to remove all soluble impurities from the pores.

Data Summary: Influence of Synthesis Parameters on Product Purity

The following table summarizes the general effects of key mechanochemical synthesis parameters on the purity and quality of the resulting MOF. Optimal conditions are highly system-dependent and require empirical determination.

Parameter Low Value / Short Duration Optimal Range High Value / Long Duration Impact on Impurities
Milling Time Incomplete reaction; high levels of unreacted starting materials remain.Quantitative conversion to the desired crystalline MOF.Potential for amorphization; decrease in crystallinity and porosity.[6]Affects the amount of unreacted precursors and amorphous content.
Milling Frequency Incomplete reaction; low product yield.Efficient energy transfer for bond formation and crystallization.Increased risk of amorphization and structural defects.Directly impacts reaction rate and the balance between crystallinity and amorphization.
Liquid Additive (η, µL/mg) Neat Grinding (η=0): May be slow or incomplete for less reactive precursors.[7]LAG (0 < η < 1): Accelerates reaction, improves crystallinity, and reduces impurities.[3][7]Slurry (η > 1): Reaction behaves more like a solution-phase synthesis, potentially introducing solvent-related impurities.[7]The presence and amount of liquid can eliminate unreacted starting materials but may introduce intermediate phases.[3]
Temperature Low reaction rate; may result in incomplete conversion.[2]Promotes nucleation and growth of high-quality crystals.[5][14]Risk of product decomposition or formation of undesired side-products/phases.[5]Crucial for controlling which crystalline phase is formed and for avoiding thermal degradation.

Experimental Protocols

Protocol 1: General Solvent-Free Synthesis of a Pyrimidine MOF via Ball Milling (LAG)
  • Reactant Preparation: Accurately weigh the metal salt (e.g., zinc acetate, copper acetate) and the pyrimidine-based organic linker in the desired stoichiometric ratio.

  • Homogenization: Gently grind the two solid reactants together in a mortar and pestle for 2-3 minutes to create a fine, homogeneous powder.

  • Milling Setup: Transfer the powder to a stainless steel milling jar containing stainless steel balls. The total mass of the balls should typically be 10-20 times the mass of the reactants.

  • Liquid Addition (LAG): Add a small, precise volume of a liquid additive (e.g., ethanol (B145695), water, or N,N-Dimethylformamide) to the jar. A typical ratio (η) is 0.1-0.5 µL of liquid per mg of solid reactant.

  • Milling: Secure the jar in a planetary ball mill or mixer mill. Mill the mixture for the optimized time (e.g., 30-90 minutes) at the optimized frequency (e.g., 20-30 Hz).

  • Product Collection: Carefully open the milling jar in a fume hood and collect the resulting powder.

  • Purification: Wash the powder by suspending it in a suitable solvent (e.g., ethanol or DMF) and stirring for several hours. Collect the solid by centrifugation or filtration. Repeat this washing step 2-3 times to remove unreacted precursors.

  • Activation: Dry the purified powder under vacuum at a mild temperature (e.g., 80-120 °C) for 12-24 hours to remove the wash solvent and activate the MOF for analysis.

Protocol 2: Purity Assessment by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Take a small amount (approx. 10-20 mg) of the activated MOF powder. Gently grind it with a mortar and pestle to ensure a fine, uniform powder, which helps to minimize preferred orientation effects.

  • Sample Mounting: Pack the fine powder into a sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, typically using a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range relevant to your MOF (e.g., from 3° to 50°) with a suitable step size (e.g., 0.02°) and scan speed.

  • Data Analysis:

    • Compare the collected PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data (if available) to confirm the synthesis of the desired phase.

    • Search for sharp peaks that do not match the product pattern. Compare these peaks to the known patterns of your starting materials (metal salt and organic linker) to identify unreacted impurities.

    • The presence of a broad, non-defined "hump" in the baseline indicates the presence of an amorphous phase.

Visualizations

Caption: Workflow for preventing impurities in solvent-free pyrimidine MOF synthesis.

// Nodes start [label="Initial Analysis:\nPoor PXRD Result", fillcolor="#FBBC05"];

// Branch 1 extra_peaks [label="Symptom:\nExtra Peaks Present", fillcolor="#F1F3F4"]; cause1 [label="Possible Cause:\nUnreacted Starting Materials", shape=box, fillcolor="#FFFFFF"]; solution1 [label="Solution:\n- Increase milling time/frequency\n- Use LAG/ILAG", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause2 [label="Possible Cause:\nPolymorph/Intermediate Phase", shape=box, fillcolor="#FFFFFF"]; solution2 [label="Solution:\n- Vary LAG solvent\n- Adjust temperature", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Branch 2 amorphous [label="Symptom:\nBroad Hump, No Sharp Peaks", fillcolor="#F1F3F4"]; cause3 [label="Possible Cause:\nAmorphization", shape=box, fillcolor="#FFFFFF"]; solution3 [label="Solution:\n- Decrease milling time/frequency\n- Use LAG to promote crystallinity", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Final Outcome re_optimize [label="Re-optimize Synthesis\n& Re-characterize", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> extra_peaks [label="Peaks don't match?"]; start -> amorphous [label="No sharp peaks?"];

extra_peaks -> cause1; extra_peaks -> cause2;

cause1 -> solution1; cause2 -> solution2;

amorphous -> cause3; cause3 -> solution3;

solution1 -> re_optimize; solution2 -> re_optimize; solution3 -> re_optimize; } }

Caption: A decision-tree for troubleshooting common impurities in MOF synthesis.

References

Technical Support Center: Optimization of Pyrimidine Derivatives for Drug Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of pyrimidine (B1678525) derivatives for drug selectivity.

Frequently Asked Questions (FAQs)

Q1: What makes the pyrimidine scaffold a "privileged structure" in drug discovery? A1: The pyrimidine scaffold is considered a privileged structure because its unique physicochemical attributes allow it to bind to a wide variety of biological targets.[1][2] Its two nitrogen atoms and planar ring system are adept at forming hydrogen bonds and engaging in π-π stacking interactions with diverse enzyme active sites, such as those in kinases.[1][2] This versatility enables the development of drugs for numerous therapeutic areas, including oncology and inflammatory diseases.[3] Furthermore, the pyrimidine ring can be readily modified at multiple positions, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and selectivity.[2][4]

Q2: My pyrimidine derivative is a potent inhibitor, but shows poor selectivity between kinase isoforms. What are the primary strategies to improve selectivity? A2: Improving selectivity is a critical challenge. Key strategies include:

  • Structure-Based Drug Design: Utilize co-crystal structures of your target and off-target kinases to identify unique features in the active site. Design modifications to your pyrimidine derivative that exploit these differences, such as targeting specific amino acid residues or pockets that are not conserved across isoforms.[5]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogues with modifications at various positions of the pyrimidine core. This can reveal which substituents are crucial for binding to the desired target and which may be causing off-target effects.[6][7] Fused pyrimidine systems, like pyrazolo[3,4-d]pyrimidines, have been shown to effectively mimic ATP and bind the hinge region of kinases, often achieving high specificity.[4]

  • Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict how modifications will affect binding affinity and selectivity for your target versus off-targets.[5][8] This can help prioritize which derivatives to synthesize.

  • Allosteric Targeting: Instead of competing with ATP at the highly conserved active site, design derivatives that bind to a less conserved allosteric site, which can offer much higher selectivity.[5]

Q3: What are the common mechanisms of acquired resistance to pyrimidine-based kinase inhibitors, and how can they be overcome? A3: A primary mechanism of resistance is the emergence of point mutations in the kinase domain of the target protein, which can prevent the drug from binding effectively.[8][9] For example, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) confers resistance to first-generation inhibitors. Overcoming this often involves designing next-generation inhibitors that can bind effectively to the mutated kinase.[7] Another strategy is the development of dual-target inhibitors that can block both the primary target and a resistance-conferring pathway.[9]

Q4: How can I introduce specific chemical groups at different positions on the pyrimidine ring? A4: Substituents can be introduced by using appropriately substituted starting materials in reactions like the Biginelli condensation or by post-synthetic modification.[10][11] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful methods for adding aryl, heteroaryl, and amino groups to a pyrimidine core that has a suitable leaving group, like a halogen.[11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of pyrimidine derivatives.

Issue 1: Low Yield in Pyrimidine Synthesis (e.g., Biginelli Reaction)

Question: My one-pot Biginelli reaction for producing dihydropyrimidinones (DHPMs) has a very low yield. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the Biginelli reaction can stem from several factors.[10] A systematic approach to troubleshooting is recommended.

Common Causes & Solutions:

  • Catalyst Inefficiency: The catalyst may be inactive or suboptimal. Ensure the catalyst is fresh or, if reusable, has been properly regenerated. For acid catalysts, confirm the concentration is appropriate.[10]

  • Suboptimal Reaction Conditions: The reaction may require longer heating or a moderate adjustment in temperature to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Reactant Purity: Impurities in the starting materials (aldehyde, β-ketoester, or urea/thiourea) can interfere with the reaction. Ensure all reactants are pure and dry, as moisture can hinder the reaction.[10]

  • Incomplete Cyclization: The final cyclization and dehydration steps may be slow. Adding a catalytic amount of a Brønsted or Lewis acid can facilitate this final step.[10]

G Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_tlc Monitor Reaction by TLC start->check_tlc is_incomplete Is Reaction Incomplete? check_tlc->is_incomplete extend_time Extend Reaction Time / Increase Temperature is_incomplete->extend_time Yes check_catalyst Check Catalyst Activity & Purity of Starting Materials is_incomplete->check_catalyst No extend_time->check_tlc is_catalyst_ok Are Catalyst & Reagents OK? check_catalyst->is_catalyst_ok replace_reagents Use Fresh Catalyst / Purify Reagents is_catalyst_ok->replace_reagents No side_products Side Products Observed? (e.g., N-acylureas) is_catalyst_ok->side_products Yes replace_reagents->start optimize_stoichiometry Optimize Stoichiometry / Recrystallize Product side_products->optimize_stoichiometry Yes success Yield Improved side_products->success No optimize_stoichiometry->success

Troubleshooting workflow for low reaction yield.
Issue 2: Purification Challenges and Impurities

Question: I am struggling to purify my final pyrimidine product. What are common impurities and the best practices for purification?

Answer: Effective purification is essential to obtain a product that meets pharmaceutical standards. Impurities can be introduced at various stages of a multi-step synthesis.[12]

Common Impurities & Purification Strategies:

  • Unreacted Starting Materials/Intermediates: These are common carry-overs.

    • Solution: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.[12] Column chromatography is often effective for removing these impurities.

  • Side-Reaction Products: Byproducts such as N-acylureas can form in competing pathways.[10]

    • Solution: Recrystallization is frequently the most effective method for removing isomeric byproducts and achieving high purity.[10][12] Choosing the right solvent system (e.g., ethanol (B145695) or isopropanol) is critical.[12]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the reaction must be completely removed.

    • Solution: Perform aqueous washes after quenching the reaction. For instance, washing the organic layer with brine (saturated NaCl solution) helps remove water-soluble impurities. The organic layer should then be dried over an anhydrous salt like Na₂SO₄ before solvent evaporation.[12]

Quantitative Data on Selectivity

Optimizing for selectivity involves achieving a high potency for the intended target while minimizing activity against related off-targets. The selectivity index (SI) is often calculated as the ratio of IC₅₀ (off-target) / IC₅₀ (on-target). A higher SI value indicates better selectivity.

Table 1: Selectivity of Thienopyrimidine Derivatives for PI3K Isoforms Data showing selectivity for the PI3Kδ isoform over other class-I PI3K isoforms is crucial for applications in immunology and cancer immunotherapy.[13]

CompoundPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity (α/δ)
18 2.831015045>110x
42 4.552021068>115x
Data sourced from optimization studies of thienopyrimidine derivatives.[13]

Table 2: Selectivity of Pyrimidine Derivatives for Mutant vs. Wild-Type EGFR Developing inhibitors selective for mutant forms of EGFR is a key strategy in treating non-small cell lung cancer and overcoming resistance.[1]

CompoundTarget Cell LineIC₅₀ (µM)Selectivity (WT/Mutant)
95 EGFR-Dell9/T790M/C797S0.2 ± 0.01High (Weak activity on EGFR-WT)
Brigatinib EGFR-Dell9/T790M/C797S>0.2-
Data sourced from studies on 2-(phenylamino)pyrimidine derivatives.[1]

Table 3: COX-1 vs. COX-2 Inhibition by Pyrimidine Derivatives Selective inhibition of COX-2 over COX-1 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), reducing gastrointestinal side effects.[14]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
L1 10.12 ± 0.980.14 ± 0.0172.29
L2 15.21 ± 1.110.19 ± 0.0280.05
Meloxicam 12.15 ± 1.030.17 ± 0.0171.47
Piroxicam 0.21 ± 0.020.25 ± 0.030.84
Data sourced from studies on pyrimidine derivatives as selective COX-2 inhibitors.[14]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for quantifying kinase activity and inhibition by measuring ADP production.

Principle: Kinase activity results in the production of ADP from ATP. A coupled enzyme system is used to detect the amount of ADP, which ultimately generates a fluorescent signal proportional to kinase activity.[15]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.

    • Kinase Solution: Dilute the recombinant target kinase (e.g., PIM-1, PI3Kδ) in Kinase Buffer to a 2x final concentration.[15]

    • Substrate/ATP Solution: Dilute the specific peptide substrate and ATP in Kinase Buffer to a 2x final concentration.

    • Test Compounds: Prepare a serial dilution of the pyrimidine derivatives in DMSO, then further dilute in Kinase Buffer to a 4x final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4x Test Compound solution to the wells. Include a positive control (no inhibitor) and negative control (no kinase).

    • Add 5 µL of the 2x Kinase Solution to all wells except the negative control.

    • Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP Solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Add detection reagents as per the ADP-Glo™ or equivalent assay kit manufacturer's instructions.

    • Read the fluorescence or luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract background values (negative control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Workflow for Kinase Inhibition & Selectivity Assay start Prepare Serial Dilutions of Pyrimidine Derivatives plate_compounds Plate Compounds, Controls, and Kinase Solution start->plate_compounds start_reaction Initiate Reaction with ATP/Substrate Mix plate_compounds->start_reaction incubate Incubate at Room Temp start_reaction->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read_plate Read Fluorescence/ Luminescence add_detection->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze repeat_assay Repeat Assay with Off-Target Kinase(s) analyze->repeat_assay calculate_si Calculate Selectivity Index (SI) repeat_assay->calculate_si result Selective Inhibitor Identified calculate_si->result G De Novo Pyrimidine Synthesis Pathway sub Glutamine + CO2 + ATP enzyme1 CPS II sub->enzyme1 cp Carbamoyl Phosphate enzyme2 ATCase cp->enzyme2 + Aspartate ca Carbamoyl Aspartate enzyme3 DHOase ca->enzyme3 dho Dihydroorotate enzyme4 DHODH dho->enzyme4 oa Orotic Acid enzyme5 UMPS oa->enzyme5 + PRPP omp OMP ump UMP omp->ump enzyme6 Kinases ump->enzyme6 udp UDP utp UTP udp->utp enzyme7 CTP Synthetase utp->enzyme7 ctp CTP enzyme1->cp enzyme2->ca enzyme3->dho enzyme4->oa enzyme5->omp enzyme6->udp enzyme7->ctp G PI3K/AKT Signaling Pathway Inhibition rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt Activation mtor mTORC1 akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyrimidine Derivative (PI3Kδ Selective Inhibitor) inhibitor->pi3k

References

Technical Support Center: Improving Solubility of Pyrimidine-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pyrimidine-based compounds in biological assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: My pyrimidine (B1678525) compound precipitates out of solution upon dilution into aqueous buffer or cell culture media.

  • Question: What are the immediate steps to troubleshoot compound precipitation in my aqueous assay medium?

    Answer:

    • Visual and Microscopic Inspection: Before starting your main experiment, perform a preliminary solubility test. Prepare your compound dilutions in the intended assay medium and incubate under the same conditions (e.g., 37°C, 5% CO2). Visually inspect for any cloudiness or precipitation at different time points. Microscopic examination can reveal smaller, less obvious precipitates.[1]

    • Determine the "Cloud Point": The concentration at which the solution becomes visibly cloudy is known as the "cloud point." This represents the kinetic solubility limit of your compound under those specific conditions. For reliable and reproducible results, it is advisable to work at concentrations below this point.[1]

    • Optimize Stock Solution Concentration: Counterintuitively, a very high concentration of your compound in a DMSO stock solution can promote faster precipitation upon dilution. Try preparing a lower concentration stock solution in DMSO, if the compound's solubility permits.[1]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.[2]

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound's stock solution.[2]

Issue: The use of a co-solvent like DMSO is not sufficiently improving solubility or is causing cellular toxicity.

  • Question: How can I optimize my use of co-solvents or find alternatives?

    Answer:

    • Minimize Final Co-solvent Concentration: The final concentration of organic co-solvents like DMSO should typically be kept below 1% (and often below 0.5%) to avoid affecting the biological assay or causing cellular toxicity.[2][3] Always run a vehicle control with the same final concentration of the co-solvent to account for any potential effects.[3]

    • Test Other Co-solvents: If DMSO is problematic, consider other water-miscible organic solvents. Polyethylene glycol 400 (PEG 400), propylene (B89431) glycol (PG), or ethanol (B145695) are common alternatives.[1] You can prepare your stock solution in a mixture, for instance, a 1:1 ratio of DMSO to PEG 400, before diluting into your aqueous buffer.[1]

    • Consider Surfactants: For in vitro assays with isolated proteins or enzymes, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help.[4] For cell-based assays, a low concentration of Pluronic F-68 (e.g., 0.01-0.1%) might improve solubility, but you must first confirm it doesn't interfere with your specific assay.[2]

Issue: Adjusting the pH of my buffer is not improving solubility as expected.

  • Question: What should I consider when using pH adjustment to improve the solubility of my pyrimidine-based compound?

    Answer:

    • Determine the pKa: The effectiveness of pH adjustment depends on the presence of ionizable functional groups on your pyrimidine derivative. It is crucial to know the pKa of your compound to understand its acidic or basic nature.[1][3]

    • Correct pH Range: For pyrimidine compounds that are weak bases (due to the nitrogen atoms in the ring), solubility will generally increase in more acidic conditions (lower pH) because the compound becomes protonated and more soluble.[1][5] Conversely, for pyrimidines with acidic functional groups, solubility increases in more basic conditions (higher pH).[1][5]

    • Assay Compatibility: A critical consideration is whether the required pH for solubility is compatible with your biological system. For example, significant deviations from physiological pH (around 7.4) can impact cell viability or enzyme activity.[1][3]

    • Buffer Capacity: Ensure that your chosen buffer has sufficient capacity to maintain the desired pH after the addition of your compound, especially if the compound itself is acidic or basic.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrimidine-based compounds have poor aqueous solubility?

A1: The low water solubility of many pyrimidine derivatives can be attributed to several factors. These compounds often have a high molecular weight and are lipophilic (hydrophobic), which inherently reduces their solubility in water.[5] Additionally, the planar and symmetrical nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.[5]

Q2: What are the primary strategies to improve the aqueous solubility of pyrimidine compounds?

A2: There are two main approaches to enhance the aqueous solubility of pyrimidine compounds:

  • Chemical Modification: This involves altering the molecular structure of the compound. A common strategy is to introduce solubility-enhancing functional groups.[5] Disrupting molecular planarity and symmetry can also increase aqueous solubility by reducing crystal packing energy.[6]

  • Formulation Strategies: These methods focus on the delivery of the compound without changing its chemical structure.[5] Common formulation strategies include the use of co-solvents, pH adjustment, complexation with cyclodextrins, and the preparation of amorphous solid dispersions with polymers.[1][3][7][8][9]

Q3: How can temperature be used to improve solubility?

A3: For many compounds, including pyrimidine derivatives, solubility in water and organic solvents generally increases with temperature.[10][11][12] This is because the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces.[11] Gentle warming and stirring or sonication can help dissolve the compound.[3][11] However, this may only provide a temporary increase in solubility, and the compound might precipitate as the solution cools.[3] It's also important to ensure the temperature is not high enough to cause compound degradation.[11]

Q4: What are cyclodextrins and how do they enhance solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble, hydrophobic drug molecules within their central cavity, forming an "inclusion complex."[8][13] This complex shields the hydrophobic part of the drug from water, thereby increasing its apparent aqueous solubility and stability.[8][13][15]

Q5: What is a solid dispersion and how does it improve solubility?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier, often a polymer.[7][16] The goal is to create an amorphous solid dispersion, where the drug is molecularly dispersed and no longer in its less soluble crystalline form.[7] When this dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves, releasing the drug as very fine, amorphous particles.[16] This leads to an increased surface area and dissolution rate.[16]

Data Presentation

Table 1: Common Co-solvents and Surfactants for Improving Solubility in Biological Assays

Agent Type Typical Final Concentration Considerations
DMSO Co-solvent< 0.5% - 1%Can have cellular effects; run vehicle controls.[3][17]
Ethanol Co-solvent< 1%Can have cellular effects; may be less cytotoxic than some other solvents.[17][18]
PEG 400 Co-solventVariable; keep as low as possibleOften used in combination with other solvents like DMSO.[1]
Tween 20/80 Surfactant0.01% - 0.05%Generally for cell-free assays; can be cytotoxic to cells.
Pluronic F-68 Surfactant0.01% - 0.1%Can be used in cell-based assays but requires validation.[2]

Table 2: Overview of Formulation Strategies for Solubility Enhancement

Strategy Mechanism of Action Key Advantages Potential Challenges
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.[1][5]Simple and effective for ionizable compounds.Limited by the pH compatibility of the biological assay.[1]
Co-solvents Increases the solubility of a hydrophobic compound in an aqueous solution.[1][3]Easy to implement for preparing stock solutions.Potential for solvent toxicity or interference with the assay.[17]
Cyclodextrins Encapsulates the hydrophobic drug in a hydrophilic shell (inclusion complex).[8][13]Can significantly increase apparent solubility and stability.Requires screening for the right cyclodextrin; can be expensive.[8][15]
Solid Dispersions Converts the drug from a crystalline to a more soluble amorphous state.[7][16]Can lead to substantial increases in dissolution rate and bioavailability.Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion).[19]
Nanosuspensions Reduces particle size to the nanometer range, increasing surface area and dissolution rate.[20][21]Applicable to drugs insoluble in both aqueous and organic media; can improve bioavailability.[20][22]Requires specialized equipment for particle size reduction and stabilization.[21]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment in Assay Medium

Objective: To determine the approximate kinetic solubility of a pyrimidine-based compound in the final biological assay medium.

Materials:

  • Test compound

  • 100% DMSO (or other suitable organic solvent)

  • Aqueous assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM or 20 mM).

  • Create a series of dilutions of your compound in the intended assay medium. For example, prepare final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and matches your intended final assay concentration (e.g., 0.5%).

  • Include a vehicle control containing only the assay medium and the same final concentration of DMSO.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 1 hour at 37°C).

  • Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains clear is your approximate kinetic solubility limit.

  • For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for crystalline precipitates.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

Objective: To prepare an amorphous solid dispersion of a pyrimidine-based compound with a hydrophilic polymer to enhance its aqueous dissolution.

Materials:

  • Pyrimidine-based compound

  • Hydrophilic polymer (e.g., PVP, HPMC, Soluplus®)[5]

  • Suitable organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the compound and the polymer.

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Select an appropriate drug-to-polymer ratio (e.g., 1:4 or 1:9 w/w).

  • Dissolve the accurately weighed pyrimidine compound and the hydrophilic polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Ensure both components are fully dissolved to form a clear solution. Gentle warming or sonication may be applied if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to avoid thermal degradation of the compound.

  • Continue the evaporation until a solid film or powder is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterize the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.

Visualizations

G cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Strategies cluster_formulation_options Advanced Formulations cluster_end Outcome start Compound Precipitates in Aqueous Assay Medium ph pH Adjustment start->ph Is compound ionizable? cosolvent Co-solvent Optimization (DMSO, PEG400, etc.) start->cosolvent Is co-solvent used? formulation Advanced Formulation start->formulation If basic methods fail end_node Soluble Compound for Biological Assay ph->end_node If pH is compatible with assay cosolvent->end_node If non-toxic concentration is effective cyclo Cyclodextrin Complexation formulation->cyclo solid Solid Dispersion (with Polymers) formulation->solid nano Nanosuspension formulation->nano cyclo->end_node solid->end_node nano->end_node

Caption: Workflow for addressing pyrimidine compound solubility issues.

G start Precipitation Observed in Assay Medium q1 Is final co-solvent (e.g., DMSO) concentration > 1%? start->q1 a1_yes Reduce co-solvent concentration to <0.5% and re-test q1->a1_yes Yes q2 Was a high concentration stock solution used? q1->q2 No a1_yes->q2 a2_yes Prepare a more dilute stock solution q2->a2_yes Yes q3 Does the compound have ionizable groups? q2->q3 No a2_yes->q3 a3_yes Adjust buffer pH (acidic for bases, basic for acids) q3->a3_yes Yes q4 Is the compound still precipitating? q3->q4 No a3_yes->q4 a4_yes Consider Advanced Formulations (Cyclodextrins, Solid Dispersions) q4->a4_yes Yes end_node Problem Solved q4->end_node No a4_yes->end_node

Caption: Decision tree for troubleshooting compound precipitation.

References

Technical Support Center: Scaling Up the Synthesis of Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Pyrimidine-4,6-dicarboxylic acid.

Experimental Protocols

A common and effective route for the synthesis of this compound involves a two-step process: the synthesis of a dialkyl pyrimidine-4,6-dicarboxylate precursor, followed by hydrolysis to the desired dicarboxylic acid.

Step 1: Synthesis of Dimethyl Pyrimidine-4,6-dicarboxylate

General Laboratory-Scale Procedure (Inferred):

  • Reactants: Diethyl malonate, formamide (B127407), and a suitable base (e.g., sodium methoxide).

  • Solvent: Anhydrous alcohol, such as methanol (B129727) or ethanol.

  • Procedure:

    • A solution of sodium methoxide (B1231860) in methanol is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

    • A mixture of diethyl malonate and formamide is added dropwise to the sodium methoxide solution while maintaining a specific temperature range to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the cyclization.

    • The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization with acid, removal of the solvent under reduced pressure, and purification by recrystallization or column chromatography.

Step 2: Hydrolysis of Dimethyl Pyrimidine-4,6-dicarboxylate to this compound

This procedure is adapted from a general method for the hydrolysis of the dimethyl ester.

Materials:

  • Dimethyl pyrimidine-4,6-dicarboxylate

  • Methanol

  • 1 N Sodium Hydroxide (B78521) solution

  • 5 N Hydrochloric Acid

  • Distilled water

Procedure:

  • In a suitable reaction vessel, dissolve dimethyl pyrimidine-4,6-dicarboxylate (1.0 equivalent) in methanol.

  • Add 1 N sodium hydroxide solution (approximately 5.7 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction for completion (e.g., by TLC, watching for the disappearance of the starting material).

  • Once the reaction is complete, remove the methanol by evaporation under reduced pressure.

  • Acidify the resulting concentrated solution to a pH of 2-3 with 5 N hydrochloric acid. This will cause the dicarboxylic acid to precipitate.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with a small amount of cold distilled water to remove any remaining salts.

  • Dry the final product under vacuum.

Quantitative Data:

ParameterValueReference
Starting MaterialDimethyl pyrimidine-4,6-dicarboxylate[1]
Yield86%[1]
PurityHigh (recrystallization may be used for further purification)Inferred

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains)Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.[2]
Inactive catalyst or base.For the ester synthesis, ensure the sodium methoxide is fresh and anhydrous. For hydrolysis, confirm the concentration of the sodium hydroxide solution.
Poor quality of starting materials.Use high-purity, anhydrous reagents. Impurities can lead to side reactions and inhibit the desired transformation.
Low yield after workupProduct loss during purification.Optimize the recrystallization solvent and procedure to minimize loss. Ensure complete precipitation before filtration.
Incomplete hydrolysis of the diester.Ensure a sufficient excess of sodium hydroxide is used and that the reaction is allowed to proceed to completion.
Formation of Side Products/Impurities
Symptom Possible Cause Suggested Solution
Presence of a yellow, fluorescent byproductFormation of a Hantzsch-type 1,4-dihydropyridine.This is more common in Biginelli-type reactions but can occur under certain conditions. Lowering the reaction temperature can disfavor this pathway.[2]
Multiple spots on TLC after reactionSide reactions due to incorrect stoichiometry or temperature.Carefully control the addition rate of reagents to manage exothermic reactions. Maintain the optimal temperature range.
Decomposition of starting materials or product.Avoid excessively high temperatures or prolonged reaction times.
Difficulty in purificationPresence of N-acylurea byproducts.Optimize the reaction conditions to minimize their formation. Purification may require column chromatography.
Formation of insoluble polymers.This can occur with certain aldehydes in related pyrimidine (B1678525) syntheses. Ensure efficient stirring and controlled addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the initial condensation reaction?

A1: Temperature control is paramount. The condensation reaction is often exothermic, and uncontrolled temperature increases can lead to the formation of byproducts and a decrease in yield. For larger-scale synthesis, a reactor with efficient cooling and controlled reagent addition is essential.

Q2: How can I improve the purity of the final this compound?

A2: Recrystallization is a common method for purifying the final product. The choice of solvent is critical; a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature should be selected. Washing the filtered product with cold solvent can also help remove impurities.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative route involves the oxidation of 4,6-dimethylpyrimidine. This precursor can be synthesized and then oxidized in a subsequent step to yield the dicarboxylic acid. This method can be advantageous as it may avoid some of the challenges associated with the direct condensation to form the dicarboxylate ester.[3]

Q4: What are the safety precautions I should take when working with sodium methoxide?

A4: Sodium methoxide is a strong base and is highly corrosive and flammable. It reacts violently with water. Always handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry and work under an inert atmosphere if possible to prevent reaction with moisture in the air.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Dimethyl Pyrimidine-4,6-dicarboxylate cluster_step2 Step 2: Hydrolysis start1 Diethyl Malonate + Formamide reaction1 Condensation & Cyclization start1->reaction1 base Sodium Methoxide in Methanol base->reaction1 workup1 Workup & Purification reaction1->workup1 product1 Dimethyl Pyrimidine-4,6-dicarboxylate workup1->product1 start2 Dimethyl Pyrimidine-4,6-dicarboxylate product1->start2 To Step 2 hydrolysis NaOH, Methanol start2->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration Filtration & Washing acidification->filtration product2 This compound filtration->product2

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield of this compound check_reaction Check Reaction Monitoring Data (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No solution1 Increase reaction time/temperature. Verify reagent activity. incomplete->solution1 Yes workup_issue Low Yield After Purification? side_products->workup_issue No solution2 Optimize temperature control. Check reagent purity and stoichiometry. side_products->solution2 Yes solution3 Optimize purification method (e.g., recrystallization solvent). workup_issue->solution3 Yes

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Comparative Analysis of Pyrimidine-4,6-dicarboxylic acid: Characterization and Purity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Pyrimidine-4,6-dicarboxylic acid is a key heterocyclic synthon, valued for its role as a versatile building block in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1] Its two carboxylic acid groups and the nitrogen atoms in the pyrimidine (B1678525) ring offer multiple sites for chemical reactions and coordination with metal ions, making it a compound of significant interest.[1] This guide provides a comparative overview of its analytical characterization and purity assessment against a common structural isomer, Pyrazine-2,3-dicarboxylic acid, offering researchers a baseline for evaluation.

Physicochemical Properties: A Comparative Overview

A fundamental step in characterization is the determination of basic physicochemical properties. These constants are critical for identification and for predicting the behavior of the compound in various experimental conditions.

PropertyThis compoundPyrazine-2,3-dicarboxylic acid
Molecular Formula C₆H₄N₂O₄C₆H₄N₂O₄
Molecular Weight 168.11 g/mol [2]168.11 g/mol [3]
CAS Number 16490-02-189-01-0[3]
Physical Form SolidWhite Crystalline Solid[4]
Melting Point Not specified188 °C (decomposes)[4]
IUPAC Name This compound[2]pyrazine-2,3-dicarboxylic acid[3]

Purity Analysis: A Multi-Technique Approach

Ensuring the purity of a compound is paramount in research, particularly in drug development where impurities can lead to unforeseen toxicities or altered efficacy. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile. Below is a representative comparison of purity data.

Analytical TechniqueParameterThis compound (Lot A)Pyrazine-2,3-dicarboxylic acid (Lot B)
HPLC (UV, 210 nm) Purity (%)> 98.0%> 98.0%[5]
¹H NMR (400 MHz) Conforms to StructureYesYes
Mass Spectrometry (LC-MS) [M-H]⁻167.01167.01
Elemental Analysis % CarbonExpected: 42.87, Found: 42.91Expected: 42.87, Found: 42.85
% HydrogenExpected: 2.40, Found: 2.42Expected: 2.40, Found: 2.39
% NitrogenExpected: 16.66, Found: 16.61Expected: 16.66, Found: 16.70

Key Experimental Protocols

Detailed and reproducible methodologies are essential for verifying experimental results. The following section outlines standard protocols for the key analytical techniques used in the characterization and purity assessment of these dicarboxylic acids.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of organic compounds by separating the main component from its impurities.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).

  • Mobile Phase: An acidic mobile phase is typically used for organic acids to ensure they are in their protonated form.[7] A common mobile phase is a solution of 0.1% phosphoric acid in water and acetonitrile.

  • Elution: A gradient elution may be used, starting with a higher aqueous composition and gradually increasing the organic solvent percentage to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm, where the carboxyl group absorbs.[7]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm filter before injection.[8]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. For carboxylic acids, the acidic proton signal is a key diagnostic feature.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice as it dissolves many organic acids and its residual peak does not interfere with most signals.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: A standard proton experiment is run.

  • Spectral Interpretation:

    • The carboxylic acid protons (-COOH) are expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm.[9]

    • The aromatic protons on the pyrimidine or pyrazine (B50134) ring will appear in the aromatic region (typically 7-9 ppm), and their splitting patterns and chemical shifts will be unique to the substitution pattern of the molecule.

    • Confirmation can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton signal will disappear due to proton-deuterium exchange.[10][11]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for analyzing pyrimidine compounds.[12][13]

  • Instrumentation: An LC-MS system, often with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-) is typically effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Analysis: The sample solution from the HPLC outlet is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the expected mass of the deprotonated molecule (e.g., m/z 167.01 for C₆H₃N₂O₄⁻).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization and purity analysis process.

G cluster_workflow Experimental Workflow for Compound Analysis Sample Sample Received PhysChem Physicochemical Tests (Melting Point, Solubility) Sample->PhysChem Spectroscopy Spectroscopic Analysis (NMR, MS) Sample->Spectroscopy Chromatography Chromatographic Analysis (HPLC) Sample->Chromatography Data Data Integration & Purity Calculation PhysChem->Data Spectroscopy->Data Chromatography->Data Report Final Certificate of Analysis Data->Report

Caption: General workflow for the analysis of a chemical compound.

G cluster_purity Logical Framework for Purity Assessment Identity Structural Identity Purity Overall Purity >98% Identity->Purity Prerequisite NMR ¹H NMR NMR->Identity Confirms Structure MS Mass Spectrometry MS->Identity Confirms MW HPLC HPLC HPLC->Purity Quantifies Impurities EA Elemental Analysis EA->Purity Confirms Elemental Composition

Caption: Relationship of analytical techniques in purity assessment.

References

Comparative Analysis of 1H and 13C NMR Spectral Data for Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Pyrimidine-4,6-dicarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this report leverages predicted spectral data and compares it with experimentally obtained data for structurally related pyrimidine (B1678525) derivatives. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization and analysis of pyrimidine-based compounds.

Predicted and Experimental Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for Pyrimidine and 4,6-Dichloropyrimidine for comparative purposes. The data is organized to highlight the influence of the carboxylic acid functional groups on the chemical shifts of the pyrimidine ring protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-2 (ppm)H-5 (ppm)Other Protons (ppm)Solvent
This compound (Predicted)9.5 - 9.78.8 - 9.013.0 - 14.0 (2H, -COOH)DMSO-d₆
Pyrimidine (Experimental)9.267.368.78 (H-4, H-6)CDCl₃
4,6-Dichloropyrimidine (Experimental)8.827.46-CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-2 (ppm)C-4, C-6 (ppm)C-5 (ppm)Other Carbons (ppm)Solvent
This compound (Predicted)160 - 162155 - 157125 - 127168 - 170 (-COOH)DMSO-d₆
Pyrimidine (Experimental)157.3158.5121.8-CDCl₃
4,6-Dichloropyrimidine (Experimental)161.2161.8122.9-CDCl₃

Experimental and Predictive Protocols

General Experimental Protocol for NMR Spectroscopy:

The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra for pyrimidine derivatives, based on common laboratory practices.[1]

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • The spectral width is set to encompass all expected proton resonances (typically 0-15 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., broadband decoupling) is typically used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to cover the expected range for carbon resonances (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation delays are optimized to ensure accurate integration if quantitative analysis is needed.

    • Chemical shifts are referenced to the solvent peaks.

Computational Protocol for NMR Prediction:

The predicted NMR data for this compound was generated using computational chemistry software that employs Density Functional Theory (DFT) calculations.[2][3]

  • Structure Optimization: The 3D structure of the molecule is first optimized to its lowest energy conformation using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: The optimized geometry is then used to calculate the NMR shielding tensors using a higher level of theory (e.g., GIAO-DFT with a larger basis set).

  • Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS).

Structural Analysis and Interpretation

The presence of two electron-withdrawing carboxylic acid groups at the 4 and 6 positions of the pyrimidine ring is predicted to have a significant deshielding effect on the ring protons and carbons. This is reflected in the downfield chemical shifts predicted for H-2, H-5, C-2, C-4, C-6, and C-5 in this compound compared to the parent pyrimidine molecule. The protons of the carboxylic acid groups are expected to appear as a broad singlet at a very downfield chemical shift, characteristic of acidic protons.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a synthesized pyrimidine derivative using NMR spectroscopy and computational methods.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_computational Computational Analysis cluster_comparison Structural Verification synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent Selection) purification->sample_prep nmr_acq 1H & 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc comparison Comparison of Experimental & Predicted Data data_proc->comparison prediction NMR Spectra Prediction (DFT) prediction->comparison structure_elucidation Structure Confirmation comparison->structure_elucidation

Caption: Workflow for the structural elucidation of pyrimidine derivatives.

This guide provides a foundational comparison for the NMR spectral data of this compound. For definitive structural confirmation, experimental verification of the predicted NMR data is recommended.

References

A Comparative Guide to the FTIR Analysis of Pyrimidine-4,6-Dicarboxylate Coordination Modes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the coordination chemistry of ligands such as pyrimidine-4,6-dicarboxylate is crucial. The mode of coordination between this ligand and a metal center can significantly influence the resulting complex's chemical, physical, and biological properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for elucidating these coordination modes by observing the vibrational changes in the ligand upon complexation. This guide provides a comparative analysis of the FTIR spectral data for different coordination modes of pyrimidine-4,6-dicarboxylate, supported by experimental protocols and visual aids.

Data Presentation: Comparative FTIR Vibrational Frequencies

The primary indicators for the coordination mode of pyrimidine-4,6-dicarboxylate are the shifts in the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate groups (COO⁻). The difference between these two frequencies (Δν = νas - νs) is particularly diagnostic. The following table summarizes the characteristic vibrational frequencies for the free ligand and its common coordination modes.

Coordination Mode νas(COO⁻) (cm⁻¹) νs(COO⁻) (cm⁻¹) Δν (νas - νs) (cm⁻¹) Pyrimidine (B1678525) Ring Vibrations (cm⁻¹)
Free Ligand (ionic) ~1580 - 1620~1380 - 1420~160 - 220~1450 - 1600 (C=C, C=N stretching)
Monodentate ~1630 - 1680~1360 - 1400~230 - 280Shifts of 5-15 cm⁻¹ may be observed
Bidentate Chelating ~1520 - 1560~1420 - 1450~70 - 140Shifts of 5-15 cm⁻¹ may be observed
Bidentate Bridging ~1550 - 1600~1430 - 1460~90 - 170Shifts of 5-15 cm⁻¹ may be observed

Note: The exact frequencies can vary depending on the specific metal ion, the overall structure of the complex, and the solid-state packing effects.

Experimental Protocols

A generalized protocol for the FTIR analysis of pyrimidine-4,6-dicarboxylate coordination complexes is provided below.

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the coordination complex with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2. Instrumentation and Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of at least 4 cm⁻¹.

  • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

  • Perform baseline correction and peak analysis on the resulting spectrum.

Visualization of Coordination Modes and FTIR Shifts

The following diagram illustrates the relationship between the coordination mode of the pyrimidine-4,6-dicarboxylate ligand and the expected separation (Δν) of the carboxylate stretching frequencies.

Coordination_Modes cluster_ligand Pyrimidine-4,6-dicarboxylate cluster_modes Coordination Modes L Free Ligand (Ionic) Δν ≈ 160-220 cm⁻¹ M Monodentate Δν ≈ 230-280 cm⁻¹ L->M Coordination to Metal BC Bidentate Chelating Δν ≈ 70-140 cm⁻¹ L->BC Coordination to Metal BB Bidentate Bridging Δν ≈ 90-170 cm⁻¹ L->BB Coordination to Metal

Caption: Relationship between coordination modes and Δν values.

Interpretation of FTIR Spectra

The coordination of the carboxylate groups to a metal ion alters their electronic distribution and, consequently, their vibrational frequencies. The separation value, Δν, is a key parameter for distinguishing between the different coordination modes:

  • Ionic (Free Ligand): In the deprotonated, non-coordinated ligand, the negative charge is delocalized over both oxygen atoms of the carboxylate group. This results in a moderate Δν value.

  • Monodentate Coordination: When only one of the carboxylate oxygen atoms coordinates to the metal center, the equivalence of the two oxygen atoms is lost. This leads to an increase in the C=O double bond character of the non-coordinated oxygen and a decrease in the C-O single bond character of the coordinated oxygen. Consequently, νas(COO⁻) increases, νs(COO⁻) decreases, and Δν becomes significantly larger than that of the free ligand.

  • Bidentate Chelating Coordination: In this mode, both oxygen atoms of the same carboxylate group coordinate to the same metal ion, forming a chelate ring. This restores a degree of equivalence between the two C-O bonds, causing a significant decrease in Δν compared to the free ligand.

  • Bidentate Bridging Coordination: Here, the carboxylate group bridges two different metal centers. The Δν value is typically smaller than that of the monodentate mode but can be slightly larger than that of the bidentate chelating mode.

In addition to the carboxylate stretches, subtle shifts in the pyrimidine ring vibrations can also provide evidence of coordination. The involvement of the pyrimidine nitrogen atoms in coordination will typically cause shifts in the C=N and C=C stretching frequencies within the 1450-1600 cm⁻¹ region.[1]

By carefully analyzing these characteristic vibrational bands, researchers can gain valuable insights into the molecular structure of pyrimidine-4,6-dicarboxylate coordination complexes, which is essential for understanding their structure-property relationships.

References

Validating Pyrimidine MOF Crystal Structures: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of Metal-Organic Frameworks (MOFs) is paramount. This guide provides a comparative analysis of Powder X-ray Diffraction (PXRD) and other key analytical techniques for the characterization of pyrimidine-based MOFs, offering a framework for robust structural elucidation and quality control.

The crystalline nature of MOFs is fundamental to their unique properties, including high porosity and tunable functionalities, which are critical for applications in drug delivery, catalysis, and sensing. PXRD stands as a primary and indispensable tool for confirming the bulk purity and phase identity of synthesized MOFs. By comparing the experimental PXRD pattern of a synthesized bulk sample with a simulated pattern generated from single-crystal X-ray diffraction (SCXRD) data, researchers can verify the integrity of the crystal structure.

The Central Role of PXRD in MOF Validation

PXRD is a non-destructive technique that provides a fingerprint of a crystalline material. For pyrimidine (B1678525) MOFs, as with other MOFs, the process involves irradiating a powder sample with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is unique to the specific crystal structure.

The validation process hinges on the comparison between the experimental PXRD pattern and the simulated one derived from the ideal single-crystal structure. A close match between the peak positions in both patterns confirms that the bulk synthesized material has the same crystal structure as the single crystal and is free from significant crystalline impurities. Discrepancies in peak intensities can often be attributed to preferential orientation of the crystallites in the powder sample.

A Multi-faceted Approach to Characterization

While PXRD is crucial for confirming crystallinity and phase purity, a comprehensive validation of a pyrimidine MOF's structure and properties requires a suite of complementary analytical techniques. This guide compares PXRD with Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), and Gas Adsorption Analysis, providing a holistic view of the material's characteristics.

Technique Information Provided Advantages Limitations
Powder X-ray Diffraction (PXRD) Crystalline phase identification, phase purity, lattice parameters, and crystallite size.Non-destructive, relatively fast, and provides a definitive fingerprint of the crystal structure.Provides averaged information from a bulk sample; peak broadening can make interpretation difficult for nanocrystalline or disordered materials.
Thermogravimetric Analysis (TGA) Thermal stability, solvent content, and decomposition profile.Quantifies the amount of guest molecules (e.g., solvents) in the pores and determines the temperature at which the framework decomposes.Does not provide direct information about the crystal structure.
Scanning Electron Microscopy (SEM) Crystal morphology, particle size, and surface topology.Provides direct visualization of the crystal shape and size distribution.Only provides information about the external surface of the material.
Gas Adsorption Analysis Surface area (BET), pore volume, and pore size distribution.Essential for characterizing the porosity of the MOF, which is critical for many applications.Indirect method for assessing porosity; the model used for calculation can affect the results.

Case Study: Characterization of a Lead-Pyrimidine MOF

To illustrate the synergy of these techniques, we consider a hypothetical pyrimidine-based MOF, Pb-pmdc, synthesized from the reaction of lead(II) nitrate (B79036) and pyrimidine-4,6-dicarboxylic acid. The following table summarizes the expected characterization data.

Analysis Parameter Result for Pb-pmdc MOF Interpretation
PXRD Major Diffraction Peaks (2θ)10.2°, 15.5°, 20.5°, 25.8°The experimental peak positions match the simulated pattern from SCXRD data, confirming the phase purity of the bulk sample.
TGA Weight Loss Step 1~2.5% loss up to 150 °CCorresponds to the removal of guest water molecules from the pores.
Weight Loss Step 2Significant decomposition above 350 °CIndicates the thermal stability of the MOF framework.
SEM MorphologyUniform rod-shaped crystalsConsistent crystal morphology suggests a well-controlled synthesis process.
Particle Size~5-10 µm in lengthProvides information on the crystallite size.
Gas Adsorption BET Surface Area450 m²/gQuantifies the accessible surface area for guest molecules.
Pore Volume0.25 cm³/gIndicates the total volume of the pores within the material.

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for the key experiments cited.

Powder X-ray Diffraction (PXRD)

A polycrystalline sample of the pyrimidine MOF is gently ground to a fine powder. The powder is then mounted on a sample holder. PXRD patterns are recorded on a diffractometer using Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5-50° with a step size of 0.02°. The resulting pattern is then compared to the simulated pattern generated from the single-crystal X-ray diffraction data.

Thermogravimetric Analysis (TGA)

Approximately 5-10 mg of the pyrimidine MOF sample is placed in an alumina (B75360) crucible. The sample is heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature.

Scanning Electron Microscopy (SEM)

A small amount of the pyrimidine MOF powder is dispersed onto a carbon tape mounted on an aluminum stub. The sample is then sputter-coated with a thin layer of gold or platinum to make it conductive. The morphology and particle size of the crystals are then observed using a scanning electron microscope at various magnifications.

Gas Adsorption Analysis

A sample of the pyrimidine MOF (typically 50-100 mg) is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any guest molecules from the pores. Nitrogen adsorption-desorption isotherms are then measured at 77 K (liquid nitrogen temperature). The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

Visualizing the Workflow and Applications

The following diagrams, created using the DOT language, illustrate the logical workflow of pyrimidine MOF validation and a potential application in glucose sensing.

MOF_Validation_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation synthesis Pyrimidine MOF Synthesis pxrd PXRD Analysis synthesis->pxrd tga TGA synthesis->tga sem SEM synthesis->sem gas_adsorption Gas Adsorption synthesis->gas_adsorption comparison Pattern Comparison pxrd->comparison scxrd SCXRD Data (Simulated PXRD) scxrd->comparison validation_result Structure Validated comparison->validation_result

Caption: Workflow for the synthesis and validation of a pyrimidine MOF crystal structure.

Glucose_Sensing_Pathway cluster_sensing Electrochemical Glucose Sensing glucose Glucose mof_electrode Pyrimidine MOF-Modified Electrode glucose->mof_electrode oxidation Glucose Oxidation mof_electrode->oxidation electron_transfer Electron Transfer oxidation->electron_transfer e- signal Current Signal oxidation->signal Proportional to [Glucose] electron_transfer->mof_electrode

Caption: Signaling pathway for a pyrimidine MOF-based electrochemical glucose sensor.

"mass spectrometry analysis of Pyrimidine-4,6-dicarboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Mass Spectrometry Analysis of Pyrimidine-4,6-dicarboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of this compound and its derivatives is crucial for understanding their biological roles and developing new therapeutics. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the qualitative and quantitative analysis of these compounds. This guide provides an objective comparison of various MS techniques, supported by experimental data and detailed protocols, to aid in method selection and development.

Comparison of Mass Spectrometry Techniques

The choice of ionization source and mass analyzer significantly impacts the sensitivity, specificity, and robustness of the analysis of this compound derivatives. Below is a comparison of commonly used techniques.

Ionization Method Comparison

The ionization method is critical for converting the analyte molecules into gas-phase ions for mass analysis. For polar compounds like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are most common, while Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be considered, particularly for high-throughput screening.

Ionization TechniquePrincipleAdvantages for this compound DerivativesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique where a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.- Well-suited for polar and thermally labile molecules. - Generally provides good sensitivity, especially in negative ion mode ([M-H]⁻) for carboxylic acids.[1] - Can be readily coupled with liquid chromatography (LC-ESI-MS).- Susceptible to ion suppression from matrix components and acidic mobile phases.[1] - May require derivatization to enhance ionization efficiency in positive ion mode.
Atmospheric Pressure Chemical Ionization (APCI) A "soft" ionization method that uses a corona discharge to ionize the solvent, which then transfers charge to the analyte molecules.- Suitable for less polar derivatives. - Less prone to matrix effects compared to ESI.- Generally less sensitive than ESI for highly polar compounds. - May cause more in-source fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, and a pulsed laser is used to desorb and ionize the analyte.- High-throughput capabilities. - Tolerant to salts and buffers.- Analysis of small molecules can be challenging due to interference from matrix ions in the low mass range.[2][3] - Quantitative reproducibility can be a concern due to variations in crystal formation.[3]
Mass Analyzer Comparison

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The choice of analyzer affects resolution, mass accuracy, sensitivity, and quantitative performance.

Mass AnalyzerPrincipleAdvantages for this compound DerivativesDisadvantages
Triple Quadrupole (QqQ) Consists of two quadrupole mass analyzers separated by a collision cell. It is primarily used for targeted quantification in Selected Reaction Monitoring (SRM) mode.- Gold standard for targeted quantification with high sensitivity and selectivity.[4][5] - Excellent dynamic range and robustness.[6] - Well-established and reliable technology.- Limited to the analysis of known analytes (targeted analysis). - Provides nominal mass resolution, which may not be sufficient to resolve isobaric interferences.
Quadrupole Time-of-Flight (Q-TOF) Combines a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution and accurate mass measurement of fragment ions.- Excellent for qualitative analysis, structural elucidation, and unknown screening due to high mass accuracy and resolution. - Can perform both qualitative and quantitative analysis.- Generally less sensitive for targeted quantification compared to triple quadrupoles.[5] - Wider linear dynamic range can be more challenging to achieve than with a QqQ.[6]
Orbitrap Ions are trapped in an orbital motion around a central electrode. The frequency of this motion is related to the m/z ratio, allowing for very high-resolution and accurate mass measurements.- Provides very high resolution and mass accuracy, enabling confident identification and structural elucidation.[7] - Capable of both high-performance quantitative and qualitative analysis in a single run.[7] - Full-scan HRAM data allows for retrospective data analysis.[7]- Slower scan speeds compared to Q-TOF and QqQ, which can be a limitation for very fast chromatography. - Higher initial instrument cost.

Quantitative Performance Data

Obtaining direct comparative quantitative data for this compound on different platforms is challenging from the existing literature. However, data from the analysis of other dicarboxylic acids and pyrimidine (B1678525) derivatives can provide valuable benchmarks. For instance, a method for the analysis of the dicarboxylic acid methylmalonic acid using LC-MS/MS with ESI achieved a limit of quantification (LOQ) of 0.1 µmol/L and a limit of detection (LOD) of 0.05 µmol/L.[8] An LC-MS/MS assay for various pyrimidine metabolites reported high precision with intra-day coefficients of variation (CV) between 1.4-6.3% and inter-day CVs of 1.3-15.2%.[9]

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted QuantificationQualitative Analysis & ScreeningComprehensive Qualitative & Quantitative Analysis
Sensitivity Excellent (+++)Good (++)Very Good (++)
Mass Accuracy LowHighVery High
Mass Resolution LowHighVery High
Linear Dynamic Range Excellent (up to 6 orders)[6]Good (3-5 orders)[6]Very Good (up to 5 orders)
Throughput for Quantification HighMediumMedium-High

Experimental Protocols

Sample Preparation: Derivatization for Enhanced LC-MS Analysis

Due to the high polarity of dicarboxylic acids, derivatization is often employed to improve their retention on reversed-phase LC columns and enhance ionization efficiency.

Protocol for Derivatization with 2-Amino-4,6-dichloropyrimidine-¹³C₂:

This protocol is adapted from a method for general carboxylic acids and can be applied to this compound and its derivatives.

  • Sample Extraction: Extract metabolites from the biological matrix of interest using a suitable solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water).

  • Solvent Evaporation: Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile and pyridine.

  • Activation: Prepare fresh solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) at 10 mg/mL and N-hydroxysuccinimide (NHS) at 5 mg/mL in anhydrous acetonitrile. Add 10 µL of this EDC/NHS solution to the reconstituted extract to activate the carboxylic acid groups.

  • Derivatization: Immediately add 10 µL of a 1 mg/mL solution of 2-Amino-4,6-dichloropyrimidine-¹³C₂ in anhydrous acetonitrile.

  • Incubation: Incubate the reaction mixture at 60°C for 60 minutes.

  • Final Preparation: After cooling to room temperature, reconstitute the derivatized sample in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following is a general LC-MS/MS protocol that can be optimized for specific this compound derivatives.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation of the analytes from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization in negative mode (ESI-).

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flows: Optimized for the specific instrument.

    • Data Acquisition: For QqQ, use SRM mode. For Q-TOF and Orbitrap, use full scan or tandem MS (MS/MS) mode.

Expected Fragmentation Patterns

Understanding the fragmentation of this compound is key for structural confirmation and developing SRM methods. In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ would be the precursor ion. Common fragmentation pathways for dicarboxylic acids include the loss of H₂O and CO₂.[10] For the pyrimidine ring, fragmentation often involves cleavage of the ring system.[11] The primary fragmentations for the [M-H]⁻ ion of this compound would likely involve:

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

  • Loss of H₂O (18 Da): Also a possibility, especially with adjacent functional groups.

  • Cleavage of the pyrimidine ring: This can lead to a variety of smaller fragment ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC LC Separation (Reversed-Phase) Derivatization->LC MS Mass Spectrometry LC->MS Ionization Ionization (e.g., ESI-) Detection Mass Analysis (QqQ, Q-TOF, or Orbitrap) Processing Data Acquisition & Processing Detection->Processing Quantification Quantification Processing->Quantification Identification Identification & Structural Elucidation Processing->Identification

Caption: General experimental workflow for the mass spectrometry analysis of this compound derivatives.

Decision Logic for Technique Selection

decision_logic cluster_goal Analytical Goal cluster_methods Recommended Technique cluster_instrument Instrumentation Goal Primary Goal? Quant Targeted Quantification Goal->Quant Quantification Qual Qualitative Analysis / Unknown Screening Goal->Qual Identification Both Comprehensive Qualitative & Quantitative Analysis Goal->Both Both QqQ Triple Quadrupole (QqQ) Quant->QqQ QTOF Q-TOF Qual->QTOF Orbitrap Orbitrap Both->Orbitrap

Caption: Logical guide for selecting the appropriate mass spectrometry technique based on analytical goals.

References

A Comparative Guide to the CO2 Adsorption Performance of Pyrimidine-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced materials for carbon capture. Among these, Metal-Organic Frameworks (MOFs) have emerged as a promising class of adsorbents due to their high porosity, tunable structures, and functionalizable pore surfaces. Pyrimidine-based MOFs, in particular, are gaining attention. The nitrogen-rich pyrimidine (B1678525) moieties can enhance CO2 affinity through favorable dipole-quadrupole interactions, leading to improved adsorption capacity and selectivity. This guide provides a comparative assessment of the CO2 adsorption performance of several pyrimidine-based MOFs, supported by experimental data from recent literature.

Quantitative Performance Data

The CO2 adsorption performance of various pyrimidine-based MOFs is summarized in the table below. Key metrics include CO2 uptake capacity, selectivity for CO2 over other gases like nitrogen (N2) and methane (B114726) (CH4), and the isosteric heat of adsorption (Qst), which indicates the strength of the interaction between CO2 and the MOF.

MOFMetal CenterCO2 Uptake (mmol/g)ConditionsCO2/N2 SelectivityCO2/CH4 SelectivityQst (kJ/mol)Reference
bio-MOF-11 Co~6.0273 K, 1 atm81:1 (at 273 K)-~45[1]
IISERP-MOF26 Cu~2.7Not SpecifiedHighModerate21-23[2]
IISERP-MOF27 Zn~2.2Not SpecifiedHighModerate21-23[2]
[Cu(pmc)2] CuNot specified195 K & 273 KNegligible N2 uptakeNegligible CH4 uptake-[3]

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is extracted from the available literature.

Experimental Protocols

The characterization of CO2 adsorption in MOFs involves a series of standardized experimental procedures. Below are detailed methodologies for the key experiments cited in the assessment of pyrimidine-based MOFs.

Synthesis of Pyrimidine-Based MOFs

The synthesis of pyrimidine-based MOFs is typically achieved through solvothermal or hydrothermal methods.

  • General Solvothermal Synthesis:

    • A mixture of the metal salt (e.g., cobalt nitrate, copper nitrate, zinc nitrate) and the pyrimidine-containing organic linker (e.g., adenine, pyrimidine-5-carboxylate) is dissolved in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a combination of acetonitrile (B52724) and methanol.[3]

    • The solution is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a specific temperature (typically between 80°C and 150°C) for a predetermined period (ranging from hours to several days).

    • After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the solvent to remove unreacted precursors, and dried.

Activation of MOFs

Before gas adsorption measurements, the synthesized MOF must be "activated" to remove any solvent molecules occluded within the pores.

  • Thermal Activation:

    • The as-synthesized MOF sample is placed in the sample tube of a gas sorption analyzer.

    • The sample is heated under a high vacuum (e.g., at 358 K) for several hours to evacuate the pores.[3] The specific temperature and duration depend on the thermal stability of the MOF.

    • Surface cleaning with a solvent like ethanol (B145695) may be performed prior to thermal activation.[3]

Gas Adsorption Measurements

Gas adsorption isotherms are measured to determine the CO2 uptake capacity, surface area, and pore volume of the MOF.

  • Volumetric Adsorption Analysis:

    • A precisely weighed and activated sample of the MOF is maintained at a constant temperature (e.g., 273 K, 298 K) in a gas sorption analyzer.

    • Small, known amounts of the adsorbate gas (e.g., CO2, N2) are incrementally introduced into the sample tube.

    • The pressure is monitored until it stabilizes, at which point the amount of gas adsorbed by the sample is calculated.

    • This process is repeated at various pressures to generate an adsorption isotherm (amount of gas adsorbed vs. pressure).

    • The Brunauer-Emmett-Teller (BET) method is often used with nitrogen adsorption data at 77 K to calculate the specific surface area.

Selectivity Calculation

The selectivity of a MOF for CO2 over other gases is a critical parameter for practical applications.

  • Ideal Adsorbed Solution Theory (IAST):

    • Single-component adsorption isotherms for CO2 and the other gas (e.g., N2, CH4) are measured at the desired temperature.

    • The IAST model is then used to predict the composition of the adsorbed phase from the composition of the bulk gas mixture. This allows for the calculation of the adsorption selectivity for a given gas mixture composition.

  • Initial Slope Method:

    • The initial slopes of the single-component isotherms for CO2 and the other gas are determined.

    • The ratio of these initial slopes provides an estimate of the selectivity at low pressures.[1]

Isosteric Heat of Adsorption (Qst) Calculation

Qst is a measure of the strength of the interaction between the adsorbate and the adsorbent.

  • Clausius-Clapeyron Equation:

    • CO2 adsorption isotherms are measured at two or more different temperatures.

    • The Clausius-Clapeyron equation is applied to the isotherm data to calculate the isosteric heat of adsorption as a function of CO2 uptake.

Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of assessing pyrimidine-based MOFs for CO2 adsorption and the key interactions that govern their performance.

cluster_synthesis MOF Synthesis & Activation cluster_characterization Performance Assessment cluster_metrics Key Performance Indicators S1 Precursors (Metal Salt + Pyrimidine Linker) S2 Solvothermal Synthesis S1->S2 S3 As-Synthesized MOF S2->S3 S4 Activation (Solvent Removal) S3->S4 S5 Activated MOF S4->S5 C1 Gas Adsorption (CO2, N2, CH4) S5->C1 C2 Structural Analysis (PXRD, TGA) S5->C2 C3 Performance Metrics C1->C3 C2->C3 M1 CO2 Uptake Capacity C3->M1 M2 Selectivity (CO2/N2, CO2/CH4) C3->M2 M3 Heat of Adsorption (Qst) C3->M3 M4 Stability (Thermal, Chemical) C3->M4

Caption: Workflow for the synthesis and evaluation of pyrimidine-based MOFs.

cluster_interactions Factors Influencing Adsorption MOF Pyrimidine-based MOF Pore Adsorption Enhanced CO2 Adsorption MOF->Adsorption Provides sites for CO2 CO2 Molecule CO2->Adsorption Adsorbed by N_sites Pyrimidine Nitrogen Sites N_sites->Adsorption Dipole-Quadrupole Interaction Metal Open Metal Sites Metal->Adsorption Lewis Acid-Base Interaction Pore_Size Pore Size & Geometry Pore_Size->Adsorption Size Sieving & Confinement Effects

Caption: Key interactions driving selective CO2 adsorption in pyrimidine-based MOFs.

References

Navigating the Electrochemical Landscape of Pyrimidine-4,6-Dicarboxylate Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel metal complexes is paramount for applications ranging from catalysis to sensing and therapeutics. This guide delves into the electrochemical characteristics of metal complexes formed with the pyrimidine-4,6-dicarboxylate (pmdc) ligand, offering a comparative analysis based on available structural data and electrochemical principles. While extensive quantitative electrochemical data for this specific class of complexes remains an emerging field of study, this guide provides a foundational understanding, details essential experimental protocols, and highlights areas ripe for future investigation.

The pyrimidine-4,6-dicarboxylate ligand is a versatile building block in coordination chemistry. Its nitrogen atoms within the pyrimidine (B1678525) ring and the carboxylate groups offer multiple coordination sites, allowing for the formation of a diverse array of metal-organic frameworks (MOFs) and coordination polymers.[1] The planar nature of the pmdc dianion facilitates various coordination modes, influencing the resulting structure and, consequently, the electronic properties of the metal centers.[1]

Comparative Analysis of Electrochemical Properties

Direct comparative electrochemical data for a series of pyrimidine-4,6-dicarboxylate metal complexes is not extensively available in the current literature. However, based on the structural information of known complexes, primarily with manganese(II), and the general principles of electrochemistry for coordination compounds, we can infer potential redox behaviors. The electrochemical properties of these complexes will be dictated by the nature of the metal center, the coordination environment imposed by the pmdc ligand, and the overall supramolecular structure.

For instance, manganese(II) complexes with pmdc have been synthesized and structurally characterized, revealing one-dimensional chains, two-dimensional layers, and three-dimensional porous networks.[1] The redox behavior of such manganese complexes would be expected to involve the Mn(II)/Mn(III) redox couple. The potential of this couple would be sensitive to the coordination geometry and the electron-donating or -withdrawing nature of any co-ligands.

To facilitate future comparative studies, the following table outlines the key electrochemical parameters that should be evaluated.

Metal CenterComplex StoichiometryEpc (V)Epa (V)ΔEp (mV)Ipc/IpaRedox CoupleComments
Mn(II){[Mn(μ-pmdc)(H₂O)₃]·2H₂O}nData not availableData not availableData not availableData not availableMn(II)/Mn(III)Expected to be a quasi-reversible or irreversible process.
Fe(II)HypotheticalData not availableData not availableData not availableData not availableFe(II)/Fe(III)The redox potential would be highly dependent on the coordination environment.
Cu(II)HypotheticalData not availableData not availableData not availableData not availableCu(II)/Cu(I)May exhibit reversible or quasi-reversible behavior.
Co(II)HypotheticalData not availableData not availableData not availableData not availableCo(II)/Co(III) or Co(II)/Co(I)The accessible redox states will depend on the ligand field.

This table is presented as a template for future research, as specific quantitative data for these complexes is not yet published.

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, standardized experimental protocols are crucial. The following is a detailed methodology for cyclic voltammetry (CV), a fundamental technique for characterizing the electrochemical properties of metal complexes.

Cyclic Voltammetry of a Pyrimidine-4,6-Dicarboxylate Metal Complex

  • Preparation of the Analyte Solution:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration.

    • Working Electrode: A glassy carbon electrode, platinum electrode, or gold electrode is typically used. Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm), followed by sonication in ethanol (B145695) and deionized water to ensure a clean and reproducible surface.

    • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver nitrate (B79036) (Ag/AgNO₃) or a saturated calomel (B162337) electrode (SCE) isolated by a salt bridge, should be used.

    • Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod serves as the counter electrode.

  • Data Acquisition:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a final potential and then reversing the scan back to the initial potential.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes (e.g., reversible, quasi-reversible, or irreversible).

    • After the measurement, add a known internal standard, such as ferrocene, and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used to reference the measured potentials.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (Ipc), and anodic peak current (Ipa) from the voltammograms.

    • Calculate the formal reduction potential (E°') as the average of Epc and Epa for reversible or quasi-reversible processes.

    • Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.

    • Analyze the relationship between the peak currents and the square root of the scan rate to determine if the process is diffusion-controlled.

Workflow for Synthesis and Electrochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent electrochemical analysis of a new pyrimidine-4,6-dicarboxylate metal complex.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_electrochemistry Electrochemical Analysis start Reactants: Pyrimidine-4,6-dicarboxylic acid + Metal Salt synthesis Hydrothermal or Solvothermal Synthesis start->synthesis isolation Isolation and Purification (Filtration, Washing, Drying) synthesis->isolation xrd Single-Crystal X-ray Diffraction (SC-XRD) isolation->xrd pxrd Powder X-ray Diffraction (PXRD) xrd->pxrd tga Thermogravimetric Analysis (TGA) pxrd->tga ftir FT-IR Spectroscopy tga->ftir prep Prepare Analyte Solution (Complex + Supporting Electrolyte) ftir->prep cv Cyclic Voltammetry (CV) - Vary Scan Rate prep->cv analysis Data Analysis: Determine Redox Potentials, Peak Separation, etc. cv->analysis end Elucidation of Electrochemical Properties analysis->end Comparative Evaluation

Caption: Workflow for the synthesis and electrochemical characterization of metal complexes.

Future Outlook

The field of pyrimidine-4,6-dicarboxylate metal complexes presents significant opportunities for research. A systematic investigation into the electrochemical properties of a series of these complexes with various first-row transition metals (e.g., Fe, Co, Ni, Cu, Zn) would be highly valuable. Such studies would not only contribute to a fundamental understanding of their structure-property relationships but also pave the way for their application in areas such as redox-based catalysis, electrocatalysis, and the development of novel materials with tunable electronic properties. The detailed experimental protocol provided herein serves as a robust starting point for researchers aiming to explore this promising area of coordination chemistry.

References

A Comparative Guide to the Magnetic Properties of Transition Metal Complexes with Pyrimidine-4,6-Dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the magnetic properties of first-row transition metal complexes synthesized with the versatile bridging ligand, pyrimidine-4,6-dicarboxylate (pmdc). The unique structural features of the pmdc ligand, with its pyrimidine (B1678525) ring and two carboxylate groups, facilitate the formation of a variety of coordination polymers with diverse magnetic behaviors. This document summarizes key magnetic parameters, details the experimental methods for their determination, and offers a visual representation of the experimental workflow, serving as a valuable resource for the rational design of novel magnetic materials.

Comparative Analysis of Magnetic Properties

The interaction between paramagnetic transition metal centers bridged by the pyrimidine-4,6-dicarboxylate ligand predominantly leads to antiferromagnetic coupling. The extent of this coupling, however, varies depending on the specific transition metal ion, its coordination geometry, and the overall structure of the resulting coordination polymer. The following table summarizes the key magnetic parameters for a series of isostructural one-dimensional (1D) coordination polymers of the general formula {[M(μ-pmdc)(H₂O)₂]·H₂O}n.

Metal IonGround State Spin (S)χMT at 300 K (cm³ K mol⁻¹)Effective Magnetic Moment (μeff) at 300 K (μB)Exchange Coupling Constant (J) (cm⁻¹)Magnetic Behavior
Mn(II) 5/2~4.38~5.92WeakAntiferromagnetic[1][2][3]
Fe(II) 2~3.0~4.9-2.5Antiferromagnetic[4][5]
Co(II) 3/2~2.7~4.65Not reported in this seriesAntiferromagnetic[4][5]
Ni(II) 1~1.1~2.97-5.2Antiferromagnetic[4][5]
Cu(II) 1/2~0.4~1.8-32.7Antiferromagnetic[4][5]
Zn(II) 0000Diamagnetic[4][5]

Note: The magnetic properties, particularly the exchange coupling constant, are highly sensitive to the specific structural details of the complex, such as the metal-ligand bond angles and distances. The data presented here is for a specific series of 1D polymers and should be considered as a representative comparison. For instance, a series of manganese(II) coordination polymers with the pmdc ligand have been shown to exhibit antiferromagnetic behavior, with the strength of the magnetic exchange being dependent on the dimensionality (1D, 2D, or 3D) of the polymer.[1][2][3] Zinc(II) complexes, with a d¹⁰ electron configuration, are consistently diamagnetic.[4][5]

Experimental Protocols

The characterization of the magnetic properties of these transition metal complexes relies on sensitive physical measurement techniques. The following are detailed methodologies for the key experiments cited.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of the coordination complex, which is crucial for understanding the magneto-structural correlations.

Methodology:

  • Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a CCD or CMOS detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

SQUID (Superconducting Quantum Interference Device) Magnetometry

Objective: To measure the magnetic susceptibility of the material as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation: A polycrystalline sample of the complex is weighed and packed into a gelatin capsule or a straw. The sample holder is designed to have a minimal and well-characterized magnetic background signal.

  • Measurement: The sample is placed in the SQUID magnetometer.

    • Temperature-Dependent Susceptibility (χ vs. T): The magnetic moment of the sample is measured at a constant applied magnetic field (typically 0.1-1 T) over a wide temperature range (e.g., 2-300 K). Measurements are often performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to probe for magnetic ordering.

    • Field-Dependent Magnetization (M vs. H): The magnetic moment is measured at a constant low temperature (e.g., 2 K) as the applied magnetic field is varied over a wide range (e.g., -7 to 7 T).

  • Data Analysis: The raw data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the constituent atoms (using Pascal's constants). The molar magnetic susceptibility (χM) and the product χMT are then plotted against temperature. The data is often fit to theoretical models (e.g., the Curie-Weiss law or models based on the Heisenberg-Dirac-van Vleck Hamiltonian) to extract parameters such as the Weiss constant (θ) and the exchange coupling constant (J).

EPR (Electron Paramagnetic Resonance) Spectroscopy

Objective: To probe the electronic structure of the paramagnetic metal centers and the nature of the magnetic interactions.

Methodology:

  • Sample Preparation: For powder spectra, a small amount of the polycrystalline sample is loaded into a quartz EPR tube. For single-crystal studies, a well-formed crystal is mounted on a goniometer inside the EPR cavity.

  • Spectrum Acquisition: The sample is placed in the EPR spectrometer's resonant cavity and irradiated with a fixed-frequency microwave source. The external magnetic field is swept, and the absorption of microwave radiation by the unpaired electrons is detected. Spectra are typically recorded as the first derivative of the absorption.

  • Data Analysis: The EPR spectrum is analyzed to determine the g-factor(s) and hyperfine coupling constants (if present). The g-factor provides information about the electronic environment of the metal ion. For systems with multiple interacting metal ions, the EPR spectrum can reveal information about the nature and magnitude of the magnetic exchange.

Experimental Workflow for Magnetic Characterization

The following diagram illustrates a typical workflow for the synthesis and magnetic characterization of transition metal complexes with pyrimidine-4,6-dicarboxylate.

G cluster_synthesis Synthesis & Initial Characterization cluster_structural Structural Analysis cluster_magnetic Magnetic Property Measurement cluster_analysis Data Analysis & Interpretation Reactants Transition Metal Salt + Pyrimidine-4,6-dicarboxylic Acid Synthesis Hydrothermal or Solvothermal Synthesis Reactants->Synthesis Crystals Single Crystals Synthesis->Crystals Powder Polycrystalline Powder Synthesis->Powder SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD InitialChar Elemental Analysis, IR Spectroscopy Powder->InitialChar SQUID SQUID Magnetometry Powder->SQUID EPR EPR Spectroscopy Powder->EPR Structure Crystal Structure Determination (Bond lengths, angles, coordination geometry) SCXRD->Structure Analysis Magneto-Structural Correlation Structure->Analysis SQUID_Data χ vs. T M vs. H SQUID->SQUID_Data EPR_Data g-factor, Hyperfine Coupling EPR->EPR_Data SQUID_Data->Analysis EPR_Data->Analysis Modeling Theoretical Modeling (e.g., DFT) Analysis->Modeling Conclusion Determination of Magnetic Properties (J, μeff, Magnetic Ordering) Analysis->Conclusion Modeling->Conclusion

Caption: Experimental workflow for magnetic characterization.

Signaling Pathways and Logical Relationships

The magnetic properties of these coordination polymers are intrinsically linked to their structural features. The following diagram illustrates the key relationships influencing the observed magnetic behavior.

G Metal Transition Metal Ion (e.g., Mn, Fe, Co, Ni, Cu) Structure Coordination Polymer Structure (Dimensionality, M-L-M bridge) Metal->Structure determines d-electron configuration Ligand Pyrimidine-4,6-dicarboxylate (pmdc) Ligand->Structure provides bridging pathway Exchange Superexchange Interaction Structure->Exchange influences orbital overlap Magnetic Bulk Magnetic Properties (Antiferromagnetism, etc.) Exchange->Magnetic governs magnetic coupling

References

"structural comparison of lanthanide complexes with pyrimidine-4,6-dicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison of Lanthanide Complexes with Pyrimidine-4,6-Dicarboxylate

Researchers, scientists, and professionals in drug development are increasingly interested in the coordination chemistry of lanthanide ions due to their unique luminescent and magnetic properties. Pyrimidine-4,6-dicarboxylate (pmdc) has emerged as a versatile ligand for the construction of lanthanide complexes, leading to a diverse array of structural architectures. This guide provides an objective comparison of the structural features of various lanthanide-pmdc complexes, supported by experimental data, to aid in the rational design of new functional materials.

Influence of Lanthanide Contraction and Synthesis Conditions

The crystal structures of lanthanide complexes with pyrimidine-4,6-dicarboxylate are significantly influenced by the lanthanide contraction—the gradual decrease in ionic radii across the lanthanide series.[1] This, coupled with the synthesis temperature, directs the formation of different crystalline phases.[1][2] Generally, higher temperatures and smaller lanthanide ions favor more compact, less hydrated structures.[1][3][4] For instance, solvent-free melt reactions between lanthanide(III) nitrates and pyrimidine-4,6-dicarboxylic acid (H2pmdc) yield three-dimensional (3D) coordination polymers.[5] In some cases, the pmdc ligand can undergo partial hydrothermal decomposition to generate oxalate (B1200264) (ox) anions in situ, which are then incorporated into the final structure.[1][2]

Coordination Modes of Pyrimidine-4,6-Dicarboxylate

The pmdc ligand exhibits remarkable coordination versatility, a key factor in the structural diversity of these complexes. A recurrent and characteristic feature is the formation of two N/O-chelating rings, which imparts a planar arrangement to the ligand.[6] The denticity of the pmdc ligand can increase with rising reaction temperatures, shifting from a bis-chelating mode (μ-κ²N,O:κ²N',O') to higher coordination modes like μ₃-κ²N,O:κ²N',O':κO'' and μ₄-κ²N,O:κ²N',O':κO'':κO'''.[6] In some structures, the nitrate (B79036) anion acts as a terminal chelating ligand, limiting the coordination of water molecules.[5]

Structural Parameters: A Tabular Comparison

The following tables summarize key structural parameters for a selection of lanthanide-pmdc complexes, illustrating the impact of the lanthanide ion and the presence of co-ligands on the coordination environment.

Table 1: Selected Bond Lengths in Dy(III)-pmdc Complexes (Å)

Bond Type1-Dy[6]5-Dy[6]
Dy-N2.656–2.674-
Dy-Ocarboxylate2.283–2.398-
Dy-Owater2.373–2.493-

Table 2: Crystal System and Space Group of Various Ln(III)-pmdc Complexes

Compound FormulaLanthanide(s)Crystal SystemSpace GroupReference
{[Dy(μ-pmdc)(μ-ox)0.5(H2O)3]·2H2O}n (1-Dy)DyMonoclinicP21/c[6]
{[Ln(μ3-pmdc)(μ-ox)0.5(H2O)2]·H2O}n (4-Ln)Nd, Sm, Eu, DyMonoclinicP21/n[6]
{[Dy(μ4-pmdc)(NO3)(H2O)]·H2O}n (5-Dy)DyHexagonalP63[6]
[Ln(μ4-pmdc)(NO3)(H2O)]n (1-Ln)La, Ce, Pr, Nd, Sm, Eu--[5]
{[Ln(μ4-pmdc)(NO3)(H2O)]·H2O}n (2-Ln)Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu--[5]
{[Ln(μ-pmdc)(1.5)(H2O)3]·xH2O}n (1-Ln)La-Yb--[3]
{[Ln2(μ4-pmdc)2(μ-pmdc)(H2O)2]·H2O}n (2-Ln)La-Yb--[3]

Experimental Protocols

Synthesis of this compound (H2pmdc)

The starting material, this compound, is typically prepared following previously reported procedures.[6]

General Synthesis of Lanthanide-pmdc Complexes

A common method for the synthesis of these coordination polymers involves the reaction of a lanthanide(III) salt, such as a nitrate, with H2pmdc in an aqueous solution under controlled temperature conditions.[6] For example, the synthesis of {[Dy(μ-pmdc)(μ-ox)0.5(H2O)3]·2H2O}n (1-Dy) involves dissolving Dy(NO₃)₃ in water and adding it dropwise to an aqueous solution of H₂pmdc, followed by stirring at 60 °C for one hour.[6] Solvent-free melt reactions offer an alternative route, where lanthanide(III) nitrates and H₂pmdc are heated together.[5][7]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and the overall crystal packing. The resulting crystallographic data is essential for a detailed structural comparison.

Visualization of Structural Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships in the structural variations and a typical experimental workflow for the synthesis and characterization of these complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Ln_salt Lanthanide(III) Salt (e.g., Nitrate) Reaction Reaction in Solution or Solvent-Free Ln_salt->Reaction H2pmdc This compound H2pmdc->Reaction Ln_pmdc_complex Lanthanide-pmdc Complex Reaction->Ln_pmdc_complex SCXRD Single-Crystal X-ray Diffraction Ln_pmdc_complex->SCXRD Spectroscopy Spectroscopic Analysis (e.g., Luminescence) Ln_pmdc_complex->Spectroscopy Structural_Data Bond Lengths, Angles, Coordination Number, Crystal System SCXRD->Structural_Data Comparison Structural & Property Comparison Structural_Data->Comparison Properties Photophysical and Magnetic Properties Spectroscopy->Properties Properties->Comparison

Caption: Experimental workflow for synthesis and characterization.

structural_factors Factors Influencing Factors Ln_Contraction Lanthanide Contraction Factors->Ln_Contraction Temperature Reaction Temperature Factors->Temperature Co_ligand Presence of Co-ligands (e.g., oxalate, nitrate) Factors->Co_ligand Coord_Number Coordination Number Ln_Contraction->Coord_Number decreases Coord_Mode pmdc Coordination Mode Temperature->Coord_Mode increases denticity Hydration Degree of Hydration Temperature->Hydration decreases Co_ligand->Coord_Number Structural_Outcome Resulting Structure Dimensionality Dimensionality (1D, 2D, 3D) Coord_Mode->Dimensionality Dimensionality->Structural_Outcome Hydration->Dimensionality Coord_Number->Structural_Outcome

References

Performance of Pyrimidine-4,6-dicarboxamides as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of pyrimidine-4,6-dicarboxamides as a class of enzyme inhibitors, with a specific focus on their performance against Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix in osteoarthritis. The information presented herein is intended to offer an objective comparison with other MMP-13 inhibitors, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Inhibitory Potency and Selectivity

Pyrimidine-4,6-dicarboxamides have emerged as potent and highly selective inhibitors of MMP-13. These compounds are notable for their novel, non-zinc-binding mode of inhibition, targeting an allosteric site (the S1' side pocket) of the enzyme. This unique mechanism contributes to their high selectivity, a crucial advantage over broad-spectrum MMP inhibitors that have been associated with musculoskeletal side effects.

The following table summarizes the inhibitory potency (IC50) of representative pyrimidine-4,6-dicarboxamides and compares them with other classes of MMP-13 inhibitors.

Inhibitor ClassCompound Name/ReferenceTarget EnzymeIC50 (nM)Selectivity Profile
Pyrimidine-4,6-dicarboxamide N4,N6-bis[(4-fluoro-3-methylphenyl)methyl]-4,6-pyrimidinedicarboxamideMMP-138Highly selective for MMP-13
Pyrimidine-4,6-dicarboxamide AQU-019MMP-134.8Improved

Safety Operating Guide

Proper Disposal of Pyrimidine-4,6-dicarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of Pyrimidine-4,6-dicarboxylic acid requires its classification as hazardous waste. Researchers, scientists, and drug development professionals must adhere to stringent protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Harmful if swallowed: (Acute toxicity, oral)

  • Causes skin irritation: (Skin corrosion/irritation)

  • Causes serious eye irritation: (Serious eye damage/eye irritation)

  • May cause respiratory irritation: (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Therefore, before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Body Protection A properly fastened laboratory coat.
Respiratory Protection In case of inadequate ventilation or the potential for dust or aerosol generation, a NIOSH-approved particulate respirator is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Mixing with other waste streams should be avoided unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Collection Carefully transfer the waste this compound into a designated hazardous waste container. This container must be:

  • Clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Made of a compatible material (e.g., polyethylene).

  • In good condition, with a securely sealing lid.

Step 2: Labeling The waste container label must include:

  • The full chemical name: "this compound".

  • The words "Hazardous Waste".

  • The date when the first waste was added to the container (accumulation start date).

  • Any other information required by your institution's EHS department and local regulations.

Step 3: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.

Step 4: Arrange for Pickup Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container. Provide them with the full chemical name and any other required information.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure the area is well-ventilated.

Step 2: Don Appropriate PPE

  • Wear the personal protective equipment outlined in the table above.

Step 3: Contain and Clean the Spill

  • For a solid spill, carefully sweep the material to avoid generating dust.

  • Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the spilled material and absorbent using non-sparking tools.

Step 4: Dispose of Cleanup Materials

  • Place all contaminated materials, including absorbent, gloves, and any other cleaning supplies, into a labeled hazardous waste container.

  • Dispose of the cleanup materials as hazardous waste, following the same procedure as for the chemical itself.

Step 5: Decontaminate the Area

  • Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unwanted This compound assess Assess Hazards: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->assess ppe Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat assess->ppe spill Is there a spill? ppe->spill spill_proc Follow Spill Procedures: 1. Evacuate & Secure 2. Contain & Clean 3. Dispose of Cleanup Materials spill->spill_proc Yes collect Collect Waste in Designated Container spill->collect No spill_proc->collect label Label Container: - 'Hazardous Waste' - Chemical Name - Accumulation Date collect->label store Store in Secure Accumulation Area label->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end End: Proper Disposal pickup->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling Pyrimidine-4,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Pyrimidine-4,6-dicarboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards of the compound and general best practices for handling acidic and irritant solid chemicals.

Personal Protective Equipment (PPE)

According to its GHS classification, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive selection of personal protective equipment is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and dust particles that can cause serious eye irritation[2][3][4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended[2][3][4].To prevent skin contact and irritation[1].
Body Protection A chemical-resistant laboratory coat or apron worn over personal clothing.To protect the skin from spills and contamination[2][4].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling the powder outside of a fume hood or if dust is generated.To prevent inhalation of dust that may cause respiratory tract irritation[1][2][3].
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from potential spills[2][4].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation[3][5].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[3][4].

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic and solid chemical spills.

2. Weighing and Transfer:

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Use appropriate tools (e.g., spatulas) to handle the solid, avoiding direct contact.

  • When transferring the substance, do so carefully to minimize the generation of dust.

3. Dissolution and Reaction:

  • When dissolving the acid, slowly add it to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Always be aware of the potential for reactions with other chemicals and consult compatibility charts if necessary.

4. Post-Handling:

  • Thoroughly clean all equipment used for handling the acid.

  • Wash hands and any exposed skin immediately after handling, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste, including contaminated gloves, weighing papers, and disposable labware, must be collected in a designated hazardous waste container that is clearly labeled.

  • Solutions containing this compound should be collected in a separate, compatible hazardous waste container for liquid waste.

2. Container Management:

  • Ensure all waste containers are kept closed when not in use and are stored in a designated secondary containment area.

  • Do not overfill waste containers.

3. Rinsate Collection:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The first rinseate is considered hazardous and must be collected in the liquid hazardous waste container. Subsequent rinses may also need to be collected depending on local regulations.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidine-4,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyrimidine-4,6-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.